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  • Product: H-alpha-Me-Lys(Boc)-OH
  • CAS: 1202003-44-8

Core Science & Biosynthesis

Foundational

Engineering Peptide Therapeutics with H-α-Me-Lys(Boc)-OH: Structural Control and Proteolytic Stability

Executive Summary The development of orally bioavailable and long-acting peptide therapeutics is historically hampered by the natural susceptibility of peptides to enzymatic degradation and poor conformational stability....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of orally bioavailable and long-acting peptide therapeutics is historically hampered by the natural susceptibility of peptides to enzymatic degradation and poor conformational stability. The strategic incorporation of α,α-disubstituted amino acids—specifically H-α-Me-Lys(Boc)-OH —addresses these liabilities directly. By replacing the native α-proton with a methyl group, this building block introduces severe steric hindrance that shields the scissile peptide bond from proteases while simultaneously restricting the backbone dihedral angles to favor α-helical conformations.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical peptide design and practical synthetic execution. This whitepaper details the chemical properties, mechanistic advantages, and validated experimental workflows for integrating H-α-Me-Lys(Boc)-OH into modern Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Physical Properties

H-α-Me-Lys(Boc)-OH is an unnatural, α-methylated derivative of L-lysine. The ε-amine is protected by a tert-butyloxycarbonyl (Boc) group, ensuring orthogonal stability during the elongation of the peptide backbone. Because it is supplied as a free α-amine, it can be directly coupled as an N-terminal residue or converted to its Fmoc-protected derivative for continuous SPPS.

Table 1: Chemical and Structural Specifications

PropertyValue
Chemical Name (S)-2-Amino-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid
Common Synonyms H-α-Me-Lys(Boc)-OH, H-alpha-Me-Lys(Boc)-OH
CAS Number 1202003-44-8
Molecular Weight 260.33 g/mol [1]
Molecular Formula C₁₂H₂₄N₂O₄[1]
SMILES N(C)C(O)=O
Physical Form Solid
Storage Conditions 2-8°C, keep in dark place, inert atmosphere[1]

Mechanistic Advantages in Peptide Engineering

The incorporation of H-α-Me-Lys(Boc)-OH into a peptide sequence fundamentally alters the physical and biological properties of the resulting molecule. The causality behind these enhancements is rooted in the physical chemistry of the α-methyl group[2].

  • Proteolytic Resistance: Natural peptides are rapidly degraded by endopeptidases. The α-methyl group of H-α-Me-Lys(Boc)-OH creates a dense steric shield around the adjacent amide bonds. This physical bulk prevents the protease active site from successfully docking and hydrolyzing the scissile bond, drastically extending the in vivo half-life of the therapeutic[2].

  • Conformational Control (Thorpe-Ingold Effect): The presence of two substituents (the side chain and the methyl group) on the α-carbon severely restricts the available

    
     (phi) and 
    
    
    
    (psi) dihedral angles. This pre-organizes the peptide backbone, strongly inducing and stabilizing α-helical or
    
    
    -turn secondary structures depending on the sequence context[2].
  • Orthogonal Conjugation: The ε-amine remains protected by the acid-labile Boc group. Following global cleavage from the resin (which simultaneously removes the Boc group), the exposed lysine side-chain serves as a primary amine handle for site-specific conjugation of fluorophores, PEG chains, or lipid moieties.

G Root H-α-Me-Lys(Boc)-OH (CAS: 1202003-44-8) Sub1 α-Methyl Group (Steric Bulk) Root->Sub1 Sub2 ε-Boc-Protected Amine (Orthogonal Handle) Root->Sub2 Effect1 Proteolytic Stability (Shields Scissile Bond) Sub1->Effect1 Prevents degradation Effect2 Conformational Control (Thorpe-Ingold Effect) Sub1->Effect2 Induces α-helix Effect3 Site-Specific Conjugation (Lipidation, PEGylation) Sub2->Effect3 Post-synthetic mod

Fig 1. Mechanistic pathways linking H-α-Me-Lys(Boc)-OH structural features to peptide properties.

Experimental Workflow: Synthesis & Incorporation

Coupling α-methyl amino acids is notoriously difficult. The same steric hindrance that protects the final peptide from proteases also prevents efficient nucleophilic attack during SPPS. Standard room-temperature couplings using uronium salts (e.g., HATU/DIEA) often result in sluggish kinetics, incomplete reactions, and unwanted guanidinylation of the free amine.

To bypass this, we utilize Microwave-Assisted SPPS (MW-SPPS) with carbodiimide chemistry (DIC/OxymaPure). Expert Insight: Because H-α-Me-Lys(Boc)-OH lacks an α-proton, epimerization at the α-carbon is mechanistically impossible . This allows us to safely apply aggressive thermal energy (90°C) to overcome the massive activation energy barrier without risking racemization.

Protocol A: Fmoc-Protection of H-α-Me-Lys(Boc)-OH

If the amino acid is to be used in the middle of a growing chain rather than at the N-terminus, the free α-amine must first be protected.

  • Dissolution: Dissolve 1.0 eq of H-α-Me-Lys(Boc)-OH in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Reaction: Chill to 0°C. Add 1.2 eq of Fmoc-OSu dissolved in dioxane dropwise over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2-3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fmoc-α-Me-Lys(Boc)-OH.

Protocol B: Microwave-Assisted Coupling (MW-SPPS)

This protocol describes a self-validating cycle for coupling the protected monomer onto a resin-bound peptide.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 5.0 eq of Fmoc-α-Me-Lys(Boc)-OH and 5.0 eq of OxymaPure in DMF. Add 5.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 90°C for 2 minutes. (Note: For highly aggregated sequences, a two-stage heating profile of 75°C for 15s followed by 90°C for 110s is recommended).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Coupling is incomplete. Perform a double coupling using the exact same conditions before proceeding.

Workflow Step1 1. Fmoc Protection (Fmoc-OSu, Base) Step2 2. Activation (DIC / OxymaPure) Step1->Step2 Step3 3. MW-Assisted Coupling (90°C, 2 mins) Step2->Step3 Step4 4. Kaiser Test (Check free amines) Step3->Step4 Step5 5. Double Coupling (If positive) Step4->Step5 Positive (Incomplete) Step6 6. Chain Elongation Step4->Step6 Negative (Complete) Step5->Step4

Fig 2. Microwave-assisted SPPS workflow for coupling sterically hindered α-methyl amino acids.

Therapeutic Applications & Case Studies

The strategic use of α-methyl amino acids like H-α-Me-Lys(Boc)-OH has driven breakthroughs in several therapeutic domains:

  • Apelin Polypeptides for Heart Failure: Apelin peptides are endogenous ligands for the APJ receptor but suffer from extremely short half-lives. Researchers have successfully incorporated α-methyl amino acids into Apelin-13 and Apelin-36 analogs. This substitution sterically hinders peptidase access, dramatically increasing the in vivo stability and potency of the drug for cardiovascular therapies[3].

  • p53 Stapled Peptides: In oncology, restoring the function of mutant p53 requires peptides that can tightly bind to its DNA Binding Domain (DBD). α-methyl amino acids are utilized as "helix-inducers" to stabilize the bioactive α-helical conformation of these therapeutic peptides, ensuring high-affinity target engagement while resisting intracellular degradation[4].

References[3] Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity

Source: Benchchem URL: Title: (S)-2-Amino-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid (CAS 1202003-44-8) Source: Sigma-Aldrich URL:[1] Title: 1202003-44-8 | (S)-2-Amino-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid Source: BLD Pharm URL:[3] Title: Apelin polypeptides (WO2015191781A2) Source: Google Patents URL:[4] Title: Peptides and use of same in the treatment of diseases, disorders or conditions associated with a mutant P53 Source: Justia Patents URL:

Sources

Exploratory

Mastering N-Alpha-Methylation: A Strategic Guide to Peptide Drug Optimization

Topic: Benefits of N-alpha-methylation in Peptide Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary The translation of bioactive pept...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benefits of N-alpha-methylation in Peptide Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The translation of bioactive peptides into clinical therapeutics is frequently stalled by the "permeability-stability paradox." While peptides offer exquisite target selectivity, they historically suffer from rapid proteolytic degradation and poor membrane permeability.[1] N-alpha-methylation —the substitution of the amide hydrogen with a methyl group—stands as one of the most potent medicinal chemistry strategies to simultaneously address both limitations.

This guide provides a technical deep-dive into the physicochemical mechanisms, synthetic protocols, and validation workflows required to leverage N-methylation effectively. It moves beyond basic theory to offer actionable protocols for Solid-Phase Peptide Synthesis (SPPS) and systematic N-methyl scanning.

The Mechanistic Triad: Stability, Permeability, and Conformation[1][2][3]

N-methylation alters the fundamental properties of the peptide backbone through three synergistic mechanisms.

Metabolic Stability via Steric Shielding

Proteolytic enzymes (e.g., trypsin, chymotrypsin, pepsin) require specific backbone geometries to hydrolyze the amide bond.

  • Direct Blockade: The

    
    -methyl group introduces significant steric bulk (
    
    
    
    ), physically preventing the protease catalytic triad from accessing the scissile bond.
  • Conformational Mismatch: Proteolysis often requires the peptide backbone to adopt an extended

    
    -strand conformation. N-methylation restricts 
    
    
    
    and
    
    
    torsion angles, locking the peptide into conformations (e.g., turns) that are energetically unfavorable for enzyme binding.
Membrane Permeability via H-Bond Masking

Passive membrane diffusion is an energetic negotiation between desolvation (leaving the aqueous phase) and resolvation (entering the lipid bilayer).[2]

  • Desolvation Penalty: Every amide N-H is a hydrogen bond donor (HBD) that forms strong interactions with water. Removing this HBD reduces the desolvation energy penalty significantly.

  • The "Chameleonic" Effect: N-methylated peptides, such as Cyclosporine A , exhibit solvent-dependent conformations. In aqueous environments, they expose polar groups; in lipophilic environments, they sequester these groups internally, effectively "hiding" their polarity to cross membranes.

Conformational Pre-organization
  • Cis/Trans Isomerization: Standard peptide bonds overwhelmingly favor the trans isomer (

    
    ). N-methylation lowers the energy barrier between cis and trans states, allowing the population of cis-peptide bonds. This is critical for stabilizing specific turn geometries (e.g., Type VI 
    
    
    
    -turns) required for bioactivity.
Visualization: The Dual-Action Mechanism

The following diagram illustrates how N-methylation simultaneously tackles stability and permeability.

N_Methyl_Mechanism cluster_0 Native Peptide Bond cluster_1 N-Methylated Bond Native Amide N-H (H-Bond Donor) Proteolysis Susceptible to Proteases Native->Proteolysis Enzyme Access Solvation High Desolvation Penalty Native->Solvation Water Interaction Methylated N-Methyl Group (Steric Bulk) Native->Methylated Chemical Modification Stability Steric Shielding (Protease Blocked) Methylated->Stability Blocks Access Permeability H-Bond Masking (Lipophilicity ↑) Methylated->Permeability Removes HBD

Figure 1: Mechanistic impact of N-methylation on proteolytic stability and membrane permeability.

Strategic Synthesis: Overcoming the Coupling Barrier

Synthesizing N-methylated peptides via SPPS is non-trivial. The secondary amine of an N-methyl amino acid is nucleophilically hindered, making the coupling of the subsequent amino acid the rate-limiting step.

The "Difficult Coupling" Protocol

Standard reagents (HBTU/DIC) often fail, leading to deletion sequences. The following protocol utilizes high-efficiency coupling reagents.

Reagents of Choice:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial to suppress racemization and accelerate reaction.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Workflow (0.1 mmol scale):

  • Resin Preparation: Use ChemMatrix or Rink Amide resin.[1] Swell in DMF (30 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Coupling the N-Methyl Residue:

    • Use commercially available Fmoc-N-Me-AA-OH (3 eq).

    • Activate with HATU (2.9 eq) / HOAt (3 eq) / DIPEA (6 eq).

    • Reaction time: 2 hours.

  • Coupling ONTO the N-Methyl Residue (The Critical Step):

    • Reagent: Use HATU or PyAOP .

    • Stoichiometry: 5 eq Amino Acid, 5 eq HATU, 10 eq HOAt, 10 eq DIPEA.

    • Double Coupling: Perform the reaction twice (2 x 2 hours) or overnight.

    • Monitoring: The Kaiser test is often false-negative for secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify completion.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

On-Resin N-Methylation (Mitsunobu)

If the Fmoc-N-Me-AA is not commercially available, synthesize it directly on the resin using the Fukuyama-Mitsunobu reaction.

  • Protection: Protect the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.

  • Alkylation: React with Methanol (MeOH), Triphenylphosphine (

    
    ), and DIAD (Diisopropyl azodicarboxylate) in dry THF.
    
  • Deprotection: Remove the o-NBS group with DBU and Mercaptoethanol.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Next Residue N-Methylated? Deprotect->Decision Standard Standard Coupling (HBTU/DIC) Decision->Standard No Difficult Difficult Coupling (HATU/HOAt/Collidine) Double Couple Decision->Difficult Yes (Coupling onto sec-amine) Check QC: Chloranil Test & Micro-cleavage Standard->Check Difficult->Check Check->Difficult Fail (Repeat) Success Continue Synthesis Check->Success Pass

Figure 2: Decision logic for SPPS involving N-methylated residues.

The N-Methyl Scan: A Systematic Optimization Strategy

Random methylation is inefficient. The N-Methyl Scan is the industry standard for optimizing a lead peptide. This involves synthesizing a library where each non-critical residue is systematically methylated one by one.

Workflow
  • Alanine Scan First: Determine which side chains are essential for binding. Do not methylate residues where the side chain is critical unless the backbone is solvent-exposed.

  • Library Synthesis: For a 10-mer peptide, synthesize 10 analogs (or fewer if excluding critical residues).

  • Screening:

    • Tier 1: Binding Affinity (

      
       / 
      
      
      
      ).
    • Tier 2: Proteolytic Stability (

      
       in plasma).
      
    • Tier 3: Permeability (PAMPA/Caco-2).

Data Interpretation
ObservationMechanistic InsightAction
Loss of Potency Methyl group clashes with receptor or disrupts critical H-bond donor interaction.Discard analog.
Retained Potency Backbone amide is not a critical contact point.Advance to stability testing.[3]
Increased Potency N-methylation locked the peptide in the bioactive conformation (pre-organization).High priority candidate.

Experimental Validation Protocols

To validate the benefits of your N-methylated analogs, use the following self-validating assays.

Comparative Proteolytic Stability Assay

Purpose: Quantify the increase in half-life (


).

Protocol:

  • Preparation: Dissolve peptide (100

    
    M) in PBS (pH 7.4).
    
  • Incubation: Add 25% Human Serum or specific proteases (e.g., Chymotrypsin at 10 ng/mL). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 100

    
    L ice-cold Acetonitrile + 1% Formic Acid to precipitate proteins. Centrifuge.
    
  • Analysis: Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Assess passive diffusion potential.[2]

Protocol:

  • Donor Plate: Add peptide solution (PBS, pH 7.4) to the bottom wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin in Dodecane (artificial membrane).

  • Acceptor Plate: Fill top wells with fresh PBS.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure peptide concentration in both donor and acceptor wells via UV or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Case Study: The Veber-Hirschmann Peptide[3][6][7]

A classic example of N-methylation success is the optimization of the somatostatin analog.

  • Parent: Cyclic hexapeptide (c[Pro-Phe-Trp-Lys-Thr-Phe]).[4]

  • Challenge: Low oral bioavailability (<1%).

  • Strategy: N-methyl scan identified that methylation at specific amides (Phe, Trp) maintained bioactivity.

  • Result: A tri-N-methylated analog demonstrated:

    • Bioavailability: Increased to ~10% orally.[5]

    • Stability:

      
       increased from minutes to hours in intestinal fluid.
      
    • Mechanism: NMR studies confirmed the N-methyl groups forced the peptide into a rigid "closed" conformation that shielded polar groups during membrane transit.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6][7] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[7] Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006).[7] Optimized selective N-methylation of peptides on solid support.[4][5][6][7] Journal of Peptide Science, 12(3), 213–219. Link

  • Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[4][6] Nature Chemical Biology, 7, 810–817. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[7] Site-Selective N-Methylation of Peptides on Solid Support.[4][7] Journal of the American Chemical Society, 119(10), 2301–2306. Link

Sources

Foundational

H-alpha-Me-Lys(Boc)-OH CAS number and molecular weight

Technical Guide: H-α-Me-Lys(Boc)-OH – Structural Properties & Synthetic Protocols Part 1: Executive Summary H-α-Me-Lys(Boc)-OH (Alpha-methyl-L-lysine(Boc)) is a specialized non-proteinogenic amino acid used critically in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: H-α-Me-Lys(Boc)-OH – Structural Properties & Synthetic Protocols

Part 1: Executive Summary

H-α-Me-Lys(Boc)-OH (Alpha-methyl-L-lysine(Boc)) is a specialized non-proteinogenic amino acid used critically in peptide drug discovery to enhance metabolic stability and constrain conformational flexibility.[1][2] Unlike standard lysine, the introduction of a methyl group at the alpha-carbon (


) creates a quaternary center.[2] This structural modification renders the resulting peptide bond highly resistant to proteolytic cleavage and restricts the rotation of the backbone (

and

angles), often stabilizing helical or turn secondary structures.[2][3]

Due to the quaternary nature of the


, this residue exhibits significant steric hindrance, making standard solid-phase peptide synthesis (SPPS) coupling protocols inefficient.[2] This guide details the physicochemical profile, optimized coupling methodologies, and mechanistic advantages of this building block.

Part 2: Physicochemical Profile

Commercially, this compound is almost exclusively supplied as the Fmoc-protected derivative to prevent polymerization and facilitate SPPS.[2] The free amine form (H-α-Me-Lys(Boc)-OH) is generated in situ after Fmoc deprotection.[1][2]

Table 1: Chemical Specifications
PropertyFmoc-Protected Form (Commercial Standard)Free Amine Form (Active Species)
Chemical Name Fmoc-α-Me-Lys(Boc)-OHH-α-Me-Lys(Boc)-OH
CAS Number 1202003-49-3 Not widely indexed (In situ)
Molecular Formula


Molecular Weight 482.57 g/mol 260.33 g/mol
Appearance White to off-white powderN/A (Transient intermediate)
Solubility Soluble in DMF, DMSO, DCMSoluble in DMF/organic solvents
Purity Standard

(HPLC)
N/A

Note on Stereochemistry: The (S)-enantiomer (L-configuration) is the standard for mimicking natural peptides.[1][2] The CAS 1202003-49-3 refers specifically to the Fmoc-(S)-α-Me-Lys(Boc)-OH.[1][2]

Part 3: Structural Analysis & Steric Challenges

The alpha-methyl group introduces a "tetrasubstituted" carbon center.[1][2] This has two major consequences:

  • Stability: It eliminates the alpha-proton, preventing racemization via oxazolone formation and blocking protease recognition.[2]

  • Reactivity: It creates a "steric wall" that drastically reduces the nucleophilicity of the amino group during coupling.

Diagram 1: Structural Logic & Steric Shielding

AlphaMethylLysine cluster_effect Therapeutic Impact C_Alpha C-Alpha (Quaternary) Methyl α-Methyl Group (Steric Shield) C_Alpha->Methyl Blocks Proteolysis Amine α-Amine (NH2) (Low Nucleophilicity) C_Alpha->Amine Hindered Access SideChain Lysine Side Chain (CH2)4-NH-Boc C_Alpha->SideChain Carboxyl Carboxyl (COOH) (Coupling Site) C_Alpha->Carboxyl Stability Proteolytic Stability (High) Methyl->Stability Conformation Helical Stabilization (Constrained) Methyl->Conformation

Caption: Structural connectivity of α-Me-Lys(Boc)-OH highlighting the steric impact of the methyl group on stability and reactivity.[1][2][3]

Part 4: Optimized Experimental Protocols

Due to the low nucleophilicity of the alpha-methyl amine, standard HBTU/DIC coupling protocols often result in deletion sequences (missing residues).[2] The following protocol uses HATU or PyBrOP , which are more potent coupling reagents.

Protocol: Solid-Phase Coupling of H-α-Me-Lys(Boc)-OH

Objective: Efficiently couple Fmoc-α-Me-Lys(Boc)-OH to a growing peptide chain and subsequently couple the next amino acid to the sterically hindered alpha-methyl N-terminus.

Materials:

  • Resin: Rink Amide or Wang Resin (0.3–0.5 mmol/g loading recommended to reduce crowding).[2]

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt, DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).[2]

Step-by-Step Methodology:

  • Coupling Fmoc-α-Me-Lys(Boc)-OH to Resin:

    • Note: This step is generally standard as the activated carboxyl group is not significantly hindered.

    • Activation: Dissolve 4.0 eq. of Fmoc-α-Me-Lys(Boc)-OH and 3.9 eq. of HATU in DMF. Add 8.0 eq. of DIPEA.[2][4]

    • Reaction: Add to resin immediately.[2] Shake for 1 hour at room temperature.

    • Validation: Perform Kaiser Test (Ninhydrin).[2] If blue (positive), recouple.[2]

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Critical Wash: Wash thoroughly with DMF (5x) and DCM (3x) to remove all piperidine.[1][2]

  • Coupling the NEXT Amino Acid (The Critical Step):

    • Challenge: The exposed amine is H-α-Me-Lys-.[1][2] It is buried behind the methyl group.[2]

    • Reagent Choice: Use HATU or PyBrOP .[2] PyBrOP can sometimes drive difficult couplings better via acid chloride generation in situ.[2]

    • Stoichiometry: Use 5.0 eq. Amino Acid, 5.0 eq.[5][6] HATU, 10.0 eq. DIPEA.

    • Conditions: Double coupling is mandatory .

      • Cycle 1: 2 hours at Room Temperature.[2]

      • Cycle 2: 2 hours at 50°C (Microwave assisted if available: 75°C for 10 min).

    • Validation: The Kaiser test may give false negatives due to steric hindrance. Use the Chloranil Test or micro-cleavage LC-MS to verify complete coupling.[2]

Diagram 2: High-Efficiency Coupling Workflow

CouplingProtocol Start Start: Resin-Peptide-NH2 Step1 1. Couple Fmoc-α-Me-Lys(Boc)-OH (Standard HATU, 1h) Start->Step1 Check1 Kaiser Test Negative? Step1->Check1 Check1->Step1 No (Recouple) Deprotect 2. Fmoc Removal (20% Piperidine) Check1->Deprotect Yes CriticalStep 3. CRITICAL: Couple Next AA (Targeting Steric Amine) Deprotect->CriticalStep DoubleCouple Double Coupling Strategy: 1. HATU/DIPEA, 2h, RT 2. HATU/DIPEA, 2h, 50°C CriticalStep->DoubleCouple Check2 Chloranil/LC-MS Check DoubleCouple->Check2 Check2->CriticalStep Fail (Try PyBrOP) Success Success: Chain Elongated Check2->Success Pass

Caption: Workflow for overcoming steric hindrance during α-Me-Lys peptide synthesis.

Part 5: Applications in Drug Design

The incorporation of H-α-Me-Lys(Boc)-OH is a strategic decision in "Peptidomimetics" to improve the pharmacokinetic (PK) profile of peptide therapeutics.[1][2]

  • Metabolic Stability: The alpha-methyl group prevents the approach of proteolytic enzymes (like trypsin, which targets Lysine). This can extend the half-life (

    
    ) of a peptide from minutes to hours.[1][2]
    
  • Conformational Constraint: Alpha-methylation restricts the

    
     and 
    
    
    
    torsion angles to a narrow region of the Ramachandran plot, typically favoring helical (
    
    
    -helix or
    
    
    -helix) conformations.[1][2] This pre-organization can increase binding affinity to receptors by reducing the entropic penalty of binding.

References

  • National Institutes of Health (NIH). (2020).[2] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC7248988.[2] Retrieved from [Link]

  • LookChem. (2025).[2] Fmoc-alpha-Me-Lys(Boc)-OH Basic Information. Retrieved from [Link][1][2]

Sources

Exploratory

Engineering the Epigenome: The Strategic Role of N-Methyl Lysine in Peptidomimetic Drug Design

Abstract The transition from native peptides to therapeutically viable peptidomimetics requires overcoming profound pharmacokinetic and structural limitations. Among the most versatile chemical modifications available to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The transition from native peptides to therapeutically viable peptidomimetics requires overcoming profound pharmacokinetic and structural limitations. Among the most versatile chemical modifications available to drug discovery scientists is the incorporation of N-methyl lysine. Whether applied to the


-amino backbone to enhance proteolytic stability and membrane permeability, or to the 

-amino side chain to mimic critical epigenetic post-translational modifications (PTMs), N-methyl lysine serves as a foundational building block in modern chemical biology. This whitepaper details the chemical causality, synthetic workflows, and structural rationales for utilizing N-methyl lysine in the design of next-generation peptidomimetics.

The Chemical Causality of N-Methylation

As a Senior Application Scientist, I approach peptidomimetic design not as a sequence of random substitutions, but as a highly rational exercise in molecular engineering. The decision to incorporate N-methyl lysine is driven by two distinct, yet equally critical, functional paradigms: Epigenetic Mimicry and Pharmacokinetic Fortification.

Epigenetic Mimicry: Drugging the "Undruggable"

Lysine methylation—specifically mono-, di-, and tri-methylation at the


-amino group—is the primary language of chromatin regulation[1]. Epigenetic "reader" proteins, such as Chromodomains, Tudor domains, and Plant Homeodomains (PHDs), interpret these marks to recruit chromatin-remodeling complexes[2].

The challenge in targeting these readers lies in their topography. Unlike the deep, well-defined pockets of kinases, methyl-lysine (Kme) readers utilize shallow, surface-groove interactions characterized by an "aromatic cage" (typically composed of tyrosine and tryptophan residues) that captures the methylated lysine via cation-


 and van der Waals interactions[3]. Traditional small molecules struggle to achieve sufficient surface area to competitively inhibit these protein-protein interactions (PPIs). By utilizing 

-N-methyl lysine derivatives, we can design peptidomimetics that perfectly anchor into these aromatic cages while extending modified side chains to capture adjacent sub-pockets, achieving nanomolar affinities[4].
Pharmacokinetic Fortification: Stability and Permeability

Native peptides are rapidly degraded by endogenous proteases like trypsin, which selectively cleave the peptide bond at the C-terminus of basic residues (Lys, Arg). By introducing


-N-methyl lysine, we fundamentally alter the local steric environment. The added methyl group creates a steric clash that prevents the protease from adopting the necessary transition state for hydrolysis[].

Furthermore,


-N-methylation eliminates a backbone hydrogen-bond donor. According to Lipinski's principles, reducing the desolvation penalty of a molecule significantly enhances its lipophilicity and passive membrane permeability, a critical requirement for intracellular targets[][6].

Epigenetic Signaling and Target Engagement

To understand the value of


-N-methyl lysine mimetics, we must visualize the biological circuitry they are designed to intercept. Peptidomimetics target the "Reader" node of the epigenetic cascade, competitively displacing the native histone tail to reverse aberrant gene silencing in oncological pathologies.

EpigeneticPathway KMT Histone Methyltransferase (Writer: e.g., EZH2) Kme_Mark Methyl-Lysine (Kme) Epigenetic Mark KMT->Kme_Mark SAM-dependent Methylation Histone Unmodified Histone Tail (Lysine Residue) Histone->KMT Recruitment Reader Kme Reader Protein (e.g., Chromodomain) Kme_Mark->Reader Aromatic Cage Recognition Complex Chromatin Remodeling Complex (e.g., PRC1) Reader->Complex Scaffolding Silencing Transcriptional Repression / Gene Silencing Complex->Silencing Chromatin Compaction

Fig 1: Epigenetic signaling cascade driven by methyl-lysine writers and interpreted by Kme readers.

Experimental Methodologies: Self-Validating Workflows

The synthesis and discovery of N-methyl lysine-containing peptidomimetics require specialized protocols to overcome the inherent steric hindrance of the methyl group.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptidomimetics

When coupling an amino acid onto an


-N-methylated amine, or when coupling a bulky 

-N-methylated lysine building block (e.g., Fmoc-Lys(Me,Boc)-OH), standard coupling reagents (like HBTU) often fail due to slow kinetics and competing side reactions.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Sterically Hindered Coupling: To couple onto an N-methylated amine, or to couple Fmoc-Lys(Me,Boc)-OH, prepare a solution of the amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Causality: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester, which is strictly required to overcome the steric barrier of the secondary amine[].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq) to the mixture and immediately add to the resin.

  • Incubation: React for 2 hours at room temperature, or utilize microwave assistance (75°C for 15 minutes) to drive the reaction to completion.

  • Cleavage: Following sequence completion, cleave the peptidomimetic from the resin using a cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours. This simultaneously removes the orthogonal Boc protection on the

    
    -N-methyl group.
    
Protocol 2: One-Bead-One-Compound (OBOC) Combinatorial Screening

To discover novel antagonists for Kme readers, we utilize OBOC libraries where the


-N-methyl lysine acts as a fixed "anchor" while surrounding residues are randomized[4].

OBOCWorkflow Resin TentaGel Resin Beads SplitMix Split-and-Pool Synthesis Resin->SplitMix KmeAnchor Incorporate N-Me-Lys Anchor (Fmoc-Lys(Me,Boc)) SplitMix->KmeAnchor Screening Incubate with Labeled Kme Reader KmeAnchor->Screening Isolation Isolate 'Hit' Beads (Magnetic/Fluorescent) Screening->Isolation Sequencing MS/MS Sequencing & Deconvolution Isolation->Sequencing

Fig 2: One-Bead-One-Compound (OBOC) combinatorial workflow for discovering Kme reader antagonists.

Step-by-Step Methodology:

  • Library Generation: Utilize the "split-and-pool" SPPS method on TentaGel macroscopic beads to generate a library of

    
     unique peptidomimetics, keeping the central 
    
    
    
    -N-methyl lysine constant.
  • Protein Incubation: Block beads with 1% BSA in TBST buffer. Incubate with a biotinylated or fluorophore-conjugated recombinant Kme reader domain (e.g., CBX7 or MPP8) at a concentration of 100 nM for 2 hours at 4°C.

  • Hit Isolation: Wash beads stringently. Isolate "hit" beads exhibiting high fluorescence (via flow cytometry sorting) or magnetic capture (if using streptavidin-magnetic beads).

  • Deconvolution: Cleave the compound from individual isolated beads using cyanogen bromide (if a methionine linker is used) and sequence via MALDI-TOF/TOF or LC-MS/MS to identify the optimal pharmacophore[7].

Quantitative Analysis of N-Methylated Peptidomimetics

The integration of N-methyl lysine has yielded some of the most potent chemical probes in modern epigenetics and structural biology. The table below summarizes the quantitative enhancements achieved through rational N-methylation.

Target / ApplicationNative LigandPeptidomimetic DesignKey ModificationBinding Affinity / EfficacyProteolytic Stability
PRC1 (CBX7) H3K27me3 PeptideUNC3866

-N-trimethyl lysine mimic

nM
High (in vivo active)
NTMT1 Canonical X-P-K/RBM30

-N-terminal modification

M
Moderate
Connexin43 Peptide5N-MeLys-Peptide5

-N-methyl lysine
Maintained hemichannel block

h
HP1 (

)
H3K9me3 PeptideUNC7047

-N-trimethyl lysine mimic
Nanomolar

High

Data synthesized from established chemical biology literature[4][6][8][9].

Conclusion and Future Perspectives

N-methyl lysine is not merely a structural anomaly; it is a precision tool for manipulating the physical and biological properties of peptidomimetics. By understanding the causality behind its application—whether utilizing


-methylation to exploit the aromatic cages of epigenetic readers, or 

-methylation to shield vulnerable peptide bonds from proteolysis—drug developers can transform transient peptides into robust, cell-permeable therapeutics.

Looking forward, the integration of these highly optimized Kme-peptidomimetics into Proteolysis Targeting Chimeras (PROTACs) represents the next frontier. By utilizing N-methyl lysine mimetics as the target-binding warhead, we can move beyond mere antagonism and achieve the targeted degradation of oncogenic epigenetic complexes.

References

  • 2, ResearchGate. 2., BOC Sciences. 3.3, PMC. 4.8, PMC. 5.6, PMC.

  • 1, PMC. 7.4, PMC. 8.7, Frontiers. 9.9, ACS Publications.

Sources

Foundational

Engineering Proteolytic Resilience: The Mechanistic and Practical Application of H-α-Me-Lys(Boc)-OH in Peptide Therapeutics

Introduction: The Proteolytic Bottleneck The development of peptide therapeutics is historically bottlenecked by poor oral bioavailability and short plasma half-lives. Endogenous proteases rapidly degrade peptides, rende...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Bottleneck

The development of peptide therapeutics is historically bottlenecked by poor oral bioavailability and short plasma half-lives. Endogenous proteases rapidly degrade peptides, rendering them inactive. Trypsin, a highly specific serine protease, is a primary culprit in the gastrointestinal tract and serum, cleaving peptides exclusively at the carboxyl side of basic amino acids like lysine and arginine.

To achieve better ADME (Absorption, Distribution, Metabolism, and Excretion) properties, chemical modifications such as the substitution of common L-amino acids with unnatural amino acids, including the α-methylation of amino acids, are typically applied, as detailed in 1[1]. The incorporation of α-methyl-functionalized amino acids directly into the main chain during standard peptide synthesis has been determined to produce highly protease-resistant peptides, according to 2[2]. Specifically, substituting a native lysine with α-methyl lysine (using the protected precursor H-α-Me-Lys(Boc)-OH) effectively neutralizes trypsin susceptibility while preserving the positive charge necessary for receptor binding.

Mechanistic Causality: Why α-Methylation Confers Stability

The substitution of a native hydrogen atom with a methyl group at the α-carbon (


) fundamentally alters the local physicochemical landscape of the peptide backbone through two primary mechanisms:
  • Steric Hindrance: The bulky methyl group physically occludes the scissile amide bond. When trypsin attempts to dock the basic lysine side chain into its S1 specificity pocket, the adjacent α-methyl group clashes with the enzyme's active site residues. This steric occlusion prevents the necessary nucleophilic attack by the protease's catalytic triad on the carbonyl carbon.

  • Conformational Restriction: The

    
     (phi) and 
    
    
    
    (psi) dihedral angles of α-methyl amino acids are severely restricted in comparison to amino acids lacking the methyl group at
    
    
    , and the resulting rigidity introduced by the methyl group most likely prevents nucleophilic attack, as noted in 3[3]. This rigidity locks the local sequence into highly specific secondary structures (often promoting α-helicity), which are energetically unfavorable for the extended conformation typically required for protease active-site binding.

Engineering Workflow

The following diagram illustrates the logical progression from identifying vulnerable cleavage sites to validating the stability of the engineered α-Me-Lys peptide.

G Start Identify Protease Cleavage Sites (e.g., Trypsin at Lys/Arg) Sub In Silico Design: Substitute with α-Me-Lys Start->Sub Synthesis SPPS with H-α-Me-Lys(Boc)-OH (PyAOP/HATU Activation) Sub->Synthesis Assay In Vitro Proteolysis Assay (Trypsin / SIF) Synthesis->Assay Decision Is Stability Improved (t1/2 > 24h)? Assay->Decision Success Lead Candidate Selection Decision->Success Yes Fail Optimize Sequence / Re-evaluate Conformation Decision->Fail No Fail->Sub

Workflow for improving peptide stability via α-Me-Lys substitution.

Experimental Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with H-α-Me-Lys(Boc)-OH

Causality: Forming an amide bond between an α-methyl amino acid and the next amino acid in the sequence is notoriously difficult due to the steric hindrance of the amine group adjacent to the disubstituted α-carbon, as discussed in 4[4]. Traditional activation methods like carbodiimides are usually inefficient for α-methyl amino acid coupling, suffering from low yields and slow reaction rates, necessitating specialized reagents like PyAOP or HATU[4].

Step-by-Step Self-Validating Procedure:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Coupling of α-Me-Lys: Dissolve 4 equivalents of Fmoc-α-Me-Lys(Boc)-OH and 4 equivalents of PyAOP in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes, then add to the resin.

  • Extended Reaction: Allow coupling to proceed for 4 to 12 hours at 50°C.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin bead. If the bead turns blue (indicating unreacted primary amines), repeat Step 3. Proceed only when the test is negative (colorless/yellow), ensuring the self-validating loop is closed.

  • Capping: Cap any trace unreacted amines using acetic anhydride/pyridine (1:1 v/v) in DMF for 10 minutes to prevent the formation of deletion sequences.

  • Subsequent Coupling: The coupling of the next amino acid onto the sterically hindered secondary-like amine of α-Me-Lys is equally challenging. Use PyAOP/DIEA and double-couple at 50°C for 4 hours.

  • Cleavage: Cleave the final peptide from the resin and remove side-chain protecting groups (including the Boc group on the Lys side chain) using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Protocol 2: Self-Validating In Vitro Proteolytic Stability Assay

Causality: To quantitatively prove that α-methylation prevents degradation, the peptide must be exposed to physiologically relevant matrices. Proteolytic stability assays in small intestinal fluid (SIF) are critical for assessing the potential for oral delivery of peptides, measuring the amount of intact peptide over time, as outlined in 5[5].

Step-by-Step Self-Validating Procedure:

  • Sample Preparation: Dissolve the purified α-Me-Lys peptide and a Wild-Type (WT) control peptide in 50 mM Tris buffer (pH 8.0) to a final concentration of 0.4 mg/mL.

  • Matrix Incubation: Add Trypsin (enzyme:substrate ratio of 1:100 w/w) or 90% Pig Small Intestinal Fluid (pSIF) to the peptide solutions. Incubate at 37°C with gentle agitation.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at

    
     and 
    
    
    
    minutes.
  • Quenching & Internal Standard Addition (Self-Validation): Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Simultaneously, spike in a known concentration of a heavy-isotope labeled internal standard peptide. This internal standard validates the LC-MS run by normalizing ionization efficiency and ruling out matrix suppression effects.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-HRMS Analysis: Analyze the supernatant via RP-HPLC coupled to a High-Resolution Mass Spectrometer. Calculate the % intact peptide relative to the

    
     peak area, normalized against the internal standard.
    

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic improvements achieved by substituting native lysine with α-Me-Lys in a standard incretin-class peptide (e.g., a GLP-1 analog).

Peptide VariantAssay MatrixHalf-Life (

)
% Intact (at 60 min)Primary Cleavage Site
Wild-Type (WT) AnalogPurified Trypsin12 min< 5%C-terminal to Lys
α-Me-Lys Substituted Purified Trypsin > 24 hours > 95% None detected
Wild-Type (WT) Analog90% pSIF18 min< 10%Multiple (Endopeptidases)
α-Me-Lys Substituted 90% pSIF > 12 hours 88% Minor exopeptidase

Conclusion

The strategic incorporation of H-α-Me-Lys(Boc)-OH is a highly effective medicinal chemistry intervention for overcoming the proteolytic liability of therapeutic peptides. By leveraging steric hindrance and conformational restriction, α-methylation effectively blinds trypsin-like proteases to their natural cleavage sites. While the synthesis requires specialized coupling protocols due to steric bulk, the resulting exponential increase in half-life makes this modification indispensable for the development of orally bioavailable and long-acting peptide therapeutics.

References

  • Software-aided approach to investigate peptide structure and metabolic susceptibility of amide bonds in peptide drugs based on high resolution mass spectrometry PLOS One URL
  • PMC (National Institutes of Health)
  • Protease-resistant peptides (CA2933405A1)
  • GIP/GLP1 co-agonist compounds (US11084861B2)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL

Sources

Exploratory

Overcoming the Permeability Barrier in Peptide Therapeutics: A Strategic Guide to Backbone N-Methylation

Executive Summary The development of peptide-based therapeutics is historically constrained by their poor oral bioavailability and inability to cross cellular membranes to reach intracellular protein-protein interaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically constrained by their poor oral bioavailability and inability to cross cellular membranes to reach intracellular protein-protein interaction (PPI) targets. While macrocyclization provides proteolytic stability, it is backbone N-methylation that serves as the critical lever for tuning membrane permeability.

As a Senior Application Scientist, I present this technical whitepaper to decode the thermodynamic and structural causality behind N-methylation. This guide provides drug development professionals with a self-validating, rational workflow for designing highly permeable peptides, moving beyond empirical screening to structurally informed, NMR-guided methodologies.

The Thermodynamic Basis of Peptide Permeability

To cross the lipophilic core of a cellular membrane, a peptide must shed its hydration shell—a process that incurs a massive energetic cost known as the desolvation penalty . Unmodified peptide backbones are rich in amide protons (NH), which act as strong hydrogen bond donors (HBDs) in aqueous environments.

N-methylation replaces the amide proton with a methyl group, fundamentally altering the molecule's physicochemical profile through two distinct mechanisms:

  • Direct HBD Masking: Removing the proton directly eliminates a hydrogen bond donor, lowering the desolvation penalty required to enter the lipid bilayer[1].

  • Conformational Restructuring: The steric bulk of the N-methyl group alters the cis/trans equilibrium of the amide bond. This often forces the peptide into a conformation that promotes the formation of Intramolecular Hydrogen Bonds (IMHBs) among the remaining unmodified amides, shielding them from the solvent[2].

Mechanistic Pathway of Permeation

G cluster_aqueous Aqueous Environment (High Solvation) cluster_membrane Lipid Bilayer Membrane (Hydrophobic Core) Peptide_Aq Unmodified Peptide (Exposed NH groups) Desolvation_Barrier High Desolvation Energy Penalty (ΔG) Peptide_Aq->Desolvation_Barrier Attempted Diffusion MePeptide_Aq N-Methylated Peptide (Masked NH groups) Low_Barrier Reduced Desolvation Penalty MePeptide_Aq->Low_Barrier Favorable Partitioning Desolvation_Barrier->Peptide_Aq Rejection Target Intracellular Target Low_Barrier->Target Passive Diffusion

Caption: Thermodynamic mechanism of N-methylation reducing the desolvation penalty for membrane diffusion.

The Causality of Failure: It is a common misconception that more N-methylation equates to higher permeability. If an N-methyl group is placed on an amide that is already participating in a stabilizing IMHB, the internal hydrogen bond network collapses. This exposes previously hidden polar groups to the solvent, paradoxically destroying the molecule's permeability[2]. For example, in the Sanguinamide A scaffold, methylating Ala2 or Ile5 breaks critical transannular H-bonds, severely reducing permeability, whereas methylating the solvent-exposed Phe3 significantly enhances it[2].

Strategic N-Methylation: The NMR-Guided Workflow

Because static crystal structures fail to capture the dynamic solution-state behavior of peptides, we rely on NMR Amide Temperature Coefficients (


)  to rationally select N-methylation targets[1].

Amide protons that are shielded from the solvent (via IMHBs) exhibit minimal chemical shift changes across different temperatures (values near 0 to -4.5 ppb/K). Conversely, solvent-exposed amides show high temperature dependence (values more negative than -4.5 ppb/K). By exclusively targeting these exposed amides for N-methylation, we preserve the peptide's internal structural integrity while systematically stripping away its hydration shell[1].

G Start Cyclic Peptide Lead (Poor Permeability) NMR NMR Temperature Profiling (ΔδNH/ΔT) Start->NMR Analyze Identify Solvent-Exposed Amide Protons (<-4.5 ppb/K) NMR->Analyze Design Targeted N-Methylation at Exposed Sites Analyze->Design Synthesize Solid-Phase Peptide Synthesis (Fmoc-N-Me-Amino Acids) Design->Synthesize Assay In Vitro Permeability (PAMPA & Caco-2) Synthesize->Assay Success Orally Bioavailable Peptide Candidate Assay->Success Papp > 10^-6 cm/s Fail Iterative Refinement (Check IMHB Disruption) Assay->Fail Papp < 10^-6 cm/s Fail->Design

Caption: Rational workflow for NMR-guided N-methylation to enhance peptide membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, permeability must be evaluated using a dual-assay system. PAMPA isolates the physics of passive diffusion, while Caco-2 introduces the biology of active transport and efflux. Discrepancies between the two assays immediately flag whether a peptide is falling victim to P-glycoprotein (P-gp) efflux pumps.

Protocol 1: NMR-Guided Site Identification
  • Preparation: Dissolve the cyclic peptide in an aqueous buffer or a mixed solvent system (e.g.,

    
     9:1) at a concentration of 1–5 mM.
    
  • Acquisition: Acquire 1D

    
     NMR and 2D TOCSY/NOESY spectra at a minimum of six temperature points (e.g., 288 K to 318 K in 5 K increments).
    
  • Tracking: Track the chemical shift (

    
    ) of each backbone amide proton (NH) across the temperature gradient.
    
  • Calculation: Calculate the slope (

    
    ) via linear regression.
    
  • Selection: Identify amides with a slope more negative than -4.5 ppb/K as primary targets for solid-phase N-methylation[1].

Protocol 2: PAMPA (Passive Diffusion Validation)
  • Membrane Preparation: Coat the PVDF membrane of a 96-well acceptor plate with 5

    
     of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.
    
  • Donor Assembly: Prepare a 10

    
     solution of the N-methylated peptide in PBS (pH 7.4) with 5% DMSO. Add 150 
    
    
    
    to the donor compartment.
  • Incubation: Assemble the sandwich plate, ensuring the lipid-coated membrane contacts the donor solution. Incubate at 25°C for 16 hours without agitation.

  • Quantification: Separate the plates and quantify the peptide concentration in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
Protocol 3: Caco-2 Assay (Physiological Validation)
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250

    
    , confirming tight junction formation.
    
  • Dosing: Apply 10

    
     peptide solution to the apical chamber (for A-to-B transcellular transport) and blank HBSS buffer to the basolateral chamber.
    
  • Sampling: Incubate at 37°C. Extract 50

    
     aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
    
  • Analysis: Analyze samples via LC-MS/MS to calculate the apparent permeability (

    
    ). A 
    
    
    
    cm/s indicates favorable oral absorption potential[3].

Quantitative Permeability Data

The following table synthesizes the permeability enhancements achieved through strategic N-methylation across various benchmark cyclic peptide scaffolds.

Peptide ScaffoldModification StrategyPAMPA PermeabilityCaco-2 Permeability (

)
Oral Bioavailability (F%)
Cyclic Hexapeptide 1 Unmodified~6%

cm/s
N/A
Cyclic Hexapeptide 15 N-methylated (NMR guided)~17%

cm/s
33%
Sanguinamide A UnmodifiedLow

cm/s
N/A
Danamide D N-Me on Phe3High

cm/s
N/A
Poly-Ala Hexapeptide Triple N-MeHigh

cm/s
28%

Data aggregated from authoritative structural studies[3],[2],[1],[4].

Caveats: Metabolic Stability and Stereochemistry

While N-methylation solves the permeability equation, it can inadvertently introduce metabolic liabilities. Recent profiling of cyclic hexapeptides against rat liver microsomes reveals that stability is highly sensitive to the stereochemical environment surrounding the N-methyl group[5].

  • The Cis-Amide Liability: N-methylation frequently induces cis-amide bonds. Peptides forced into cis-configurations by methylation demonstrate significantly accelerated enzymatic degradation in liver microsomes[5].

  • Adjacent Methylations: Placing N-methyl groups on adjacent amino acids is only metabolically tolerated if the residues possess alternating D,L stereochemistry . Configurations utilizing L,D or D,D stereochemistry at adjacent methylated sites result in rapid clearance[5].

Therefore, a truly optimized peptide drug candidate must balance the thermodynamic gains of N-methylation against the steric vulnerabilities it presents to hepatic enzymes.

Conclusion

Backbone N-methylation is not a brute-force tool; it is a precision instrument. By utilizing NMR temperature coefficients to map the solvation state of a peptide, drug development professionals can rationally mask hydrogen bond donors without disrupting critical intramolecular architectures. When validated through orthogonal PAMPA and Caco-2 assays, this strategy reliably transforms impermeable cyclic peptides into orally bioavailable therapeutics capable of engaging intracellular targets.

References

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: Nature Chemical Biology URL: [Link]

  • Title: The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides Source: Molecular Pharmaceutics (ACS) URL: [Link]

  • Title: Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds Source: Australian Journal of Chemistry URL: [Link]

Sources

Foundational

The Conformational Constraints of N-α-Methyl Amino Acids: A Cornerstone of Modern Peptide Therapeutic Design

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary N-α-methylation, the strategic substitution of the amide proton with a methyl group in an amino acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-α-methylation, the strategic substitution of the amide proton with a methyl group in an amino acid, is a powerful and widely adopted modification in medicinal chemistry.[1] It directly addresses the primary limitations of native peptides as therapeutic agents—namely, their susceptibility to proteolytic degradation and poor membrane permeability.[2][3] The introduction of a methyl group on the backbone nitrogen imposes significant steric constraints, fundamentally altering the peptide's allowable conformational landscape. This restriction of the torsional angles (φ/ψ) and the elimination of a hydrogen bond donor not only shields the peptide bond from enzymatic cleavage but also enhances lipophilicity, thereby improving its pharmacokinetic profile.[4][5][6] However, this modification introduces synthetic complexities and can significantly influence receptor binding affinity, sometimes in unpredictable ways. This guide provides a comprehensive technical overview of the core principles of N-methylation, from its stereochemical impact and synthesis to its detailed biophysical characterization and application in drug design, offering field-proven insights for its effective implementation.

Chapter 1: The Rationale for N-Methylation in Peptide Science

Bioactive peptides are highly valued for their specificity and low toxicity, but their translation into viable drugs is often thwarted by inherent pharmacological weaknesses.[2] The two most significant hurdles are rapid enzymatic degradation by proteases and poor permeability across cellular membranes, which severely limit oral bioavailability and in vivo half-life.[7]

N-methylation has emerged as a premier strategy to overcome these challenges. By replacing the amide hydrogen with a methyl group, the peptide backbone is fundamentally altered in two ways:

  • Steric Shielding: The methyl group acts as a physical barrier, sterically hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond.[8] This directly enhances the peptide's metabolic stability.[2][5]

  • Increased Lipophilicity: The removal of the amide proton eliminates a key hydrogen bond donor, reducing the peptide's overall polarity.[4] This increase in lipophilicity can significantly improve its ability to passively diffuse across the lipid bilayers of cell membranes, a critical factor for bioavailability.[3][7]

These modifications, stemming from a single methyl group, transform a labile biomolecule into a more "drug-like" candidate.[3]

cluster_problem The Native Peptide Problem cluster_solution The N-Methylation Solution cluster_mechanism Core Mechanism Problem1 Rapid Proteolytic Degradation Mechanism N-α-Methylation Problem1->Mechanism is addressed by Problem2 Poor Membrane Permeability Problem2->Mechanism is addressed by Solution1 Enhanced Metabolic Stability Solution2 Improved Bioavailability Mechanism->Solution1 leads to Mechanism->Solution2 leads to

Figure 1: The Problem-Solution Framework of Peptide N-Methylation.
Chapter 2: The Stereochemical Core of Conformational Constraint

The therapeutic advantages of N-methylation are a direct consequence of the conformational constraints it imposes on the peptide backbone. This is not merely a passive blocking effect but an active reshaping of the molecule's preferred three-dimensional structure.

Impact on Dihedral Angles (φ and ψ)

The flexibility of a peptide backbone is largely defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. In a standard amino acid, a wide range of these angles is energetically permissible, as visualized on a Ramachandran plot. The introduction of an N-methyl group creates a significant steric clash between the methyl group and the adjacent carbonyl oxygen and side chains.[4] This clash severely restricts the allowable φ and ψ angles, forcing the residue into a much smaller region of conformational space, typically favoring more extended structures or specific turn motifs.[9][10] While α,α-disubstituted amino acids like Aib are known as potent helix inducers, N-methylation often acts as a helix destabilizer because it removes the amide proton required for the i to i+4 hydrogen bonding pattern.[9][10]

The Cis/Trans Isomerization Phenomenon

A critical and often overlooked consequence of N-methylation is its effect on the geometry of the amide bond (omega, ω). For most peptide bonds involving secondary amides (X-Y, where Y is not Proline), the trans conformation (ω ≈ 180°) is overwhelmingly favored by approximately 16 kJ/mol due to steric repulsion between adjacent Cα atoms in the cis form.[11]

N-methylation lowers this energy barrier.[12] The steric clash in the trans state between the N-methyl group and the preceding Cα substituent is more significant, reducing the energy difference between the cis and trans isomers. Consequently, N-methylated peptide bonds can exist as a mixture of both cis and trans conformers in solution.[10] This equilibrium can complicate purification, as the isomers may resolve on HPLC, and has profound implications for biological activity, as only one conformer may be active.[10]

FeatureStandard Peptide BondN-Methylated Peptide BondRationale
Allowed φ Angle Range BroadHighly RestrictedSteric clash between N-methyl group and preceding residue's carbonyl.[13]
Allowed ψ Angle Range BroadRestrictedSteric clash between N-methyl group and the residue's own side chain.[9]
H-Bonding Capability Donor & AcceptorAcceptor OnlyThe amide proton is replaced by a methyl group.[4]
Predominant Isomer trans (>99.9%)[11]trans and cis mixtureReduced energy barrier between cis and trans states.[10][12]

Table 1: Comparison of Standard and N-Methylated Peptide Bond Properties.
Figure 2: Steric Factors Influencing Cis/Trans Amide Bond Isomerism.
Chapter 3: Synthesis and Incorporation of N-α-Methylated Amino Acids

The successful application of N-methylation hinges on efficient and stereochemically pure synthesis, both of the amino acid monomers and their subsequent incorporation into a peptide sequence.

Part A: Synthesis of N-Methylated Monomers

While numerous methods exist, a common and robust strategy involves the protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and deprotection.[14] This method is advantageous because the deprotection conditions are mild and orthogonal to many standard protecting groups used in peptide synthesis.[15]

Experimental Protocol: Synthesis of Fmoc-N-Me-L-Ala-OH via o-NBS Protection

  • Nosylation:

    • Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add Sodium Carbonate (Na₂CO₃, 2.5 eq) and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-o-NBS-L-Ala-OH.

    • Causality: The o-NBS group is chosen for its stability under methylation conditions and its selective removal with thiol nucleophiles, which preserves the stereocenter and is compatible with other protecting groups.[15]

  • Methylation:

    • Dissolve N-o-NBS-L-Ala-OH (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add Potassium Carbonate (K₂CO₃, 3.0 eq).

    • Add Methyl Iodide (CH₃I, 2.0 eq) and stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate. The product is N-o-NBS-N-Me-L-Ala-OH.

    • Causality: This is a standard Sₙ2 alkylation of the sulfonamide nitrogen. Anhydrous conditions are critical to prevent side reactions.

  • Nosyl Deprotection:

    • Dissolve the methylated product (1.0 eq) in DMF.

    • Add 2-mercaptoethanol (5.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq).

    • Stir at room temperature for 1 hour.

    • The crude N-Me-L-Ala is typically carried forward directly.

    • Causality: The thiol (mercaptoethanol) acts as a nucleophile to cleave the N-S bond of the sulfonamide, a process facilitated by the base (DBU). This method is highly efficient and selective.[15]

  • Fmoc Protection:

    • Dissolve the crude N-Me-L-Ala in a 10% Na₂CO₃ aqueous solution.

    • Add a solution of Fmoc-OSu (1.1 eq) in acetone.

    • Stir vigorously for 4-6 hours at room temperature.

    • Acidify with 1M HCl and extract with ethyl acetate.

    • Purify by column chromatography to yield the final product, Fmoc-N-Me-L-Ala-OH.

Part B: Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids into a growing peptide chain on solid support is notoriously difficult.[4] The steric bulk of the N-methyl group and the preceding residue on the resin hinders the approach of the activated carboxyl group, leading to slow and often incomplete coupling reactions.

Experimental Protocol: Automated SPPS Coupling of an Fmoc-N-Me-AA-OH

  • Resin Preparation: Start with a standard Fmoc-protected amino acid pre-loaded on a solid support (e.g., Rink Amide resin).

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Coupling Activation and Delivery:

    • In a separate vessel, dissolve the Fmoc-N-Me-AA-OH (4.0 eq) in DMF.

    • Add an activator/base mixture. The combination of HATU (3.9 eq), HOAt (4.0 eq), and N,N-Diisopropylethylamine (DIEA, 8.0 eq) is highly effective.[15]

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

  • Coupling Reaction:

    • Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature. Double coupling is often necessary.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine, or a Chloranil test).

    • Causality: Standard coupling reagents like HBTU/HOBt are often insufficient. HATU/HOAt forms a more reactive activated ester (an acylpyridinium species) that can overcome the steric hindrance of the N-methylated amine, driving the sluggish acylation to completion.[15]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional but Recommended): Treat the resin with an acetic anhydride/DIEA solution in DMF to cap any unreacted N-terminal amines. This prevents the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.

Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (Fmoc-NMe-AA-OH, HATU/HOAt, DIEA) 2-4 hours Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle if capping is skipped Capping->Next_Cycle

Figure 3: SPPS Workflow for Incorporating an N-Methylated Amino Acid.
Chapter 4: Biophysical Characterization

A thorough biophysical analysis is essential to understand how N-methylation has altered the peptide's structure and to correlate this structure with its biological function.

TechniqueInformation GainedStrengthsLimitations
NMR Spectroscopy Solution-state 3D structure, φ/ψ angles, cis/trans isomer ratio and kinetics.[11][15]Provides detailed atomic-level information in a biologically relevant solution state.Requires relatively high sample concentration; limited to smaller peptides/proteins (<40 kDa).[16]
X-ray Crystallography Solid-state 3D structure at high resolution.[17][18]Unambiguous determination of atomic coordinates; the "gold standard" for structure.Requires well-diffracting crystals, which can be difficult to obtain; structure may not reflect solution state.
Circular Dichroism Global secondary structure content (α-helix, β-sheet, random coil).[10]Fast, uses low sample concentration, good for assessing overall structural changes.Provides low-resolution information; cannot pinpoint specific residue conformations.
Mass Spectrometry Confirms successful incorporation of methyl group (+14 Da per methylation).[1]Highly sensitive and accurate for mass determination.Provides no conformational information.
Table 2: Key Techniques for Characterizing N-Methylated Peptides.
Protocol: Determining Cis/Trans Isomerism via 2D NMR Spectroscopy

The most definitive method for characterizing the cis/trans amide bond equilibrium in solution is through 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). The NOE is a through-space interaction, and the distance between specific protons is highly dependent on the amide bond geometry.

  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a concentration of 1-5 mM.

  • Acquisition: Acquire a 2D ¹H-¹H NOESY or ROESY spectrum on a high-field NMR spectrometer (≥600 MHz). Use a mixing time appropriate for the peptide size (e.g., 200-400 ms).

  • Data Analysis & Interpretation:

    • Identify Key Protons: Assign the chemical shifts for the α-proton of the N-methylated residue (Hα(i)), the α-proton of the preceding residue (Hα(i-1)), and the N-methyl protons (N-CH₃(i)). The N-methyl protons typically appear as a sharp singlet (or two singlets for the two isomers) between 2.7-3.1 ppm.[10]

    • Look for Diagnostic NOE Cross-Peaks:

      • Trans Isomer: A strong NOE cross-peak will be observed between Hα(i-1) and Hα(i). The distance between these protons in the trans conformation is ~2.2 Å.

      • Cis Isomer: A strong NOE cross-peak will be observed between Hα(i-1) and the N-CH₃(i) protons. The distance between these protons in the cis conformation is ~2.8 Å.

    • Quantification: The relative population of the cis and trans isomers can be estimated by integrating the volume of the respective diagnostic cross-peaks or, more simply, by integrating the distinct Hα or N-CH₃ signals in a 1D ¹H spectrum if they are well-resolved.

Figure 4: Diagnostic NOE Contacts for Determining Amide Bond Geometry.
Chapter 5: Applications in Drug Design and Chemical Biology

The ability to rigidly control conformation and enhance stability makes N-methylation a cornerstone of modern peptide drug design.

  • The "N-Methyl Scan": This is a systematic process where each amino acid in a parent peptide sequence is individually replaced with its N-methylated counterpart.[8] The resulting library of analogues is then screened for activity, stability, and permeability. This approach can rapidly identify positions where methylation is beneficial, detrimental, or neutral to biological activity, providing deep insights into the structure-activity relationship (SAR). For example, a scan of somatostatin octapeptide agonists revealed that the position of methylation was critical for receptor subtype affinity and selectivity.[8]

  • Converting Agonists to Antagonists: By locking a peptide into a conformation that can bind to a receptor but not activate it, N-methylation can be used to convert a receptor agonist into an antagonist.[7] This is a powerful tool for developing therapeutics that block pathological signaling pathways.

  • Improving CNS Penetration: The increased lipophilicity imparted by N-methylation has been shown to improve the ability of peptides to cross the blood-brain barrier (BBB).[7] Peptides rich in N-methyl phenylalanine, for instance, have been developed as BBB shuttles to deliver cargo into the central nervous system.[7]

Chapter 6: Computational Modeling

Molecular dynamics (MD) simulations are invaluable for rationalizing experimental results and predicting the conformational behavior of N-methylated peptides. However, accurate simulations require force fields that have been specifically parameterized for N-methylated residues.[19] Standard force fields may not adequately capture the unique steric and electronic properties, particularly the energetics of the cis/trans isomerization.

  • Force Field Development: Researchers have developed and validated specific parameter sets for N-methylated amino acids compatible with common force fields like AMBER and GROMOS.[19][20] These parameters are often derived from high-level quantum mechanical calculations to accurately reproduce geometries and rotational energy barriers.[20]

  • Predictive Power: Using these specialized force fields, MD simulations can:

    • Predict the most stable solution-state conformations.[21]

    • Calculate the free energy difference between cis and trans isomers.

    • Simulate the binding of a peptide to its receptor, providing a structural basis for observed changes in affinity.

Conclusion and Future Outlook

N-α-methylation is more than a simple tactic for improving peptide stability; it is a sophisticated tool for conformational control. By strategically restricting the backbone flexibility, researchers can pre-organize a peptide into its bioactive conformation, enhance its pharmacokinetic properties, and fine-tune its interaction with biological targets.[5][8] The primary challenges remain the synthetic difficulty of incorporating these residues and the unpredictable effects on biological activity, which can sometimes be detrimental.[4][22] Future advancements will likely focus on developing more efficient catalytic methods for N-methylation and improving the predictive accuracy of computational models to allow for a more rational, less empirical, design of N-methylated peptide therapeutics. The continued application of this powerful modification will undoubtedly lead to the development of novel and more effective peptide-based drugs.[3]

References
  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. [Link]

  • Biondaro, S., et al. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Gkeka, P., et al. (n.d.). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PMC. [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated c-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. [Link]

  • Balaram, P., et al. (n.d.). Engineering β-sheets employing N-methylated heterochiral amino acids. PMC. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Davies, J. S. (n.d.). Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • Wu, J. C., et al. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences. [Link]

  • Benedetti, E., et al. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec. [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • Kreitler, D. F., et al. (2024). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry. [Link]

  • Doig, A. J., et al. (n.d.). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. PMC. [Link]

  • Thomas, B., et al. (2006). Poly-N-methylated alpha-peptides: synthesis and X-ray structure determination of beta-strand forming foldamers. PubMed. [Link]

  • Grieco, P., et al. (n.d.). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. PMC. [Link]

  • Liskamp, R. M. J., et al. (n.d.). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. ResearchGate. [Link]

  • Vale, W. W. (n.d.). Synthesis of N-Alkyl Amino Acids. In Non-natural Amino Acids. [Link]

  • Vunnam, S., et al. (n.d.). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Analytical Biochemistry. [Link]

  • NMR-Bio. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. [Link]

  • Mitchell, A. J., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PMC. [Link]

  • Vymetal, J., & Vondrasek, J. (2020). Dataset of molecular dynamics simulation trajectories of amino-acid solutions with various force fields, water models and modified force field parameters. PMC. [Link]

  • Grathwohl, C., & Wüthrich, K. (n.d.). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. [Link]

  • Toniolo, C., et al. (n.d.). Force field parameters for molecular mechanics simulation of dehydroamino acid residues. ResearchGate. [Link]

  • Somogyi, A., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. The Journal of Chemical Physics. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Ingenta Connect. [Link]

  • Unknown. (n.d.). peptide nmr. University of Bayreuth. [Link]

  • Foley, T. T., et al. (n.d.). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]

  • Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed. [Link]

  • Leggio, A., et al. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. [Link]

  • Fairlie, D. P., et al. (2010). Alpha-N-methylation of amino acids.
  • Avitabile, C., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Naismith, J. H., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]

  • Tran, T. T., et al. (2006). Designing amino acid residues with single-conformations. Oxford Academic. [Link]

  • Unknown. (n.d.). peptide construction. TINKER Manual. [Link]

Sources

Exploratory

Technical Assessment: Solubilization Strategies for H-α-Me-Lys(Boc)-OH in Peptide Synthesis

Executive Summary H-α-Me-Lys(Boc)-OH (α-Methyl-Lysine(Boc)) presents a dual challenge in peptide synthesis: physicochemical insolubility due to its zwitterionic nature and kinetic inertness caused by steric hindrance at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-α-Me-Lys(Boc)-OH (α-Methyl-Lysine(Boc)) presents a dual challenge in peptide synthesis: physicochemical insolubility due to its zwitterionic nature and kinetic inertness caused by steric hindrance at the α-carbon. Unlike standard Fmoc-protected building blocks, the free amino acid form (H-) exists as a stable internal salt (zwitterion) that is effectively insoluble in pure aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

This guide details the specific protocols required to solubilize this building block, emphasizing the necessity of in-situ modification (via base or silylation) to break the ionic lattice and enable participation in coupling reactions.

Physicochemical Profile & Solubility Challenges

The Zwitterionic Barrier

In its supplied form, H-α-Me-Lys(Boc)-OH exists as a zwitterion (


). While the Boc-protected side chain adds some lipophilicity, the strong electrostatic attraction between the ammonium and carboxylate groups creates a crystal lattice energy that pure organic solvents cannot overcome.
SolventSolubility (Pure)Solubility (with Additives)Mechanism of Action
DMF < 1 mg/mL (Insoluble)High (> 100 mg/mL)Requires base (DIEA) or silylation (BSA) to disrupt ionic bonds.
NMP < 1 mg/mL (Insoluble)High (> 100 mg/mL)Superior solvation of hydrophobic aggregates; recommended for α-Me analogs.
DCM InsolubleHigh (with BSA)BSA converts zwitterion to soluble silyl ester/amine.
Water Low/ModerateN/ANot compatible with standard coupling reagents.
The Alpha-Methyl Steric Factor

The presence of the methyl group at the α-carbon (


) drastically alters the spatial arrangement of the molecule.
  • Solubility Impact: The methyl group increases hydrophobicity slightly but does not negate the zwitterionic insolubility.

  • Reactivity Impact: The methyl group creates severe steric clash, shielding the nucleophilic amine. Even when solubilized, the reaction rate of H-α-Me-Lys(Boc)-OH is orders of magnitude slower than standard Lysine.

Solubilization Protocols

To use H-α-Me-Lys(Boc)-OH in synthesis (e.g., as a nucleophile in solution phase or for resin loading), you must transform the zwitterion into a soluble species.

Protocol A: Base-Mediated Solubilization (Standard)

Best for: Immediate coupling in DMF/NMP.

Mechanism: The base deprotonates the ammonium group (


) and forms a soluble salt with the carboxylate, breaking the lattice.
  • Calculate: Weigh the target amount of H-α-Me-Lys(Boc)-OH.

  • Suspend: Add NMP (preferred over DMF for hindered amino acids) to achieve a concentration of 0.1 – 0.2 M. The powder will not dissolve and will remain a suspension.

  • Activate: Add N,N-Diisopropylethylamine (DIEA) at 1.0 – 1.2 equivalents relative to the amino acid.

  • Sonicate: Sonicate at 30°C for 5–10 minutes.

  • Result: The suspension should clear as the zwitterion collapses into the soluble DIPEA-carboxylate salt and free amine.

Protocol B: Silyl-Protection (BSA Method)

Best for: Difficult couplings where high solubility in DCM or anhydrous conditions is required.

Mechanism: Bis(trimethylsilyl)acetamide (BSA) silylates both the carboxylic acid (forming a silyl ester) and the amine (transiently), rendering the molecule highly lipophilic and soluble in organic solvents.

  • Suspend: Suspend H-α-Me-Lys(Boc)-OH in dry DCM or DMF.

  • Add BSA: Add 2.0 – 3.0 equivalents of BSA.

  • React: Stir under inert atmosphere (

    
    ) for 30–60 minutes.
    
  • Observation: The mixture will become a clear, homogeneous solution.

  • Coupling: Add the activated carboxylic acid component directly to this solution. The silyl groups are removed during the subsequent acidic workup or deprotection.

Experimental Workflow Visualization

Solubilization Decision Tree

The following diagram illustrates the logical flow for handling H-α-Me-Lys(Boc)-OH based on the intended application.

SolubilizationStrategy Start Start: H-α-Me-Lys(Boc)-OH (Solid Zwitterion) CheckSolvent Select Solvent System Start->CheckSolvent PureDMF Pure DMF/NMP CheckSolvent->PureDMF No Additive WithBase DMF/NMP + DIEA (1.2 eq) CheckSolvent->WithBase Standard Protocol WithBSA DCM/DMF + BSA (2-3 eq) CheckSolvent->WithBSA Enhanced Solubility Fail Result: Suspension (Insoluble Lattice) PureDMF->Fail SuccessBase Result: Soluble Salt (Ready for Coupling) WithBase->SuccessBase SuccessBSA Result: Silylated Solution (High Lipophilicity) WithBSA->SuccessBSA

Caption: Decision logic for solubilizing zwitterionic alpha-methyl lysine. Pure solvents fail; additives are mandatory.

Steric Hindrance & Reactivity

The α-methyl group creates a "conical" shield around the amine. Even when solubilized, the coupling efficiency is low.

StericEffect Amine Nucleophilic Amine (NH2) AlphaC α-Carbon AlphaC->Amine Methyl α-Methyl Group (Steric Block) AlphaC->Methyl SideChain Lys(Boc) Side Chain AlphaC->SideChain Incoming Incoming Activated AA Methyl->Incoming Repulsion Incoming->Amine Blocked by Methyl

Caption: The α-methyl group sterically hinders the approach of incoming activated amino acids.

Critical Usage Guidelines

Coupling To H-α-Me-Lys(Boc)-OH

If you are using this molecule as the nucleophile (amine component):

  • Solvent: Use NMP exclusively. It reduces aggregation better than DMF for hindered residues.

  • Activation: Use high-efficiency coupling reagents. HATU or COMU are required. Standard HBTU/DIC is often insufficient.

  • Temperature: Elevated temperature (50°C - 75°C) is highly recommended (microwave or conventional heating) to overcome the steric barrier of the α-methyl group.

  • Double Coupling: Always perform double coupling cycles.

Loading onto Resin

If loading H-α-Me-Lys(Boc)-OH onto a trityl-chloride or Wang resin:

  • Dissolve in DCM/DMF (1:1) using DIEA (2-3 eq) .

  • The solution must be clear before adding to the resin.

  • Allow long reaction times (4–16 hours) due to the steric bulk near the carboxylic acid.

References

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. (Describes the use of BSA and DIEA for solubilizing zwitterionic amino acids in DMF).

  • BenchChem. (2025). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols. (General solvent properties and handling in SPPS).

  • Bachem. (2021). Peptide Solubility Guidelines. (General principles for dissolving peptides and amino acid derivatives based on polarity and charge).

  • ResearchGate. (2021). Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures.[1] (Comparative solubility data for SPPS solvents).

  • Sigma-Aldrich. (2026). H-Lys(Boc)-OH Product Data. (Baseline properties for the non-methylated analog).

Sources

Foundational

Whitepaper: Strategic Applications of N-Methylated Lysine in Cyclic Peptides for Advanced Drug Development

Abstract The therapeutic potential of peptides is often curtailed by inherent pharmacokinetic limitations, such as poor metabolic stability and low membrane permeability.[1] The strategic combination of peptide cyclizati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often curtailed by inherent pharmacokinetic limitations, such as poor metabolic stability and low membrane permeability.[1] The strategic combination of peptide cyclization and backbone N-methylation represents a powerful approach to overcome these hurdles.[2] This guide provides an in-depth technical exploration of the applications of N-methylated lysine in cyclic peptides. We will dissect the causal mechanisms by which this modification enhances drug-like properties, detail robust synthetic methodologies, and present case studies that underscore its transformative impact on drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide engineering for next-generation therapeutics.

The Core Rationale: Why N-Methylate Lysine in a Cyclic Scaffold?

Peptide-based drugs have gained significant attention due to their high target specificity and potency.[1] However, their progression into viable therapeutics is frequently blocked by two fundamental challenges: rapid degradation by proteases and an inability to cross cellular membranes to engage intracellular targets.[3][4] Cyclization pre-organizes the peptide into a more rigid conformation, which can improve receptor binding and offer a degree of enzymatic protection.[5][6] The introduction of an N-methyl group to a lysine residue within this cyclic framework provides a synergistic enhancement of these properties.

1.1. Enhancing Proteolytic Resistance

The primary mechanism for peptide degradation in vivo is enzymatic cleavage by proteases. N-methylation of the amide nitrogen sterically hinders the approach of proteases, effectively shielding the peptide bond from enzymatic hydrolysis.[7] This modification dramatically increases the peptide's half-life in biological systems, a critical factor for therapeutic efficacy.[7][8] For instance, N-methylation of the antimicrobial peptide Anoplin at sensitive cleavage sites, including lysine, increased its stability against trypsin and chymotrypsin degradation by over 100-fold.[8]

1.2. Improving Membrane Permeability and Oral Bioavailability

A significant barrier to peptide druggability is the high energetic penalty for shedding the solvation shell required to enter the hydrophobic lipid bilayer of cell membranes.[9] N-methylation aids this process in two ways:

  • Reduction of Hydrogen Bond Donors: Each amide N-H group is a hydrogen bond donor (HBD). By replacing a hydrogen with a methyl group, N-methylation reduces the peptide's polar surface area and desolvation penalty.[9]

  • Conformational Control and the "Chameleon" Effect: N-methylation constrains the peptide backbone, which can favor the formation of intramolecular hydrogen bonds (IMHBs).[10] This allows the peptide to adopt a more compact, less polar conformation in lipidic environments, effectively hiding its polar amide groups—a phenomenon often called the "chameleon effect".[7][9] This combination of reduced HBD count and conformational masking is exemplified by Cyclosporine A, a highly N-methylated cyclic peptide with excellent oral bioavailability.[9][11] Studies have shown that multiple N-methylations can drastically improve the intestinal permeability of cyclic peptides, with one tri-N-methylated analog achieving 10% oral bioavailability in rats.[11][12]

1.3. Modulating Receptor Selectivity

The conformational rigidity imposed by N-methylation can lock a peptide into a bioactive state that is optimal for binding to a specific receptor subtype.[7] This can lead to significant improvements in target affinity and selectivity.[1] A full N-methyl scan of a cyclic hexapeptide integrin antagonist demonstrated that this modification could increase the peptide's selectivity toward different integrin subtypes, highlighting its utility in fine-tuning the pharmacological profile.[11][12]

Synthetic Methodologies: Incorporating N-Methyl Lysine

The successful integration of N-methylated lysine into a cyclic peptide relies on robust and efficient synthetic chemistry. Methodologies have evolved to allow for precise, site-specific methylation, primarily within a solid-phase peptide synthesis (SPPS) framework.

2.1. Synthesis of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine Building Block

For stepwise SPPS, the most direct approach is to use a pre-synthesized N-methylated lysine building block with appropriate protecting groups. A common and versatile building block is Nα-Fmoc-Nε-(Boc, methyl)-L-lysine. Its synthesis can be achieved through various routes, often starting from a suitably protected lysine derivative.[13][14][15] A general strategy involves the reductive methylation of the ε-amino group, followed by protection of the resulting secondary amine.

2.2. On-Resin N-Methylation Protocols

Direct methylation of the peptide while it is still attached to the solid support is an efficient alternative to using pre-methylated building blocks.[2][3] This approach offers flexibility in creating libraries for N-methyl scanning. Two prevalent methods are:

  • Reductive Amination (Borch Method): This involves treating a resin-bound peptide's free amino group with formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the N-methyl amine.[16]

  • Fukuyama-Mitsunobu Reaction: This two-step process involves first protecting the backbone amide with a 2-nitrobenzenesulfonyl (nosyl) group. The nosylated amine is then methylated using a methylating agent (e.g., methyl p-toluenesulfonate) under Mitsunobu conditions, followed by deprotection of the nosyl group to reveal the N-methylated amide.[3]

The choice of method depends on the peptide sequence and the desired efficiency, as some residues are more prone to side reactions.[3]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Modification On-Resin N-Methylation Module Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., Piperidine) Resin->Fmoc_Deprotection Wash1 3. Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next AA Nosylation 4a. Introduce Nosyl Group Wash2->Nosylation For N-Me residue Cleavage 6. Cleavage from Resin (e.g., TFA) Wash2->Cleavage After final AA Methylation 4b. Methylate (e.g., MeI, DBU) Nosylation->Methylation Deprotection 4c. Remove Nosyl Group Methylation->Deprotection Deprotection->Wash2 Cyclization 7. Head-to-Tail Cyclization (e.g., PyBOP) Cleavage->Cyclization Purification 8. HPLC Purification Cyclization->Purification Final_Product 9. N-Methylated Cyclic Peptide Purification->Final_Product

Caption: General workflow for solid-phase synthesis of an N-methylated cyclic peptide.

Impact on Physicochemical Properties: A Comparative Analysis

The introduction of N-methylated lysine induces a cascade of changes in the peptide's structural and physicochemical properties. These modifications are directly responsible for the observed improvements in its drug-like characteristics.

PropertyStandard Cyclic Peptide (e.g., cyclo(-Lys-Gly-D-Phe-Pro-Tyr-))N-Methylated Cyclic Peptide (e.g., cyclo(-NMeLys-Gly-D-Phe-Pro-Tyr-))Rationale for Change
Hydrogen Bond Donors (HBDs) High (≥5 amide N-H)Reduced (by 1 per methylation)Replacement of amide proton with a methyl group.[9]
Lipophilicity (ClogP) LowerHigherReduced polarity and potential for IMHB formation increases affinity for nonpolar environments.[9]
Conformational Flexibility HighReduced / ConstrainedSteric hindrance from the methyl group restricts rotation around the peptide backbone.[7]
Proteolytic Stability (t½ in serum) Low (minutes to hours)High (hours to days)Steric shielding of the amide bond prevents protease recognition and cleavage.[8]
Membrane Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)Potentially High (> 1 x 10⁻⁵ cm/s)Combination of reduced HBDs and conformational masking facilitates passive diffusion.[10][17]

Note: Data represents a generalized summary compiled from multiple sources. Absolute values are sequence and context-dependent.[7][8][9][17]

Key Therapeutic Applications

The enhanced properties of N-methylated cyclic peptides have led to their successful application in various therapeutic areas, particularly where intracellular targets or high in-vivo stability are required.

  • Oncology: Cyclic peptides designed to inhibit intracellular protein-protein interactions (PPIs), such as the p53-MDM2/MDMX interaction, are prime candidates for N-methylation.[4][18] This modification is crucial for enabling the peptide to cross the cell membrane and reach its target, restoring apoptotic pathways in cancer cells.[4]

  • Antimicrobial Agents: Many natural antimicrobial peptides are susceptible to degradation. N-methylation, as seen with analogs of the peptide Anoplin, creates highly stable agents that retain potent bactericidal activity, even against drug-resistant strains.[8]

  • Receptor Modulation: In endocrinology and neuroscience, N-methylation has been used to create highly selective and stable analogs of hormones like somatostatin.[7] These modified peptides can target specific receptor subtypes with greater precision, leading to improved therapeutic windows and reduced side effects.[7][11]

G cluster_properties Physicochemical & Structural Changes cluster_pk Pharmacokinetic Improvements cluster_outcomes Therapeutic Outcomes N_Me N-Methylation of Lysine in Cyclic Peptides Reduced_HBD Reduced H-Bond Donors N_Me->Reduced_HBD Increased_Lipo Increased Lipophilicity N_Me->Increased_Lipo Conformational_Rigidity Conformational Rigidity N_Me->Conformational_Rigidity Steric_Shielding Steric Shielding N_Me->Steric_Shielding Membrane_Perm Enhanced Membrane Permeability Reduced_HBD->Membrane_Perm Increased_Lipo->Membrane_Perm Conformational_Rigidity->Membrane_Perm Target_Selectivity Enhanced Target Selectivity Conformational_Rigidity->Target_Selectivity Proteolytic_Stab Increased Proteolytic Stability Steric_Shielding->Proteolytic_Stab Oral_Bio Improved Oral Bioavailability Membrane_Perm->Oral_Bio Intracellular_Access Access to Intracellular Targets Membrane_Perm->Intracellular_Access Longer_HalfLife Longer In-Vivo Half-Life Proteolytic_Stab->Longer_HalfLife

Caption: Causal relationships between N-methylation and improved therapeutic properties.

Experimental Protocol: Solid-Phase Synthesis and Cyclization of a Model N-Methylated Peptide

This protocol describes a self-validating system for the synthesis of a model head-to-tail cyclic peptide, cyclo(-NMeLys-Gly-D-Phe-Pro-Tyr-), using Fmoc-based SPPS.

5.1. Materials and Equipment

  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-NMeLys(Boc)-OH.

  • Reagents: Piperidine, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), PyBOP, HPLC-grade Acetonitrile and Water.

  • Equipment: Automated or manual peptide synthesizer, rotary evaporator, lyophilizer, analytical and preparative HPLC system, mass spectrometer (ESI-MS).

5.2. Step-by-Step Methodology

Step 1: Linear Peptide Assembly (SPPS)

  • Swell 200 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: Couple the first amino acid, Fmoc-Tyr(tBu)-OH (4 eq.), by dissolving it in DMF with HBTU (3.9 eq.) and DIEA (8 eq.). Add to the resin and agitate for 2 hours.

  • Washing: Repeat the washing cycle (Step 1.3).

  • Repeat steps 1.2-1.5 for each subsequent amino acid in the sequence: Fmoc-Pro-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-NMeLys(Boc)-OH.

    • Causality Check: Using a 4-fold excess of amino acid and coupling reagents ensures near-quantitative coupling efficiency at each step, which is critical for the purity of the final linear peptide. The N-methylated lysine is added last to simplify synthesis.

Step 2: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cocktail to the resin and agitate at room temperature for 3 hours.

    • Self-Validation: TIS is included as a scavenger to prevent side reactions with reactive carbocations generated from the t-butyl protecting groups during cleavage.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Step 3: Head-to-Tail Cyclization

  • Dissolve the crude linear peptide in DMF at a high dilution (0.1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Add PyBOP (1.5 eq.) and DIEA (3 eq.) to the solution, adjusting the pH to ~8.5.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by analytical HPLC and MS.

    • Causality Check: High dilution is the most critical parameter for maximizing the yield of the desired monomeric cyclic product.[19]

Step 4: Purification and Characterization

  • Concentrate the cyclization mixture under vacuum.

  • Purify the crude cyclic peptide using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the major product peak.

  • Confirm the identity and purity of the product by analytical HPLC and ESI-MS. The expected mass should be observed.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conclusion and Future Outlook

The incorporation of N-methylated lysine into cyclic peptides is a validated and powerful strategy for enhancing pharmacokinetic properties and overall druggability.[1][11] This modification directly addresses the core liabilities of peptide therapeutics—proteolytic instability and poor membrane permeability—by fundamentally altering the molecule's physicochemical nature. As synthetic methods become more refined and our understanding of conformational effects deepens, we can expect to see even more sophisticated applications. Future directions include the use of enzymatic systems for site-specific N-methylation and the development of large, N-methylated cyclic peptide libraries for high-throughput screening against a broader range of challenging drug targets, including intracellular PPIs.[20][21] The continued exploration of this chemical space will undoubtedly yield the next generation of highly potent and bioavailable peptide-based medicines.

References

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Springer Nature Experiments. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]

  • García-Ramos, Y., et al. (2012). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters. [Link]

  • García-Ramos, Y., et al. (2012). Solid-phase synthesis of NMe-IB-01212, a highly N-methylated cyclic peptide. PubMed. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Wang, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Hruby, V. J., et al. (2012). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PubMed Central. [Link]

  • The Curious Wavefunction. (2013). Review on N-methylation. The Curious Wavefunction. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

  • Benoiton, N. L., et al. (1962). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Wang, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ResearchGate. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]

  • Garcia, F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. [Link]

  • Garcia, F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Zhang, Y., et al. (2024). Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery. PubMed Central. [Link]

  • Medicine Innovates. (2024). Breaking Barriers: Engineering Cyclic Peptides for Enhanced Cell Entry and Targeted Cancer Therapy. Medicine Innovates. [Link]

  • Goto, Y., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PubMed Central. [Link]

  • MarinBio. (2025). Macrocyclic Peptides as Next-Gen Cancer Therapeutics. MarinBio. [Link]

  • Liu, T., et al. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. European Journal of Pharmaceutical Sciences. [Link]

  • Benoiton, N. L., et al. (1962). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. SciSpace. [Link]

  • Wang, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Paik, W. K., & Kim, S. (1970). Enzymatic methylation and demethylation of protein-bound lysine residues. PubMed. [Link]

  • Liu, T., et al. (2020). Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. Ovid. [Link]

  • Le, T. T., et al. (2017). A System for Enzymatic Lysine Methylation in a Desired Sequence Context. PubMed Central. [Link]

  • Cruz, M. I., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Le, T. T., et al. (2017). A System for Enzymatic Lysine Methylation in a Desired Sequence Context. ACS Omega. [Link]

  • Serra, J., et al. (2012). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Lanouette, S., et al. (2014). The functional diversity of protein lysine methylation. Molecular Systems Biology. [Link]

  • Cornett, E. M., et al. (2020). Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. Journal of the Endocrine Society. [Link]

  • Naumann, T. A., & Tawfik, D. S. (2010). Evolution of cyclic peptide protease inhibitors. PubMed Central. [Link]

  • Lee, A. C., et al. (2019). Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. PubMed Central. [Link]

  • Haubner, R., et al. (2006). N-Methylated Cyclic Pentaalanine Peptides as Template Structures. Journal of the American Chemical Society. [Link]

  • Herold, J. M., et al. (2011). Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. PubMed Central. [Link]

  • Zhang, L., & Li, X. (2023). Natural and Man-Made Cyclic Peptide-Based Antibiotics. MDPI. [Link]

  • Copeland, R. A., et al. (2013). Targeting Methyl Lysine. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Methyllysine. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of Sterically Hindered N-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of N-Methylation N-methylation of amino acids is a powerful strategy in medicinal chemistry to enhance the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of N-Methylation

N-methylation of amino acids is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptides. The introduction of a methyl group on the amide nitrogen can increase metabolic stability by hindering enzymatic cleavage, improve membrane permeability, and constrain the peptide backbone, which can lead to higher receptor affinity and selectivity.[1][2][3] However, these benefits come at a synthetic cost. The steric hindrance imposed by the N-methyl group significantly encumbers the incoming nucleophilic attack of the secondary amine, making peptide bond formation a formidable challenge in solid-phase peptide synthesis (SPPS).[2][3] Standard coupling conditions often result in low yields, incomplete reactions, and an increased risk of racemization.

This guide provides a comprehensive overview of the most effective strategies, reagents, and protocols to overcome the challenges associated with the coupling of sterically hindered N-methyl amino acids, ensuring successful synthesis of these valuable modified peptides.

The Mechanistic Hurdle: Steric Hindrance and Reduced Nucleophilicity

The core difficulty in coupling N-methyl amino acids lies in the steric bulk around the nitrogen atom. This steric shield slows down the rate of acylation. Furthermore, the electron-donating nature of the methyl group can slightly increase the electron density on the nitrogen, but this effect is overshadowed by the steric hindrance that impedes the approach of the activated carboxylic acid.

To overcome this, a highly reactive activated ester intermediate is required to drive the reaction forward. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), while staples in conventional peptide synthesis, often prove insufficient for these demanding couplings.[4]

Selecting the Right Tools: High-Potency Coupling Reagents

Success in coupling N-methylated amino acids hinges on the selection of a potent coupling reagent. These reagents are designed to form highly reactive intermediates that can overcome the steric barrier. The most successful reagents fall into two main categories: uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts

These reagents are among the most popular and effective for difficult couplings. They react with the carboxylic acid to form a highly reactive ester, typically with the help of an additive.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids.[3][5][6] It incorporates a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester compared to the OBt-esters formed by its analogue, HBTU.[6][7] The pyridine nitrogen in the HOAt ring is thought to provide anchimeric assistance, further accelerating the coupling reaction.[7]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : While a workhorse for standard SPPS, HBTU is generally less effective than HATU for coupling N-methyl amino acids due to the lower reactivity of the HOBt-ester intermediate.[2][3]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : COMU is a third-generation uronium salt that utilizes OxymaPure as its leaving group.[5] It boasts coupling efficiencies comparable to or even exceeding HATU.[5] A significant advantage of COMU is its improved safety profile, as it avoids the potentially explosive benzotriazole derivatives.[5][8] Additionally, its byproducts are water-soluble, simplifying purification.[8]

Phosphonium Salts

Phosphonium-based reagents are also highly effective and offer an alternative to uronium salts. A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents when they are used in excess.[9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A reliable phosphonium salt reagent, often used for difficult couplings.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The HOAt-based analogue of PyBOP, PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[10][11]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) : This reagent is noted for its high reactivity and is particularly useful for challenging couplings involving N-methylamino acids where other reagents may fail.[12][13]

Data Summary: Comparison of Common Coupling Reagents
ReagentReagent TypeActivating GroupReactivity for N-Me AAKey Advantages
HATU Uronium/AminiumHOAtVery HighHigh efficiency, fast reaction rates.[3][6]
COMU Uronium/AminiumOxymaPureVery HighHigh efficiency, safer (non-explosive), soluble byproducts.[5][8]
PyAOP PhosphoniumHOAtHighExcellent for hindered couplings, no guanidinylation side reaction.[10][14]
PyBrOP PhosphoniumHalogenVery HighHighly reactive, effective for very difficult couplings.[12][13]
HBTU Uronium/AminiumHOBtModerateGood for standard couplings, but less effective for N-Me AA.[2]
DIC/HOBt CarbodiimideHOBtLow to ModerateEconomical, but often insufficient for N-Me AA.[4][15]

Optimizing Reaction Conditions

Beyond the choice of coupling reagent, several other factors are crucial for success.

Additives: Enhancing Reactivity and Suppressing Racemization

Additives are essential components of the coupling cocktail, especially when using carbodiimides, but also integral to the function of onium salts. They form active esters that are more stable than the initial O-acylisourea intermediate, which helps to suppress racemization.[16][17]

  • HOAt (1-Hydroxy-7-azabenzotriazole) : Superior to HOBt, HOAt generates more reactive esters, leading to faster couplings and reduced racemization.[16][17]

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) : A non-explosive and highly effective alternative to HOBt and HOAt.[8][17] It has a pKa similar to HOBt but offers enhanced safety and performance, especially in suppressing racemization.[8]

Solvents: The Key to Solvation

Proper solvation of the growing peptide chain attached to the solid support is critical. Poor solvation can lead to peptide aggregation, making the N-terminal amine inaccessible.[18]

  • N-Methylpyrrolidone (NMP) : Often preferred over Dimethylformamide (DMF) for its superior solvating properties and ability to disrupt secondary structures.[4][19]

  • Dimethylformamide (DMF) : A standard solvent, but it can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.[18][19]

  • Solvent Mixtures : For particularly challenging sequences, mixtures such as DCM/DMF/NMP can be beneficial.[4]

Temperature and Time: Driving the Reaction to Completion

Given the slow kinetics of N-methyl amino acid couplings, extended reaction times (e.g., 1-4 hours or even overnight) are often necessary.[2][4] Additionally, microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to dramatically accelerate these difficult couplings. The use of microwave energy provides rapid and uniform heating, which can significantly improve yields and reduce reaction times.[20][21][22][23]

Experimental Workflows and Diagrams

General Workflow for Coupling N-Methyl Amino Acids

The following diagram outlines the key steps in a typical coupling cycle for an N-methylated amino acid during Fmoc-based SPPS.

SPPS_N_Methyl_Workflow cluster_activation Amino Acid Activation Resin Resin-Peptide-NH2 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction (1-4 hours or Microwave) Washing_1->Coupling Fmoc_AA Fmoc-N-Me-AA-OH Activated_AA Activated Ester Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Solvent Solvent (DMF/NMP) Solvent->Activated_AA Activated_AA->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Monitoring Monitoring (Bromophenol Blue Test) Washing_2->Monitoring Monitoring->Coupling Incomplete: Recouple Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle

Caption: General workflow for SPPS coupling of N-methyl amino acids.

Mechanism of Activation with Uronium Reagents

The diagram below illustrates the activation of a carboxylic acid using a uronium reagent like HATU, followed by nucleophilic attack from the N-methylated amine.

Activation_Mechanism cluster_reactants Reactants Carboxylic_Acid R-COOH (Fmoc-N-Me-AA-OH) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU Base Base (DIPEA) Peptide_Bond Peptide Bond Formed Resin-Peptide-CO-N(Me)R' Active_Ester->Peptide_Bond + N-Methyl Amine N_Me_Amine Resin-Peptide-NH(Me)R' Byproducts Byproducts (HOAt, Tetramethylurea) Peptide_Bond->Byproducts releases

Caption: Activation and coupling mechanism using HATU.

Protocols

Safety Precaution: Always handle coupling reagents, solvents, and cleavage cocktails in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling of N-Methyl Amino Acids

This protocol is a robust method for most N-methyl amino acid couplings.[2][3]

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Following Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x) and then NMP (3x).

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

  • Activation: Add DIPEA (8 equivalents) to the amino acid/HATU solution. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40°C), though caution must be exercised to avoid racemization. Alternatively, perform the coupling in a microwave peptide synthesizer according to the manufacturer's instructions (e.g., 20 minutes at 75°C).[20][23]

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a bromophenol blue test to check for reaction completion. (Note: The Kaiser test is unreliable for secondary amines).[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (5x), followed by DCM (3x) and NMP (3x).

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-6.

Protocol 2: PyBrOP-Mediated Coupling for Highly Hindered Systems

This protocol is recommended for particularly challenging couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid.[12][13]

Materials:

  • Fmoc-protected N-methyl amino acid

  • PyBrOP

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or NMP

  • Resin-bound peptide with a free N-terminal amine

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: After Fmoc deprotection, wash the resin as described in Protocol 1. Suspend the resin in DCM or NMP (approx. 10 mL per gram of resin).

  • Amino Acid Addition: Dissolve the Fmoc-N-methyl amino acid (2 equivalents) in DCM or NMP and add it to the resin suspension.

  • Reagent Addition: Add PyBrOP (2 equivalents) to the mixture.

  • Cooling and Base Addition: Cool the reaction vessel to 0°C in an ice bath. Add DIPEA (6 equivalents).

  • Coupling: Agitate the mixture at 0°C for 1-2 minutes, then allow it to warm to room temperature and continue agitating for at least 1 hour.

  • Monitoring and Washing: Monitor the reaction using the bromophenol blue test. Once complete, drain the solution and wash the resin extensively with DCM and NMP.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficient reagent reactivity, short reaction time, peptide aggregation.Switch to a more potent reagent (e.g., from HBTU to HATU or COMU). Increase reaction time or use microwave heating.[21] Switch solvent from DMF to NMP to improve solvation.[4] Perform a double coupling.
Racemization Over-activation of the amino acid, prolonged exposure to base, elevated temperature.Minimize pre-activation time. Use a phosphonium salt reagent which may reduce racemization risk in some cases. Use OxymaPure as the additive.[8] Avoid excessive heat.
Guanidinylation of N-terminus Use of excess uronium/aminium reagent (e.g., HATU, HBTU).Use a slight excess of the amino acid relative to the coupling reagent. Use a phosphonium salt (e.g., PyAOP, PyBrOP) which does not cause this side reaction.[9]

Conclusion

The successful incorporation of sterically hindered N-methyl amino acids into peptides is an achievable goal with the appropriate selection of high-potency coupling reagents, optimized reaction conditions, and careful monitoring. Reagents such as HATU, COMU, and PyAOP have proven to be exceptionally effective in overcoming the steric barrier presented by N-methylation. By leveraging these advanced reagents, along with strategies like microwave-assisted synthesis and the use of superior solvating systems, researchers can confidently access complex N-methylated peptides, unlocking their potential for the development of next-generation therapeutics.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]

  • Gyros Protein Technologies. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Iris Biotech. (2025, May 9). Oxyma as an additive in green solid-phase peptide synthesis. [Link]

  • Hewage, C., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 8(5), 411-417. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4963-4968. [Link]

  • CEM Corporation. Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Patil, S. A., et al. (2015). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 56(36), 5149-5152. [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem, 1, 1-22. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. [Link]

  • Góngora-Benítez, M., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 149-165). Humana Press. [Link]

  • Jad, Y. E., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science. [Link]

  • Reichwein, J. F., et al. (2001). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters, 3(26), 4303-4306. [Link]

  • Merck Millipore. Novabiochem®. [Link]

  • Kent, S. B. H. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Tetrahedron Letters, 36(45), 8263-8266. [Link]

  • Subirós-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(9), 2466-2469. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. [Link]

  • Li, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23439-23447. [Link]

  • Collins, J. M., & Collins, M. J. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis. Royal Society of Chemistry. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Narita, M., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 125-134. [Link]

  • Protheragen. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Lipecka, J., et al. (2022). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 27(19), 6208. [Link]

Sources

Application

Application Note: High-Efficiency Coupling of Sterically Hindered H-α-Me-Lys(Boc)-OH Derivatives

[1][2] -Methyl-Lysine (and derivatives)[1] Part 1: Introduction & Scientific Rationale[1] The Steric Challenge The coupling of -disubstituted amino acids, such as H-α-Me-Lys(Boc)-OH (typically utilized as Fmoc-α-Me-Lys(B...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Methyl-Lysine (and derivatives)[1]

Part 1: Introduction & Scientific Rationale[1]

The Steric Challenge

The coupling of


-disubstituted amino acids, such as H-α-Me-Lys(Boc)-OH  (typically utilized as Fmoc-α-Me-Lys(Boc)-OH  in SPPS), presents a formidable challenge in peptide chemistry.[1] Unlike standard amino acids, the 

-carbon is quaternary, bonded to a methyl group, the lysine side chain, the amine, and the carboxyl group.

This quaternary center creates a "steric wall" that impedes:

  • Activation: The approach of the coupling reagent to the carboxylate is sterically restricted.

  • Nucleophilic Attack: Once activated, the electrophilic center is shielded from the incoming amine.

  • Elongation: Once coupled, the bulky

    
    -methyl group hinders the approach of the next amino acid to the N-terminus.
    

Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling, deletion sequences, or unacceptably slow kinetics (24h+).[1]

The HATU/HOAt Solution

To overcome this barrier, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) supplemented with HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

Mechanism of Action: HATU generates an OAt-active ester .[1][2][3][4] The key advantage lies in the pyridine nitrogen of the 7-azabenzotriazole ring. This nitrogen atom forms a hydrogen bond with the incoming amine (neighboring group participation), effectively "pulling" the nucleophile towards the electrophilic carbonyl center. This "intra-molecular general base catalysis" increases reaction rates by orders of magnitude compared to HOBt-based esters.[1]

Part 2: Experimental Protocols

Materials Required[1][2][4][7][8][9][10][11][12][13]
  • Amino Acid: Fmoc-α-Me-Lys(Boc)-OH (Note: The free amine H-α-Me-Lys(Boc)-OH must be N-protected before carboxyl activation).[1]

  • Coupling Reagent: HATU (High purity).[1][5]

  • Additive: HOAt (0.5 M in DMF).[1][6] Critical for "turbo-charging" the reaction.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (Sym-collidine).[1]

  • Solvent: Anhydrous DMF or NMP (NMP recommended for difficult sequences).[1]

  • Resin: Rink Amide or Wang resin (0.2–0.5 mmol/g loading preferred to reduce crowding).[1]

Protocol A: Coupling Fmoc-α-Me-Lys(Boc)-OH to the Resin

Use this protocol when incorporating the hindered amino acid into the chain.[1]

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect N-terminus (20% Piperidine/DMF, 2 x 10 min).

    • Wash: DMF (5x), DCM (3x), DMF (5x).[1][3]

  • Activation Cocktail (Pre-activation is Critical):

    • Calculate 3.0 equivalents (eq) of Fmoc-α-Me-Lys(Boc)-OH relative to resin loading.

    • Weigh 2.9 eq of HATU (slight deficit prevents capping by uronium salt).

    • Weigh 3.0 eq of HOAt (optional but recommended for

      
      -Me analogs).[1]
      
    • Dissolve all solids in minimal NMP or DMF (concentration ~0.2 M).[1]

  • Initiation:

    • Add 6.0 eq of DIPEA (or Collidine) to the amino acid solution.[1]

    • Shake for exactly 30–60 seconds. Warning: Do not pre-activate for >2 minutes; extended activation can lead to formation of unreactive byproducts.

  • Coupling:

    • Transfer the activated solution immediately to the resin.

    • Reaction Time: 2 to 4 hours at Room Temperature.[1][4]

    • Optimization: For extremely difficult cases, microwave irradiation (75°C, 25 Watts) for 20 minutes is highly effective.[1]

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[1][6]

    • Result: If beads are colorless, coupling is complete.[1] If blue, repeat steps 2-4 (Double Coupling).

Protocol B: Elongation (Coupling TO the α-Me-Lys Residue)

Use this protocol when attaching the NEXT amino acid to the hindered N-terminus of the α-Me-Lys.[1]

The Challenge: The N-terminal amine of an anchored α-Me-Lys is a primary amine, but it is buried behind the methyl group. Reactivity is significantly lower than standard Lysine.[1]

  • Deprotection:

    • Remove Fmoc from the α-Me-Lys on resin using standard Piperidine protocols.[1]

    • Crucial Wash: Wash extensively with DMF/DCM to remove all traces of piperidine, which complexes with HATU.[1]

  • Aggressive Activation:

    • Use HATU (4 eq) / HOAt (4 eq) / Fmoc-AA-OH (4 eq) .[1]

    • Base: DIPEA (8 eq) .

    • Solvent: NMP (preferred over DMF for better swelling).[1]

  • Double Coupling Strategy (Mandatory):

    • Round 1: Couple for 2 hours at RT. Drain.

    • Round 2: Prepare fresh reagents and couple for 2 hours at RT (or 30 mins at 75°C microwave).

  • Capping:

    • After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Visualization & Data[1][2]

Table 1: Comparative Coupling Efficiency

Comparison of reagents for coupling hindered


-disubstituted amino acids.
Coupling ReagentActivation SpeciesRelative RateRacemization Riskrec.[1] Stoichiometry
DIC / HOBt OBt EsterLow (1x)Low3-5 eq
HBTU / DIPEA OBt EsterMedium (10x)Low3-4 eq
HATU / DIPEA OAt Ester High (100x) Very Low 2-3 eq
PyBOP / HOAt OAt EsterHigh (90x)Low3 eq
Figure 1: HATU Activation Mechanism

The pathway below illustrates the formation of the highly reactive OAt ester and the "Neighboring Group Effect" that accelerates coupling.

HATU_Mechanism AA Fmoc-α-Me-Lys(Boc)-OH (Carboxylic Acid) Int1 O-Acyl Uronium Intermediate AA->Int1 Activation (30s) HATU HATU (Reagent) HATU->Int1 Activation (30s) Base DIPEA (Base) Base->Int1 Activation (30s) OAt OAt-Active Ester (Highly Reactive) Int1->OAt Trans-esterification HOAt HOAt (Byproduct) OAt->HOAt Release Peptide Peptide Bond (Fmoc-AA-Resin) OAt->Peptide Nucleophilic Attack (Neighboring Group Effect) Resin Resin-Amine (Nucleophile) Resin->Peptide

Caption: Activation of α-Me-Lys by HATU. The 7-aza nitrogen in the OAt ester facilitates amine approach via hydrogen bonding.

Figure 2: Troubleshooting Workflow

Decision tree for incomplete couplings.

Troubleshooting Start Perform Kaiser Test (After 2h Coupling) Result Result? Start->Result Colorless Colorless (Complete) Result->Colorless Negative Blue Blue/Purple (Incomplete) Result->Blue Positive Action1 Proceed to Washing & Deprotection Colorless->Action1 Action2 Double Couple (Fresh Reagents) Blue->Action2 Result2 Result after Double Couple? Action2->Result2 StillBlue Still Blue Result2->StillBlue Success Colorless Result2->Success Micro Attempt Microwave (75°C, 20 min) StillBlue->Micro Success->Action1 Solvent Change Solvent (DMF -> NMP) Micro->Solvent Cap Acetylation Cap (Stop Deletion) Solvent->Cap

Caption: Logic flow for addressing difficult couplings of alpha-methylated residues.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[1][7][5] Journal of the American Chemical Society. [1]

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation procedures for peptide synthesis. Methods in Enzymology.

  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry. The Journal of Peptide Research. (Demonstrates efficacy of HATU for alpha-methyl amino acids like Aib).

  • BenchChem. (2025).[1][3][4] Standard Protocol for HATU Peptide Coupling: Application Notes. [1]

  • Sigma-Aldrich. Fmoc-Lys(Boc)-OH Product Specification and Usage. [1]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N-Methylated Peptides

Abstract The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability.[1] However, the ster...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability.[1] However, the steric hindrance introduced by the N-methyl group creates a significant barrier to standard Solid-Phase Peptide Synthesis (SPPS), particularly during the acylation of the secondary amine (coupling onto the N-methylated residue). This guide details a robust, microwave-assisted protocol designed to overcome these kinetic barriers. By leveraging dielectric heating, we optimize coupling efficiency while mitigating side reactions such as racemization and diketopiperazine (DKP) formation.

Introduction: The Steric Challenge

N-methylation replaces the amide proton with a methyl group, removing a hydrogen bond donor and introducing steric bulk. This modification has two profound effects on synthesis:

  • Kinetic Barrier: The nucleophilicity of the N-methylated amine is drastically reduced due to steric crowding. Standard coupling conditions (Room Temperature, HBTU/DIEA) often fail, leading to deletion sequences.

  • Conformational Constraint: N-methylation favors the cis-peptide bond conformation, which brings the N-terminal amine and the antecedent carbonyl into proximity. This pre-organizes the chain for diketopiperazine (DKP) formation upon Fmoc removal, a fatal side reaction that cleaves the dipeptide from the resin.

Microwave irradiation addresses the kinetic barrier by providing rapid, localized heating that increases the turnover of the acylation reaction, pushing difficult couplings to completion in minutes rather than hours.

Strategic Planning & Chemistry

Coupling Reagents

For N-methylated peptides, standard carbodiimides (DIC) or aminium salts (HBTU) are often insufficient. We prioritize reagents that generate highly reactive active esters or acyloxypyridinium species.

Reagent ClassRecommended ReagentMechanism/BenefitBest Use Case
Phosphonium PyBrOP / PyAOP Reacts via acyl phosphonium intermediate; high reactivity toward secondary amines.Coupling onto sterically hindered N-Me residues.
Uronium/Aminium HATU Generates the unstable but highly reactive OAt-ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate acylation.General difficult couplings; Gold Standard.
Oxyma-Based COMU Safer alternative to HATU (non-explosive leaving group); superior solubility in DMF; high efficiency in MW-SPPS.Modern standard for MW-SPPS; comparable to HATU.
Temperature Control

While heat drives the reaction, it also accelerates racemization (especially for Cys and His) and DKP formation.

  • Standard Coupling: 75°C (High efficiency).

  • Sensitive Coupling (Cys/His): 50°C (Racemization control).

  • Fmoc Deprotection (Post-N-Me): Room Temperature (DKP prevention).

Workflow Visualization

The following decision tree outlines the logic for selecting coupling conditions based on the specific residue and sequence context.

PeptideSynthesis Start Next Amino Acid (AA) to be Coupled CheckPrev Is the Resin-Bound Residue N-Methylated? Start->CheckPrev CheckCysHis Is Incoming AA Cys or His? CheckPrev->CheckCysHis No (Primary Amine) ProtoHard Protocol C: Difficult Coupling 75°C, 2x 10 min (Double Couple) Reagent: HATU or COMU CheckPrev->ProtoHard Yes (Secondary Amine) ProtoStd Protocol A: Standard MW 75°C, 5 min Reagent: DIC/Oxyma CheckCysHis->ProtoStd No ProtoSens Protocol B: Sensitive MW 50°C, 10 min Reagent: DIC/Oxyma CheckCysHis->ProtoSens Yes caption Figure 1: Decision logic for microwave coupling conditions based on steric hindrance and racemization risk.

Detailed Protocols

Materials
  • Resin: Polystyrene or PEG-based (e.g., ChemMatrix) resins are preferred for better swelling. Use low loading (0.2 – 0.4 mmol/g) to reduce inter-chain aggregation.

  • Solvent: DMF (Peptide Synthesis Grade). NMP can be used for extremely difficult sequences.

  • Base: DIEA (Diisopropylethylamine).

Protocol A: Coupling of an Fmoc-N-Me-Amino Acid

Context: You are adding an N-methylated building block to a standard primary amine on the resin.

  • Reagent Prep: Dissolve Fmoc-N-Me-AA-OH (5 eq), COMU (5 eq), and Oxyma (5 eq) in DMF.

  • Activation: Add DIEA (10 eq) immediately before delivery to the vessel.

  • Microwave Cycle:

    • Temperature: 75°C.

    • Time: 5 minutes.

    • Power: Dynamic (typically 30-50W to maintain temp).

  • Wash: DMF (3x).

Protocol B: Coupling onto an N-Methylated Residue (The "Difficult" Step)

Context: The resin-bound peptide has an N-methyl group at the N-terminus.[1] You are coupling the NEXT amino acid.

Critical Note: This reaction is rate-limiting. We utilize HATU or COMU with double coupling.

  • First Coupling:

    • Reagents: AA (5 eq) / HATU (5 eq) / DIEA (10 eq) in DMF.

    • Microwave: 75°C for 10 minutes.

    • Drain: Do not wash.

  • Second Coupling (Fresh Reagents):

    • Reagents: AA (5 eq) / HATU (5 eq) / DIEA (10 eq) in DMF.

    • Microwave: 75°C for 10 minutes.

  • Wash: DMF (4x).

  • Kaiser/Chloranil Test: Standard Kaiser test may be false-negative on secondary amines. Use the Chloranil test or micro-cleavage LC-MS to verify coupling.

Protocol C: DKP-Free Deprotection

Context: Removing the Fmoc group from the amino acid immediately following an N-methyl residue (or Proline).

Mechanism of Failure: Under microwave heating, the free amine of the dipeptide can attack the C-terminal carbonyl (ester linkage to resin) to form a diketopiperazine, cleaving the peptide from the resin.

  • Temperature: ROOM TEMPERATURE ONLY . Do not use Microwave.

  • Reagent: 20% Piperidine in DMF with 0.1M Oxyma (Oxyma suppresses aspartimide formation and racemization).

  • Cycles:

    • Cycle 1: 3 minutes (flow/batch).

    • Cycle 2: 10 minutes (flow/batch).

  • Wash: Extensive DMF washing.[2]

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Deletion of Residue Mass spec shows [M - Residue]Incomplete coupling due to steric hindrance of N-Me group.Switch to Protocol B (Double couple, HATU/HOAt). Increase temp to 85°C (if no Cys/His).
Low Yield / Truncation Mass spec shows only first 2-3 AAs.DKP formation during deprotection.[3][4]Strictly use Room Temp deprotection for the first 2 cycles after attaching the first AA to resin. Use Trityl-based resins (2-CTC) which are sterically hindered against DKP attack.
Racemization Split peaks in HPLC; D-isomer detection.Overheating of Cys/His; High base concentration.Use Protocol B (Sensitive) : 50°C max. Use Oxyma/DIC instead of basic HATU/DIEA conditions for these residues.
Aspartimide Formation Mass shift -18 Da.Base-catalyzed ring closure of Asp-Gly or Asp-Ser sequences.Add 0.1M Oxyma to the deprotection cocktail (20% Piperidine).[2]

References

  • Albericio, F., et al. (2010).[1] Microwave-assisted synthesis of N-methylated peptides.[1][5][6] This foundational work establishes the efficacy of HATU/HOAt and microwave irradiation for overcoming steric hindrance in N-methyl peptide assembly.

  • Collins, J. M., et al. (2011). Microwave heating in solid-phase peptide synthesis.[1][7][8] A comprehensive review of microwave effects, including specific protocols for difficult sequences and the prevention of racemization.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Provides comparative data on COMU vs. HATU and protocols for minimizing racemization in cysteine and histidine couplings.

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis.[1][7][8] Discusses the specific risks of DKP formation and the necessity of room-temperature deprotection steps for susceptible sequences.

  • CEM Corporation. (2018). Microwave SPPS of Difficult Peptides. Application note detailing the use of high-temperature coupling (up to 90°C) for poly-N-methylated sequences like Cyclosporine fragments.

Sources

Application

PyBrOP coupling reagents for difficult N-methyl sequences

Application Note: PyBrOP Coupling Strategies for Difficult N-Methyl Peptide Sequences Executive Summary: The Steric Challenge In modern peptide drug discovery, N-methylation is a critical modification used to improve met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: PyBrOP Coupling Strategies for Difficult N-Methyl Peptide Sequences

Executive Summary: The Steric Challenge

In modern peptide drug discovery, N-methylation is a critical modification used to improve metabolic stability, membrane permeability, and conformational rigidity. However, the introduction of an N-methyl group creates a significant synthetic bottleneck.[1] The methyl group introduces severe steric hindrance at the nucleophilic amine and promotes peptide aggregation (beta-sheet disruption), making standard coupling reagents like HBTU or PyBOP ineffective.

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is the reagent of choice for these "difficult sequences." Unlike benzotriazole-based reagents (PyBOP, HBTU) that form stabilized active esters, PyBrOP drives the reaction through a highly reactive acyloxyphosphonium or acid bromide intermediate. This guide details the mechanistic rationale and optimized protocols for deploying PyBrOP to overcome the N-methyl barrier.

Mechanism of Action: Why PyBrOP Succeeds Where PyBOP Fails

To understand the utility of PyBrOP, one must contrast it with standard phosphonium reagents like PyBOP.[1]

  • The PyBOP Limitation: PyBOP reacts with a carboxylic acid to form an intermediate that is immediately trapped by HOBt (hydroxybenzotriazole) to form an –OBt active ester. While this ester is reactive enough for primary amines, it is often too sterically bulky and electronically stable to react efficiently with a hindered secondary amine (N-methyl amino acid).

  • The PyBrOP Advantage: PyBrOP lacks the HOBt moiety. It reacts with the carboxylate to form a highly reactive acyloxyphosphonium salt . In the presence of the bromide counter-ion, this can further equilibrate to an acid bromide , one of the most reactive acylating species available in peptide chemistry. This high-energy pathway forces the formation of the amide bond despite steric resistance.

Figure 1: Mechanistic Pathway of PyBrOP Activation

PyBrOP_Mechanism cluster_0 High-Energy Activation Zone PyBrOP PyBrOP Reagent (Phosphonium Salt) Inter1 Acyloxyphosphonium Intermediate PyBrOP->Inter1 Activation (DIPEA) AA Fmoc-Amino Acid (Carboxylate) AA->Inter1 AcidBr Acid Bromide (In situ) Inter1->AcidBr Br- equilibrium Product Coupled Peptide Inter1->Product Aminolysis AcidBr->Product Fast Aminolysis NMeAA N-Methyl Peptide Resin NMeAA->Product Nucleophilic Attack

Caption: PyBrOP activation pathway avoiding the formation of stable OBt esters, generating high-energy acyloxyphosphonium and acid bromide intermediates.

Strategic Selection Guide

Use the following criteria to determine when to switch from standard reagents to PyBrOP.

FeaturePyBOP / HBTUHATUPyBrOP
Primary Target Standard Primary AminesDifficult Primary / Some SecondaryHindered Secondary Amines (N-Me)
Intermediate OBt Ester (Stabilized)OAt Ester (Activated)Acyloxyphosphonium / Acid Bromide
Reactivity ModerateHighVery High
Racemization Risk LowLow/ModerateHigh (Requires 0°C control)
Guanidinylation NoYes (if amine is unreactive)No

Detailed Protocol: Solid Phase Coupling to N-Methyl Amines

Objective: Couple an Fmoc-Amino Acid to a resin-bound N-methyl amino acid.

Materials
  • Resin: Peptidyl-resin with N-terminal N-methyl group (deprotected).

  • Amino Acid: Fmoc-AA-OH (2.0 – 3.0 equivalents).

  • Reagent: PyBrOP (2.0 – 3.0 equivalents).

  • Base: DIPEA (Diisopropylethylamine) (4.0 – 6.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or DCM/DMF (1:1).

    • Note: DCM is often preferred for PyBrOP couplings as it stabilizes the acid bromide intermediate better than pure DMF.

Step-by-Step Procedure
  • Preparation of Resin :

    • Ensure the N-terminal Fmoc group of the N-methyl residue is removed (20% Piperidine/DMF).

    • Wash resin thoroughly: 3x DMF, 3x DCM.

    • Critical: The resin must be suspended in the reaction solvent (DCM) before adding reagents.

  • Activation (In-Situ) :

    • Dissolve Fmoc-AA-OH (2 eq) and PyBrOP (2 eq) in the minimum amount of DCM/DMF required to cover the resin.

    • Add this solution to the resin vessel.[2][3]

  • Base Addition (The "Cold Start" Technique) :

    • Cool the reaction vessel to 0°C (ice bath) if possible.

    • Add DIPEA (4 eq) dropwise.

    • Reasoning: The low temperature suppresses the rapid epimerization (racemization) of the activated amino acid, which is a risk with the highly reactive PyBrOP, while still allowing the activation to proceed.

  • Coupling :

    • Agitate at 0°C for 5-10 minutes .

    • Allow the reaction to warm to room temperature .

    • Agitate for 2 to 16 hours . (Difficult N-methyl couplings often require overnight reaction).

  • Washing :

    • Drain reagents.

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.

  • Monitoring (Validation) :

    • Standard Kaiser (Ninhydrin) tests do not work for secondary amines (N-methyl).

    • Perform the Chloranil Test (Protocol below).

Validation: The Chloranil Test

Since N-methyl amino acids are secondary amines, they do not react with ninhydrin to produce the characteristic blue color. You must use the Chloranil test to verify coupling completeness.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% Chloranil (2,3,4,5-tetrachloro-1,4-benzoquinone) in DMF.

Procedure:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Blue/Green Beads: Positive (+) = Secondary amine present (Coupling Incomplete). Recouple.

  • Colorless/Yellow Beads: Negative (-) = Secondary amine acylated (Coupling Complete).

Troubleshooting & Optimization

  • Epimerization: If chiral purity is low, strictly maintain 0°C during the addition of DIPEA and the first 10 minutes of reaction. Consider switching to PyCloP (the chloro analog) if PyBrOP is too aggressive, though PyBrOP is generally standard for N-methyls.

  • Incomplete Coupling:

    • Double Couple: Repeat the protocol with fresh reagents.

    • Solvent Switch: If using DMF, switch to pure DCM.

    • Catalytic HOAt: Adding 0.1 eq of HOAt can sometimes accelerate the reaction without killing the reactivity, but this moves the mechanism closer to a HATU-like pathway.

References

  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry, 59(9), 2437–2446.[4]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.[4]

  • Li, P., & Xu, J. C. (2000). Peptide Coupling Reagents: Names, Acronyms and References. Chinese Journal of Chemistry.

Sources

Method

Application Note: Preventing Deletion Sequences During SPPS with Sterically Hindered H-α-Me-Lys(Boc)-OH

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

Incorporating α-methylated amino acids, such as α-methyl-lysine, into peptide sequences is a proven strategy for enhancing proteolytic stability and enforcing conformational rigidity in peptide therapeutics[1]. However, the quaternary α-carbon introduces severe steric hindrance, making the acylation onto the resin-bound H-α-Me-Lys(Boc)-OH residue notoriously difficult. Failure to drive this coupling to absolute completion results in the generation of deletion sequences (des-Xaa impurities). These impurities are mass-wise and chromatographically nearly identical to the target peptide, severely complicating downstream purification.

This application note details a self-validating, step-by-step protocol utilizing microwave-assisted Solid-Phase Peptide Synthesis (SPPS), highly reactive aminium coupling reagents (HATU), and strategic capping to entirely prevent the formation of deletion sequences.

Mechanistic Insights: The Steric Hurdle of α-Methylation

In standard SPPS, amide bond formation occurs via the nucleophilic attack of the resin-bound N-terminal amine on the activated ester of the incoming Fmoc-amino acid. When the N-terminal residue is H-α-Me-Lys(Boc)-OH, the presence of the methyl group on the α-carbon creates a physical "steric shield" around the primary amine.

The Causality of Failure: This steric bulk dramatically restricts the trajectory of the incoming electrophile, increasing the activation energy (


) required to reach the transition state. Under standard room-temperature conditions with traditional reagents (e.g., HBTU/DIC), the reaction stalls, leaving unreacted H-α-Me-Lys(Boc)-OH amines on the resin. During the subsequent SPPS cycle, these unreacted amines will successfully couple to the next amino acid, creating a truncated peptide missing exactly one residue—a deletion sequence.

Steric_Hindrance Incoming Incoming Activated Ester (e.g., Fmoc-AA-OAt) Clash Steric Clash (Bulky α-Methyl Group) Incoming->Clash Nucleophilic Attack AlphaMe Resin-Bound Amine (H-α-Me-Lys) AlphaMe->Clash Shielded Amine Success Peptide Bond Formation Clash->Success Microwave + HATU/HOAt Failure Failed Coupling (Deletion Sequence) Clash->Failure Standard Conditions

Caption: Mechanistic pathway of steric clash during the acylation of an α-methylated amine.

Strategic Arsenal for Complete Acylation

To overcome the steric barrier and prevent deletion sequences, the coupling environment must be kinetically and thermodynamically optimized:

  • Coupling Reagents (The Neighboring Group Effect): Standard carbodiimides or HBTU are insufficient. HATU is highly recommended for sterically congested couplings[2].

    • Causality: HATU generates a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt moiety acts as a hydrogen-bond acceptor, pre-organizing the incoming amine and stabilizing the transition state via a "neighboring group effect"[2][3]. This drastically accelerates aminolysis, pulling the reaction forward despite the steric shield.

  • Thermal Activation (Microwave SPPS):

    • Causality: Standard thermal energy at room temperature is insufficient to overcome the elevated activation energy barrier imposed by the α-methyl group. Microwave irradiation provides rapid, uniform volumetric heating that increases the collision frequency of the reactive intermediates, driving the reaction to >99% completion[4].

  • Base Selection: While N,N-Diisopropylethylamine (DIPEA) is standard, using a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) can minimize base-catalyzed side reactions—such as guanidinylation of the N-terminus by HATU—during the extended coupling times required for hindered residues[2].

Quantitative Data Presentation

The impact of optimizing coupling conditions onto an α-methylated amine is profound. Table 1 summarizes typical coupling efficiencies and the resulting percentage of deletion sequences when coupling a standard Fmoc-amino acid onto a resin-bound H-α-Me-Lys(Boc)-OH residue.

Table 1: Comparative Coupling Efficiency onto H-α-Me-Lys(Boc)-OH

Coupling ReagentTemperatureTimeCoupling Efficiency (%)Deletion Sequence Impurity (%)
HBTU / HOBtRoom Temp (25°C)60 min< 40%> 60%
DIC / Oxyma PureMicrowave (75°C)15 min~ 85%~ 15%
HATU / HOAtMicrowave (75°C)15 min> 98%< 2%
HATU / HOAt (Double Couple) Microwave (75°C - 90°C) 2x 15 min > 99.9% Undetectable

Step-by-Step Optimized Protocol: Coupling Onto H-α-Me-Lys(Boc)-OH

This protocol is designed as a self-validating system. It does not blindly proceed to the next cycle; it uses qualitative feedback (the Kaiser Test) to dictate the workflow, ensuring absolute scientific integrity and the complete prevention of deletion sequences.

SPPS_Troubleshooting Start Resin-Bound Peptide (H-α-Me-Lys-Peptide) Couple Add Fmoc-AA-OH + HATU + Base (Microwave 75°C) Start->Couple Check Kaiser Test (Primary Amine Check) Couple->Check Success Complete Coupling (Negative: Yellow/Colorless) Check->Success Negative Failure Incomplete Coupling (Positive: Blue Beads) Check->Failure Positive DoubleCouple Double Coupling (Fresh Reagents, 90°C) Failure->DoubleCouple Capping Acetic Anhydride Capping (Terminates Unreacted Chain) Failure->Capping If still positive after 2x couple DoubleCouple->Check

Caption: Closed-loop SPPS workflow utilizing the Kaiser test to prevent deletion sequences.

Phase 1: Microwave-Assisted Coupling
  • Resin Preparation: Ensure the resin-bound H-α-Me-Lys(Boc)-OH peptide is fully swelled in DMF for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA or Collidine (6.0 eq).

    • Causality: HATU is used at a slight deficit relative to the amino acid (2.9 eq vs 3.0 eq) to prevent the excess highly reactive uronium salt from directly guanidinylating the free amine of the resin-bound peptide, which would permanently terminate the chain[2]. Let the mixture activate for 1 minute.

  • Coupling: Add the activated ester solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer. A standard optimized profile for sterically hindered residues is 75°C for 15 seconds (ramp), followed by 90°C for 110 seconds (hold)[4].

Phase 2: Self-Validation (The Kaiser Test)

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines[5][6]. 5. Sampling: Remove a few resin beads and wash them thoroughly with ethanol to remove residual base and DMF, which can cause false-positive results[6][7]. 6. Testing: Add 2 drops each of Ninhydrin, Phenol, and KCN solutions to the beads. Heat at 100°C for 5 minutes[6][8]. 7. Interpretation:

  • Negative Result (Yellow/Colorless Beads and Solution): Coupling is complete. Proceed to Fmoc deprotection[5][8].
  • Positive Result (Dark Blue Beads/Solution): Unreacted H-α-Me-Lys(Boc)-OH is still present[5][8]. Do not proceed to the next cycle.
Phase 3: Double Coupling & Capping (Prevention)
  • Double Coupling: If the Kaiser test is positive, drain the reaction vessel, wash with DMF, and repeat Steps 2-4 using fresh reagents[9].

    • Causality: Re-exposing the sterically hindered amine to a high concentration of fresh activated ester maximizes the thermodynamic push towards product formation.

  • Acetic Anhydride Capping (Critical Step): If a faint blue color persists even after double coupling, the remaining amines must be neutralized to prevent deletion sequences[5][9].

    • Add a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 10 minutes.

    • Causality: Acetic anhydride is highly reactive and sterically unhindered. It will rapidly acetylate the stubborn H-α-Me-Lys(Boc)-OH amines, permanently terminating those specific peptide chains. While this creates a "truncated" impurity, truncated sequences differ significantly in mass and hydrophobicity from the target peptide, making them easily separable via RP-HPLC. A deletion sequence, conversely, is nearly identical to the target and often co-elutes, ruining the final yield[5][9].

References

  • Title : A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source : BenchChem URL :1

  • Title : 94744-50-0 | Fmoc-Aib-OH | N-protective Amino Acid Source : Ambeed URL : 4

  • Title : Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide Source : BenchChem URL : 5

  • Title : Fmoc Solid Phase Peptide Synthesis Source : ChemPep URL : 6

  • Title : Peptide Synthesis Source : Bio-protocol URL : 7

  • Title : Supplementary Information Source : Royal Society of Chemistry (RSC) URL : 8

  • Title : Monitoring of Peptide Coupling and Capping Source : Peptide.com URL : 9

  • Title : The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source : BenchChem URL : 2

  • Title : Evolution of amide bond formation Source : University of Michigan URL : 3

Sources

Application

Application Notes and Protocols for Cleavage of Peptides Containing N-Methyl Lysine

Introduction: The Significance and Challenges of N-Methyl Lysine in Peptide Synthesis N-methylation of lysine residues is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenges of N-Methyl Lysine in Peptide Synthesis

N-methylation of lysine residues is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular signaling pathways. In the realm of therapeutic peptide development, the incorporation of N-methyl lysine can offer significant advantages, including enhanced metabolic stability by conferring resistance to proteolytic degradation, as well as improved membrane permeability.[1][2] However, the unique structural properties of N-methylated amino acids introduce specific challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection step.

The presence of a methyl group on the epsilon-amino group of lysine (Lys(Me)) or on the backbone amide nitrogen of other amino acids can increase steric hindrance and alter the electronic environment of the peptide backbone.[3] This can lead to incomplete cleavage from the resin, undesired side reactions, and difficulty in purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective cleavage of peptides containing N-methyl lysine, focusing on the selection of appropriate cleavage cocktails, optimization of reaction conditions, and troubleshooting common issues.

The Chemistry of Peptide Cleavage: A Focus on N-Methylated Residues

The final step in Fmoc-based SPPS is the global deprotection of side-chain protecting groups and the cleavage of the peptide from the solid support. This is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[4] During this process, acid-labile protecting groups are removed, generating reactive carbocations that must be "scavenged" to prevent unwanted modifications of sensitive amino acid residues.[][6]

For peptides containing N-methyl lysine, two primary challenges must be addressed during TFA cleavage:

  • Steric Hindrance: The methyl group on the lysine side chain can sterically hinder the access of TFA to the acid-labile linker, potentially leading to slower or incomplete cleavage from the resin.[7]

  • Peptide Bond Lability: The peptide bond C-terminal to an N-alkylated amino acid can be susceptible to acid-catalyzed hydrolysis. This can result in the undesirable cleavage of the peptide backbone, leading to truncated products.[7]

Therefore, the selection of an appropriate cleavage cocktail and the optimization of reaction conditions are paramount to achieving a high yield of the desired full-length peptide.

Recommended Cleavage Cocktails for N-Methyl Lysine-Containing Peptides

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide, with particular attention to sensitive residues that are prone to modification by carbocations generated during deprotection. For peptides containing N-methyl lysine, a balance must be struck between achieving complete cleavage and minimizing side reactions.

Cleavage CocktailComposition (v/v/w)Target Residues & RationaleAdvantages & Disadvantages
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[8]General Purpose: Suitable for peptides containing a variety of sensitive residues including Cys, Met, Trp, and Tyr. The combination of scavengers provides broad protection against alkylation and oxidation.Advantage: Highly effective for complex peptides with multiple sensitive residues. Disadvantage: Strong, unpleasant odor due to thiol-containing scavengers.
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)[8]"Odorless" Option: TIS is an effective scavenger for carbocations generated from Trt-based protecting groups and is a less odorous alternative to thiols.Advantage: Reduced odor compared to Reagent K. Disadvantage: May not be as effective at preventing oxidation of methionine as thiol-containing cocktails.
TFA / TIS / Water TFA / Triisopropylsilane / Water (95:2.5:2.5)[8]Standard Peptides: A good starting point for peptides that do not contain highly sensitive residues like Cys or Met. TIS effectively scavenges t-butyl cations.Advantage: Simple to prepare and has a less pungent odor. Disadvantage: Offers limited protection for oxidizable residues.
TFA / TIS / Water / EDT TFA / Triisopropylsilane / Water / 1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5)Cysteine-Containing Peptides: The addition of EDT is crucial for preventing the oxidation of cysteine residues and for scavenging a broad range of carbocations.[9]Advantage: Provides robust protection for cysteine. Disadvantage: Strong odor.

Expert Insight: For peptides containing N-methyl lysine alongside other sensitive residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), Reagent K is often the preferred choice due to its comprehensive scavenger composition. If the peptide is devoid of these highly sensitive residues, a simpler cocktail such as TFA/TIS/Water may suffice, but careful monitoring for incomplete cleavage or side products is recommended.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing N-Methyl Lysine

This protocol outlines a general procedure for the cleavage of a peptide synthesized on a standard TFA-labile resin (e.g., Rink Amide, Wang).

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent K, freshly prepared and chilled to 4°C)

  • Dichloromethane (DCM)

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Centrifuge tubes (50 mL)

  • Nitrogen gas supply

  • Rotary evaporator (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 100-200 mg) in a 50 mL centrifuge tube.

  • Washing: Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual dimethylformamide (DMF). After the final wash, remove as much DCM as possible. Dry the resin under a stream of nitrogen for 10-15 minutes.

  • Cleavage Reaction: In a well-ventilated fume hood, add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides known to be susceptible to acid-catalyzed hydrolysis, consider reducing the cleavage time and performing the reaction at 4°C.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing the Peptide: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by HPLC and mass spectrometry.[10]

Visualizing the Cleavage Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_analysis Analysis Resin Dried Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry with N2 Wash->Dry Add_Cocktail Add Cold Cleavage Cocktail Dry->Add_Cocktail Incubate Incubate (2-4h, RT or 4°C) Add_Cocktail->Incubate Filter Filter Resin Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Pellet Wash Pellet Centrifuge->Wash_Pellet Dry_Pellet Dry Peptide Wash_Pellet->Dry_Pellet Analysis HPLC & Mass Spec Dry_Pellet->Analysis

Caption: Standard workflow for TFA-mediated cleavage of peptides from solid support.

Troubleshooting Common Issues

The presence of N-methyl lysine can lead to specific challenges during cleavage. The following section addresses common problems and provides solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cleavage 1. Steric Hindrance: The N-methyl group is impeding TFA access to the linker. 2. Insufficient Cleavage Time: The standard 2-4 hour cleavage may not be sufficient.1. Extend Cleavage Time: Increase the incubation time in increments of 1-2 hours and monitor by small-scale test cleavages. 2. Increase Temperature (with caution): For very difficult cleavages, the temperature can be raised to 30-38°C, but this may increase the risk of side reactions.[6]
Presence of Truncated Peptides (M-X) Acid-Catalyzed Hydrolysis: The peptide bond C-terminal to the N-methyl lysine is being cleaved by the strong acid.1. Reduce Cleavage Time: Use the minimum time necessary for acceptable cleavage yield. 2. Lower TFA Concentration: A milder cleavage cocktail with a lower TFA concentration (e.g., 50-80%) may reduce hydrolysis, but may also decrease cleavage efficiency. 3. Lower Temperature: Perform the cleavage at 4°C to slow down the hydrolysis reaction.
Unexpected Adducts in Mass Spectrum Inefficient Scavenging: Reactive carbocations are modifying the peptide.1. Optimize Scavenger Cocktail: Ensure the cocktail is appropriate for all sensitive residues in the peptide. For Trp-containing peptides, ensure scavengers like TIS or thioanisole are present. 2. Use Fresh Reagents: Scavengers, especially thiols, can degrade over time. Always use freshly prepared cocktails.
Poor Peptide Solubility After Cleavage Increased Lipophilicity: N-methylation can increase the overall hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[1]1. Modify Precipitation/Wash Solvents: If the peptide is precipitating poorly in diethyl ether, try a more non-polar solvent like hexane. 2. Dissolution in Organic Solvents: Dissolve the crude peptide in a small amount of an organic solvent like acetonitrile or isopropanol before adding the aqueous buffer for purification.
Visualizing the Troubleshooting Process

Troubleshooting_Cleavage cluster_problems Observed Issues cluster_solutions Potential Solutions Start Analyze Crude Peptide (HPLC/MS) Incomplete Incomplete Cleavage Start->Incomplete Truncated Truncated Peptide Start->Truncated Adducts Unexpected Adducts Start->Adducts Solubility Poor Solubility Start->Solubility Extend_Time Extend Cleavage Time Incomplete->Extend_Time Increase_Temp Increase Temperature (Cautiously) Incomplete->Increase_Temp Reduce_Time Reduce Cleavage Time Truncated->Reduce_Time Lower_TFA Lower TFA Concentration Truncated->Lower_TFA Lower_Temp Perform Cleavage at 4°C Truncated->Lower_Temp Optimize_Scavengers Optimize Scavenger Cocktail Adducts->Optimize_Scavengers Fresh_Reagents Use Fresh Reagents Adducts->Fresh_Reagents Modify_Solvents Modify Precipitation/Wash Solvents Solubility->Modify_Solvents Organic_Dissolution Dissolve in Organic Solvent First Solubility->Organic_Dissolution

Caption: A decision tree for troubleshooting common issues in the cleavage of N-methyl lysine peptides.

Conclusion

The successful cleavage of peptides containing N-methyl lysine requires a careful and considered approach. By understanding the potential for steric hindrance and acid-catalyzed hydrolysis, researchers can select the appropriate cleavage cocktail and optimize reaction conditions to maximize the yield and purity of their target peptide. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for navigating the complexities of cleaving these modified peptides, ultimately facilitating the development of novel peptide-based therapeutics and research tools.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. [Link]

  • DriveHQ. Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-72). Humana Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • RSC Publishing. (2021, January 11). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. RSC Publishing. [Link]

  • Kappa, J., et al. (2005). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 16(7), 1057-1066.
  • ResearchGate. (2020). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated.... ResearchGate. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 697, 1-19.
  • Longdom Publishing. (2024, September 13). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing. [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Peptide Chemistry. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. [Link]

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13620-13623.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Misal, S. A., et al. (2019). Identification of N‐terminal protein processing sites by chemical labeling mass spectrometry. Journal of Mass Spectrometry, 54(5), 417-424.
  • ResearchGate. (2025, August 10). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. [Link]

  • Kappa, J., et al. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Journal of the American Society for Mass Spectrometry, 14(5), 533-544.
  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • CDN. Cleavage Cocktail Selection. CDN. [Link]

  • Li, N., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports, 9(1), 1-10.
  • MDPI. (2023, April 27). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • YouTube. (2013, October 21). The Peptide Bond: Formation and Cleavage. YouTube. [Link]

  • PubMed. (2003, January 22). Palladium(II) Complex as a Sequence-Specific Peptidase: Hydrolytic Cleavage Under Mild Conditions of X-Pro Peptide Bonds in X-Pro-Met and X-Pro-His Segments. PubMed. [Link]

  • ChemRxiv. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

Sources

Method

Application Note: Optimizing Solvent Systems for the Solid-Phase Synthesis of N-Methylated Peptides

Executive Summary The incorporation of N-methylated amino acids is a critical structural modification in modern peptide therapeutics, utilized to enhance metabolic stability against proteolytic enzymes and improve membra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids is a critical structural modification in modern peptide therapeutics, utilized to enhance metabolic stability against proteolytic enzymes and improve membrane permeability[1]. However, the synthesis of N-methylated peptides presents profound chemical challenges. The primary bottleneck is the reduced nucleophilicity and severe steric hindrance of the secondary amine[2]. To overcome these barriers, traditional Solid-Phase Peptide Synthesis (SPPS) has relied heavily on toxic polar aprotic solvents. This application note provides a comprehensive, self-validating framework for transitioning to optimized, green solvent systems that not only meet safety standards but actively improve coupling efficiencies and suppress racemization in sterically demanding sequences.

Mechanistic Insights: The Causality of Solvent Selection

The Chemical Barrier of N-Methylation

The fundamental difficulty in coupling N-methylated amino acids lies in reaction kinetics. The acylation of a sterically hindered secondary amine 3 than the acylation of a standard primary amine[3]. Furthermore, the N-methyl group eliminates a critical hydrogen bond donor, which alters the local secondary structure of the growing peptide chain. This disruption frequently induces severe on-resin aggregation (e.g.,


-sheet formation) of adjacent unmethylated residues, effectively burying the reactive N-terminus within the polymer matrix.
Solvent Causality: Beyond DMF

Historically, N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the standard solvents for SPPS due to their high dielectric constants and excellent resin-swelling capabilities. However, both are now4[4].

To optimize N-methyl couplings while adhering to green chemistry principles, the solvent system must be engineered to perform two distinct mechanical functions: (1) maximal polymer swelling to ensure reagent diffusion, and (2) transition-state stabilization via high polarity.

  • N-Butylpyrrolidinone (NBP): As a direct structural analog to NMP, NBP maintains high swelling capacity but operates with a significantly improved safety profile. Mechanistically, replacing DMF with NBP has been shown to 5[5].

  • Propylene Carbonate (PC): PC possesses an exceptionally high dielectric constant (

    
    ), which aggressively stabilizes the polar transition state of difficult acylations. It has 6 for complex N-methylated peptides without requiring further optimization[6].
    
  • DMSO as a Chaotropic Co-Solvent: The addition of Dimethyl Sulfoxide (DMSO) to a primary solvent (e.g., NBP/DMSO at an 8:2 ratio) acts as a powerful disruptor of inter-chain hydrogen bonding. This 5 by ensuring the reactive amine remains fully solvated and accessible[5].

Quantitative Solvent Comparison

The following table synthesizes the physicochemical properties and empirical performance of various solvent systems specifically applied to N-methylated peptide synthesis.

Solvent SystemDielectric Constant (

)
Swelling Capacity (PEG Resin)N-Me Coupling EfficiencyRacemization RiskGreen Chemistry Status
DMF (Standard)36.7ExcellentModerateModerateSVHC (Toxic)
NMP 32.2ExcellentModerateModerateSVHC (Toxic)
NBP 32.0HighHighLowRecommended
Propylene Carbonate 64.9ModerateVery HighLowRecommended
NBP / DMSO (8:2) ~38.0HighVery HighVery LowHighly Recommended

Workflow Visualization

The following logic tree dictates the optimization pathway for synthesizing heavily N-methylated sequences.

SolventOptimization Start Sequence Profiling (Identify N-Me Sites) Resin Resin Selection (PEG vs Polystyrene) Start->Resin Swell Solvent Swelling Test (Target: >4 mL/g) Resin->Swell Solvent Select Green Solvent (NBP, PC, or NBP/DMSO) Swell->Solvent Coupling Coupling Reaction (DIC/Oxyma, 50°C) Solvent->Coupling Cleavage Micro-Cleavage & LC-MS (Quantify Deletions) Coupling->Cleavage Decision Purity > 95%? Cleavage->Decision Success Proceed to Next Cycle Decision->Success Yes Optimize Adjust Solvent Polarity (Increase DMSO %) Decision->Optimize No Optimize->Coupling Re-couple

Caption: Workflow for optimizing solvent and coupling conditions in N-methylated peptide synthesis.

Experimental Protocols

The following protocols form a self-validating system . By verifying resin swelling prior to synthesis and utilizing direct mass spectrometry rather than unreliable colorimetric tests, researchers can definitively prevent the propagation of deletion sequences.

Protocol 1: Resin Swelling and Solvent Pre-screening

Causality: A poorly solvated resin matrix collapses, physically trapping the reactive amine sites. Because N-methylation alters peptide solubility, verifying the swelling volume (


) in the chosen solvent is a mandatory prerequisite. PEG-based resins (e.g., ChemMatrix) are strongly recommended over polystyrene, as they maintain superior solvation across diverse green solvents.
  • Preparation: Weigh exactly

    
     of dry functionalized resin into a graduated 
    
    
    
    syringe reactor equipped with a polyethylene frit.
  • Dry Volume: Tap the syringe gently and record the dry bed volume (

    
    ).
    
  • Solvation: Add

    
     of the candidate solvent system (e.g., NBP/DMSO 8:2 v/v).
    
  • Agitation: Agitate the syringe on an orbital shaker for 30 minutes at room temperature.

  • Measurement: Drain the excess solvent via vacuum until the solvent meniscus is perfectly level with the top of the resin bed. Record the swollen volume (

    
    ).
    
  • Validation: Calculate the swelling factor (

    
    ). System Check:  The swelling factor must exceed 
    
    
    
    . If it falls below this threshold, the solvent system must be adjusted (e.g., by increasing the ratio of NBP or switching to a pure PEG resin) before proceeding.
Protocol 2: Optimized Coupling of N-Methyl Amino Acids

Causality: Due to the 2[2], standard ambient-temperature couplings fail. This protocol utilizes DIC/Oxyma Pure. Oxyma is selected over HOBt because its leaving group is less sterically demanding, facilitating faster acylation of the hindered amine while suppressing epimerization. Elevated temperature (


) provides the necessary kinetic energy to overcome the activation barrier.
  • Deprotection: Treat the peptide-resin with 20% piperidine in NBP for

    
    . Wash thoroughly with NBP (
    
    
    
    ).
  • Activation Cocktail: In a separate vial, dissolve

    
     of the incoming Fmoc-N-Me-Amino Acid and 
    
    
    
    of Oxyma Pure in NBP/DMSO (8:2 v/v) to achieve a concentration of
    
    
    .
  • Pre-activation: Add

    
     of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 2 minutes to form the active ester.
    
  • Coupling: Transfer the activated cocktail to the syringe reactor containing the resin.

  • Thermal Agitation: Heat the reactor to

    
     (using a microwave synthesizer or a heated orbital shaker) and agitate for 60 to 90 minutes.
    
  • Washing: Drain the reaction mixture and wash the resin with NBP (

    
    ) and DCM (
    
    
    
    ).
Protocol 3: Self-Validating Micro-Cleavage and LC-MS Analysis

Causality: Traditional colorimetric assays (e.g., Kaiser test) rely on the formation of a Schiff base, which is chemically impossible for secondary amines. Alternative tests like the Chloranil test are highly subjective and prone to false negatives. Direct mass confirmation is the only self-validating method to guarantee coupling success before committing to the next cycle.

  • Sampling: Extract a micro-aliquot (

    
    ) of the washed, dried peptide-resin and place it in a 
    
    
    
    microcentrifuge tube.
  • Cleavage: Add

    
     of a cleavage cocktail consisting of TFA/TIPS/H
    
    
    
    O (95:2.5:2.5). Incubate at room temperature for 1 hour.
  • Precipitation: Evaporate the TFA under a gentle stream of nitrogen to a volume of

    
    . Add 
    
    
    
    of ice-cold diethyl ether to precipitate the peptide.
  • Isolation: Centrifuge at

    
     for 3 minutes. Discard the ether supernatant and allow the pellet to air dry for 5 minutes.
    
  • Analysis: Dissolve the pellet in

    
     of 50% Acetonitrile/Water (with 0.1% Formic Acid) and inject 
    
    
    
    into the LC-MS.
  • Validation: Analyze the chromatogram for the target mass

    
     versus the deletion sequence mass 
    
    
    
    . System Check: If the integration of the deletion sequence exceeds 5%, do not proceed. Perform a second coupling using a different reagent class (e.g., HATU/DIEA in Propylene Carbonate) to force the reaction to completion.

References

  • Source: tandfonline.
  • Source: benchchem.
  • Source: muni.
  • Source: nih.
  • Title: Should My Peptide Be Methylated?
  • Source: mdpi.

Sources

Application

manual vs automated coupling of H-alpha-Me-Lys(Boc)-OH

Application Note: Overcoming Steric Hindrance in SPPS Targeting the Quaternary Center: Manual vs. Automated Coupling Strategies for H-α-Me-Lys(Boc)-OH Introduction & Mechanistic Challenges The incorporation of α-methyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in SPPS Targeting the Quaternary Center: Manual vs. Automated Coupling Strategies for H-α-Me-Lys(Boc)-OH

Introduction & Mechanistic Challenges

The incorporation of α-methyl amino acids, such as H-α-Me-Lys(Boc)-OH, into peptide backbones is a highly effective strategy in drug development. The substitution of the α-hydrogen with a methyl group creates a quaternary carbon center that severely restricts the conformational freedom (phi and psi dihedral angles) of the peptide backbone, thereby inducing stable secondary structures (e.g., helices) and conferring exceptional resistance to proteolytic degradation[1].

However, this structural advantage comes at a severe synthetic cost. The steric bulk of the α-methyl group creates massive van der Waals repulsions that shield both the carboxyl group during its activation and the resulting α-amine during subsequent elongations[2]. Traditional carbodiimide-based activation methods (e.g., DIC/HOBt) are often entirely ineffective for coupling α-methylated amino acids, suffering from sluggish kinetics, incomplete reactions, and the need for massive reagent excesses[3]. Consequently, researchers must carefully select between highly optimized manual and automated Solid-Phase Peptide Synthesis (SPPS) strategies to overcome these thermodynamic and kinetic barriers.

Reagent Selection: Overcoming the Activation Energy Barrier

To successfully couple H-α-Me-Lys(Boc)-OH—and to subsequently couple the next amino acid onto its highly hindered amine—the activation energy barrier must be overcome through either hyper-reactive coupling chemistries or the application of thermal energy[4].

  • Oxyma Pure vs. HOBt: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is prioritized over traditional HOBt. Causality: Oxyma forms a less sterically demanding, highly reactive active ester with DIC. Its enhanced acidity and lower steric profile allow the activated species to navigate the restricted pocket of the α-methylated center far more effectively than benzotriazole-based additives[5].

  • Phosphonium Reagents (PyAOP): For manual synthesis where heating is impractical, PyAOP is highly effective. Causality: Unlike uronium/aminium salts (HATU/HBTU) which can cap unreacted amines via guanidinylation if the coupling is slow, phosphonium reagents do not cause chain termination, allowing for the extended reaction times (12–24 hours) required for hindered residues[3].

Mechanism AA H-α-Me-Lys(Boc)-OH (Sterically Hindered) Activator DIC / Oxyma Pure + DIPEA AA->Activator Activation ActiveEster Oxyma Active Ester (Highly Reactive) Activator->ActiveEster Rapid Conversion Peptide Elongated Peptide (Amide Bond Formed) ActiveEster->Peptide Coupling (Heat/Time) Resin Resin-Bound Peptide Amine Resin->Peptide Nucleophilic Attack

Caption: Mechanistic pathway of DIC/Oxyma activation overcoming steric hindrance.

Quantitative Data: Manual vs. Automated Methodologies

The choice between manual and automated SPPS dictates the thermodynamic approach to the coupling problem. Automated microwave (MW) SPPS uses thermal energy to force the reaction, while manual SPPS relies on extended time and hyper-reactive intermediates[6].

Table 1: Comparative Matrix of Coupling Strategies for H-α-Me-Lys(Boc)-OH

ParameterManual SPPS StrategyAutomated (Microwave) SPPS Strategy
Primary Activation PyAOP/DIPEA or HATU/HOAtDIC/Oxyma Pure or COMU/DIPEA
Temperature Ambient (20–25°C)Elevated (75–90°C via Microwave)
Coupling Time 4 to 24 hours (Overnight)10 to 30 minutes
Reagent Excess 3 to 5 equivalents5 to 10 equivalents
In-Process Validation Real-time Kaiser / Chloranil TestUV Monitoring of Fmoc Deprotection
Primary Advantage Prevents thermal degradation of sensitive sequencesHigh throughput; thermal energy easily overcomes steric barriers

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Experimental progression is strictly gated by empirical validation steps to ensure that deletion sequences are not propagated.

Protocol A: Manual Coupling of H-α-Me-Lys(Boc)-OH (Ambient Temperature)

Targeted for heat-sensitive peptide sequences where microwave irradiation causes epimerization or premature cleavage.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Causality: DCM shrinks the resin slightly, washing out residual piperidine trapped in the polymer matrix, preventing premature neutralization of the coupling activators.

Step 2: Pre-Activation of the Hindered Amino Acid

  • Dissolve 0.4 mmol (4 eq) of Fmoc-α-Me-Lys(Boc)-OH and 0.4 mmol (4 eq) of PyAOP in a minimal volume of DMF.

  • Add 0.8 mmol (8 eq) of DIPEA. Stir for 3 minutes.

  • Causality: Pre-activation is critical. PyAOP rapidly converts the hindered carboxylic acid into a highly reactive phosphonium intermediate. A 3-minute pre-activation ensures no unactivated amino acid is transferred to the resin, maximizing the effective concentration of the active ester.

Step 3: Extended Coupling

  • Transfer the activated mixture to the resin. Agitate gently at room temperature for 12 to 18 hours (overnight).

Step 4: Validation Gate (The Self-Validating Step)

  • Perform a Kaiser test on a few resin beads.

  • Condition A (Colorless/Yellow beads): Coupling is complete. Proceed to Step 5.

  • Condition B (Blue beads): Primary amines remain. The steric hindrance stalled the reaction. Corrective Action: Drain the vessel, wash with DMF, and perform a secondary coupling using a different chemistry (e.g., 4 eq DIC / 4 eq Oxyma Pure) for 4 hours.

Step 5: Capping

  • Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to permanently cap any unreacted traces, ensuring any failure sequences are truncated and easily separable during final HPLC purification[7].

Protocol B: Automated Microwave-Assisted Coupling

Targeted for routine synthesis where high throughput is required.

Step 1: Synthesizer Setup

  • Load the automated synthesizer (e.g., Liberty Blue or similar) with 0.1 mmol resin.

  • Prepare reagent bottles: 0.2 M Fmoc-α-Me-Lys(Boc)-OH in DMF, 0.5 M DIC in DMF, and 0.5 M Oxyma Pure in DMF[5].

Step 2: Microwave-Assisted Coupling

  • Program the synthesizer to deliver 5 equivalents of the amino acid, DIC, and Oxyma Pure to the reaction vessel.

  • Apply microwave irradiation: Ramp to 75°C and hold for 15 minutes.

  • Causality: Microwave energy directly excites the polar DMF solvent and the reagents, providing the massive thermodynamic push required to overcome the van der Waals repulsions of the quaternary α-carbon, forcing the nucleophilic attack in minutes rather than hours[6].

Step 3: Validation Gate (UV Monitoring)

  • Following coupling, the system automatically performs Fmoc deprotection (20% piperidine).

  • Self-Validation: The synthesizer's UV detector monitors the dibenzofulvene-piperidine adduct at 301 nm. If the UV integration area is <90% of the previous cycle's expected value, the system automatically triggers a re-coupling cycle of the subsequent amino acid, validating that the hindered α-Me-Lys amine is fully reacting.

SPPS_Workflow Start Target Sequence contains H-α-Me-Lys(Boc)-OH Decision Throughput & Scale Requirements? Start->Decision Manual Manual SPPS (Low Throughput, High Control) Decision->Manual Heat-Sensitive Auto Automated SPPS (High Throughput, MW Heating) Decision->Auto Routine/Library ReagentsM Activation: PyAOP/DIPEA Time: 12-24 hours Manual->ReagentsM ReagentsA Activation: DIC/Oxyma Pure Temp: 75°C (Microwave) Time: 15 mins Auto->ReagentsA Validate Validation Gate: Kaiser Test / UV Monitor ReagentsM->Validate ReagentsA->Validate

Caption: Workflow decision tree for coupling sterically hindered α-methyl amino acids.

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: nih.
  • Source: bachem.
  • Solid-phase Peptide Synthesis (SPPS)
  • Buy Fmoc-L-Ile-Aib-OH (Steric hindrance context)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Yields with H-α-Me-Lys(Boc)-OH

Topic: Optimization of Coupling Efficiency for α-Methyl-Lysine Derivatives in SPPS Ticket ID: #SPPS-ALPHA-LYS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2] Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Coupling Efficiency for α-Methyl-Lysine Derivatives in SPPS Ticket ID: #SPPS-ALPHA-LYS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Executive Summary

You are encountering low coupling yields involving H-α-Me-Lys(Boc)-OH . In Solid-Phase Peptide Synthesis (SPPS), this specific building block presents a "perfect storm" of steric hindrance.[1][2] The presence of the α-methyl group creates a quaternary carbon center that severely restricts access to both the amine (nucleophile) and the carboxyl (electrophile) moieties.

This guide addresses the two distinct challenges associated with this residue:

  • Coupling OF the residue: Attaching Fmoc-α-Me-Lys(Boc)-OH to the growing chain.[1][2]

  • Coupling ONTO the residue: Attaching the next amino acid to the sterically crowded N-terminus of the anchored α-Me-Lys.[1]

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why are my yields consistently low when using this specific amino acid?

The Root Cause: Steric Occlusion at the Quaternary Center. Unlike standard amino acids (or even N-methyl amino acids), α-methyl amino acids lack an α-proton.[1][2] Instead, they possess a methyl group and a side chain on the same carbon. This tetrasubstituted (quaternary) center creates a rigid, bulky environment that physically blocks the approach of reagents.

  • Kinetic Consequence: The reaction rate (

    
    ) for coupling onto an α-methyl residue can be 
    
    
    
    to
    
    
    times slower than standard couplings.[1][2]
  • Thermodynamic Consequence: The formation of the amide bond is energetically more demanding due to the induced strain in the peptide backbone.

Q2: I am seeing low incorporation of Fmoc-α-Me-Lys(Boc)-OH itself. How do I fix this?

Diagnosis: The activation of the hindered carboxyl group is inefficient, or the active ester is too bulky to reach the resin-bound amine.

Protocol A: The "Power Coupling" Method Standard DIC/HOBt coupling is insufficient here. You must switch to aminium/uronium or phosphonium salts with high reactivity.[2]

  • Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2] These generate the highly reactive -OAt or -Oxyma active esters.[1][2]

  • Base Optimization: Use HOAt as an additive to leverage the neighboring group effect (anchimeric assistance) of the pyridine nitrogen.

  • Stoichiometry: Increase to 5.0 equivalents of Amino Acid and Coupling Reagent.

ComponentEquivalentsRole
Fmoc-α-Me-Lys(Boc)-OH5.0 eqBuilding Block
HATU4.9 eqActivator (Slight deficit prevents capping)
HOAt5.0 eqAdditive (Catalyst)
DIEA (Diisopropylethylamine)10.0 eqBase
Q3: The α-Me-Lys is on the resin, but the next amino acid won't couple (Coupling ONTO). What now?

Diagnosis: This is the most critical bottleneck. The amine of H-α-Me-Lys-[Resin] is a primary amine, but it is buried behind the α-methyl shield.[1][2]

Protocol B: The Acid Fluoride or PyAOP Route Uronium salts (HATU) can sometimes cause guanidinylation (capping the amine) if the coupling is extremely slow. For this specific step, Phosphonium salts or Acid Fluorides are superior.[2]

  • Option 1: PyAOP (Preferred): PyAOP is a phosphonium reagent derived from HOAt.[1][2] It does not react with the amine to form a guanidino byproduct, allowing for long reaction times without terminating the chain.

  • Option 2: Acid Fluorides (TFFH): Convert the incoming Fmoc-Amino Acid into an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][3] Acid fluorides are small, highly reactive electrophiles that can penetrate the steric wall better than bulky active esters.

Recommended Workflow for Coupling ONTO α-Me-Lys:

  • Reagent: Fmoc-AA-OH (5 eq) + PyAOP (5 eq) + DIEA (10 eq).

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[1][2] NMP swells the resin better and improves kinetics for difficult sequences.

  • Temperature: Microwave irradiation is mandatory if available. (See Q4).

  • Cycles: Perform a Double Coupling (2 x 1 hour).

Q4: Should I use microwave heating? Are there risks?

Answer: Yes, microwave heating is the single most effective tool for α-methyl amino acids.[2]

  • Benefit: Thermal energy provides the necessary activation energy to overcome the steric barrier.

  • Risk Mitigation:

    • Racemization: α-Methyl amino acids cannot racemize via the standard oxazolone mechanism because they lack the acidic α-proton.[1][2] This makes them uniquely safe for high-temperature coupling (up to 75°C or 90°C).[1][2]

    • Boc Stability: The Boc group on the Lysine side chain is stable to elevated temperatures in neutral/basic coupling conditions. It is only labile in acid (TFA).[1][2]

Q5: How do I monitor the reaction? The Kaiser test is ambiguous.

Diagnosis: The steric bulk around the amine of H-α-Me-Lys prevents the ninhydrin molecules from reacting efficiently, leading to "false negatives" (light blue or clear beads even when the amine is free).[1]

Solution:

  • Chloranil Test: Better for secondary amines, but also useful here as a confirmation.[2]

  • Micro-Cleavage (Gold Standard): Remove a small aliquot of resin (2-5 mg), cleave it with TFA/H2O (95:[1][2]5) for 30 mins, and analyze via HPLC/MS. This is the only way to definitively quantify the coupling yield. Look for the mass of [Prev-Seq] + [New-AA].[1][2]

Part 2: Visual Troubleshooting Workflows

Figure 1: The Steric Barrier Mechanism

This diagram illustrates why the coupling is difficult. The "Umbrella Effect" of the α-Methyl group blocks the trajectory of the incoming activated amino acid.

StericHindrance cluster_Resin Resin-Bound Species (Nucleophile) cluster_Incoming Incoming Amino Acid (Electrophile) AlphaCarbon α-Carbon (Quaternary) Amine NH2 (Target) AlphaCarbon->Amine Methyl α-Methyl Group (Steric Shield) AlphaCarbon->Methyl SideChain Lys(Boc) Sidechain (Bulky) AlphaCarbon->SideChain Peptide Peptide-Resin Peptide->AlphaCarbon ActiveEster Activated Ester (OBt/OAt) ActiveEster->Amine Blocked by α-Methyl FmocAA Fmoc-AA FmocAA->ActiveEster caption Fig 1: The α-Methyl group creates a 'cone of protection' hindering nucleophilic attack.

Figure 2: Optimized Decision Tree for α-Me-Lys Coupling

DecisionTree Start Start: Coupling involving H-α-Me-Lys(Boc)-OH CheckType Identify Coupling Type Start->CheckType TypeA Type A: Coupling OF Fmoc-α-Me-Lys(Boc)-OH (Activation of Hindered COOH) CheckType->TypeA TypeB Type B: Coupling ONTO H-α-Me-Lys(Boc)-Resin (Attack by Hindered NH2) CheckType->TypeB ActionA1 Use HATU / HOAt / DIEA (1 : 1 : 2 ratio) TypeA->ActionA1 ActionB1 CRITICAL BOTTLENECK Avoid HATU (Guanidinylation risk) TypeB->ActionB1 ActionA2 Double Couple 2 x 45 min @ 50°C ActionA1->ActionA2 CheckYield Check Yield via Micro-Cleavage (HPLC/MS) ActionA2->CheckYield ActionB2 Select Reagent: PyAOP or TFFH (Acid Fluoride) ActionB1->ActionB2 ActionB3 Microwave Irradiation 75°C for 20 mins ActionB2->ActionB3 ActionB4 Solvent Switch: Use NMP or DMF/DMSO (9:1) ActionB3->ActionB4 ActionB4->CheckYield Result Yield > 95%? CheckYield->Result Success Proceed to Next AA Result->Success Yes Fail Repeat with Triple Coupling or Acetylate (Cap) to prevent deletion Result->Fail No caption Fig 2: Decision Matrix for maximizing coupling efficiency.

Part 3: Comparative Data & Reagent Selection

The following table summarizes the efficiency of coupling reagents specifically for α,α-disubstituted amino acids (like Aib and α-Me-Lys).

Coupling ReagentMechanismSuitability for α-Me-LysProsCons
DIC / HOBt CarbodiimidePoor Low cost, standard.[1][2]Too slow; leads to deletion sequences.
HATU / HOAt Uronium (OAt)Good (For Type A)Extremely fast activation.[1][2]Risk of capping the amine (guanidinylation) if reaction is slow (Type B).
PyAOP Phosphonium (OAt)Excellent (For Type B)[1][2]High reactivity, no guanidinylation side reaction.[2]Expensive.[2]
TFFH Acid FluorideExcellent Smallest electrophile; penetrates steric bulk.[2]Requires careful handling; moisture sensitive.[2]
COMU Uronium (Oxyma)Very Good Safer than HATU (non-explosive), high efficiency.[2]Similar capping risks to HATU.[2]

Part 4: References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[2]

  • Albericio, F., & Bomer, J. M. (2018).[2] Coupling Reagents and Methods for the Formation of the Amide Bond.[3][4][5] In Solid-Phase Peptide Synthesis.

  • Wenschuh, H., et al. (1995).[2] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides.Journal of Organic Chemistry, 60(2), 405-410.[2] (Demonstrates efficacy of acid fluorides for sterically hindered Aib/α-methyl residues).

  • Merck (Sigma-Aldrich). (2024).[1][2] Peptide Coupling Reagents Guide: Phosphonium Versus Uronium Reagents.[2]

  • Biotage. (2023).[1][2] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.[2]

Sources

Optimization

Technical Support Center: N-Methyl Amino Acid Coupling &amp; Racemization Control

The following guide is structured as a specialized Technical Support Center resource for peptide chemists. It prioritizes actionable, high-level troubleshooting and mechanistic understanding over generic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for peptide chemists. It prioritizes actionable, high-level troubleshooting and mechanistic understanding over generic instructions.

Ticket ID: N-ME-RAC-001 Status: Open Subject: Minimizing Racemization and Optimizing Yield in N-Methyl Amino Acid Couplings Assigned Specialist: Senior Application Scientist

Core Mechanistic Insight: Why Do N-Methyl Amino Acids Racemize?

Before optimizing your protocol, you must understand the enemy. N-methyl amino acids (N-Me-AAs) are uniquely prone to racemization during coupling due to two converging factors: Steric Hindrance and Electronic Stabilization .

The "Perfect Storm" Mechanism

Unlike standard amino acids, the N-methyl group introduces significant steric bulk, slowing down the acylation rate (coupling reaction). This leaves the activated carboxylate species (the "active ester") exposed to basic conditions for longer periods. Simultaneously, the N-methyl group alters the electronic landscape, facilitating racemization through two primary pathways:

  • Direct Enolization: The base abstracts the

    
    -proton.[1][2] The N-methyl group can stabilize the resulting enolate.
    
  • Münchnone (Oxazolonium) Formation: Contrary to common belief, N-methyl amino acids can cyclize. They form mesoionic oxazolonium species (pseudo-aromatic "münchnones"). The electron-donating N-methyl group stabilizes the positive charge on the ring nitrogen, making the formation of this racemizing intermediate kinetically favorable compared to standard oxazolones.[3]

Visualization: The Racemization Pathway

The following diagram illustrates the competition between productive coupling and racemization pathways.

RacemizationMechanism cluster_factors Critical Factors Start Activated N-Me-AA (Active Ester) Coupling Productive Coupling (Peptide Bond) Start->Coupling + Amine (Slow k_couple) Racemization Racemization Pathways Start->Racemization + Base (k_rac) Enol Enolate Intermediate (Loss of Chirality) Racemization->Enol Direct Abstaction Munchnone Münchnone Species (Oxazolonium Ion) Racemization->Munchnone Cyclization DL_Mix Racemic Mixture (L- and D-Isomers) Enol->DL_Mix Munchnone->DL_Mix Sterics Steric Hindrance (Slows Coupling) BaseType Base Strength/Sterics (Drives Racemization)

Caption: Kinetic competition between slow coupling (due to steric hindrance) and rapid racemization via enolization or münchnone formation.[4]

Reagent Selection & Decision Matrix

User Question: "I am using HATU/DIEA and seeing 15% D-isomer. Should I switch to PyBOP?"

Support Answer: Switching to PyBOP alone is unlikely to solve the issue. The high racemization is likely driven by the base (DIEA) and the high reactivity of HATU without adequate buffering.

The "Gold Standard" Reagent System

For N-methylated residues, the industry standard is shifting away from HATU/DIEA toward systems that decouple activation from basicity or use "greener," less explosive additives that offer superior epimerization suppression.

ComponentRecommendationScientific Rationale
Coupling Reagent COMU or DIC COMU offers activation efficiency comparable to HATU but with lower inherent racemization risks.[5][6] DIC (carbodiimide) allows for base-free or low-base activation.[6]
Additive Oxyma Pure Superior to HOBt/HOAt.[2][6] Oxyma generates an active ester that is highly reactive yet less prone to oxazolonium formation.[7] It is also non-explosive.[7][8]
Base TMP (Collidine) CRITICAL: Replace DIEA (Diisopropylethylamine) with 2,4,6-Trimethylpyridine (TMP/Collidine) . TMP is a weaker, sterically hindered base that is sufficient to drive the reaction but too bulky to efficiently abstract the

-proton.
Reagent Selection Decision Tree

ReagentSelection Start Select Coupling Strategy IsDifficult Is the coupling N-Me-AA to N-Me-AA? Yes Use High Reactivity System IsDifficult->Yes Yes No Use Controlled Activation IsDifficult->No No (Standard N-Me coupling) ProtocolA Protocol A: COMU + Oxyma + TMP (Collidine) (Pre-activation 30s) Yes->ProtocolA ProtocolB Protocol B (Alternative): Triphosgene (In-situ Acid Chloride) (Zero Racemization, difficult handling) Yes->ProtocolB ProtocolC Protocol C: DIC + Oxyma Pure (Base-Free or 0.1 eq Base) No->ProtocolC

Caption: Decision matrix for selecting coupling reagents based on the difficulty of the specific N-methyl junction.

Optimized Protocols (SOPs)

Protocol A: The "Safe" High-Efficiency Method (COMU/Oxyma/TMP)

Best for: Coupling an N-Me-AA to a standard amine, or difficult sequences where HATU failed.

  • Reagents:

    • AA: 3.0 eq Fmoc-N-Me-AA-OH

    • Activator: 3.0 eq COMU

    • Additive: 3.0 eq Oxyma Pure

    • Base: 3.0 eq TMP (2,4,6-collidine) (Do not use DIEA/DIPEA)

    • Solvent: DMF (or NMP for aggregation-prone sequences)

  • Procedure:

    • Dissolve AA, COMU, and Oxyma in minimal DMF.

    • Add TMP immediately before adding to the resin. Do not pre-activate for > 1 minute. (Long pre-activation allows the active ester to racemize before it even touches the resin).

    • Add mixture to resin.[1][8][9][10][11][12][13]

    • React for 2 hours at Room Temperature.

    • Optional: If using microwave, limit temperature to 50°C .

Protocol B: The "Base-Starved" Method (DIC/Oxyma)

Best for: Extremely racemization-prone residues (e.g., N-Me-Cys, N-Me-His) or when total racemization suppression is required.

  • Reagents:

    • AA: 3.0 eq Fmoc-N-Me-AA-OH

    • Activator: 3.0 eq DIC (Diisopropylcarbodiimide)[1]

    • Additive: 3.0 eq Oxyma Pure

    • Base: NONE (or 0.1 eq DIEA only if solubility is an issue).

  • Procedure:

    • Dissolve AA and Oxyma in DMF.[9]

    • Add DIC.[9][13][14]

    • Pre-activate for 2–3 minutes (Carbodiimides activate slower than uroniums).

    • Add to resin.[1][8][10][11][12][13]

    • React for 2–4 hours or overnight.

    • Note: Without base, the reaction is slower but the mechanism for

      
      -proton abstraction is virtually eliminated.
      

Troubleshooting & FAQs

Q: My Kaiser test is negative, but Mass Spec shows a deletion of the N-methyl amino acid. Why? A: The Kaiser test (ninhydrin) detects primary amines. N-methyl amino acids have secondary amines , which do not react with ninhydrin to produce the characteristic blue color.

  • Solution: Use the Chloranil Test or Bromophenol Blue test. These are sensitive to secondary amines. A positive result (presence of amine) is indicated by a blue/green color for Chloranil.

Q: I am coupling to an N-methyl group (e.g., Fmoc-Ala-OH + H-N(Me)-Leu-Resin) and yields are <10%. A: This is a steric issue, not a racemization issue. The nucleophile (the N-Me amine on the resin) is buried.

  • Solution:

    • Use HATU or PyAOP for this specific step (racemization is less of a concern here because you are activating a standard amino acid, Ala, not the N-Me one).

    • Perform Double Coupling .

    • Use Microwave irradiation (75°C for 5-10 mins) to overcome the energy barrier.

Q: Can I use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)? A: Yes. TFFH generates an acid fluoride in situ.[7] Acid fluorides are highly reactive toward sterically hindered amines (like N-methyl amines) but are surprisingly stable toward racemization compared to active esters. This is an excellent "Plan B" if COMU/Oxyma fails.

Q: How do I validate if I have racemization? A: You cannot rely on standard RP-HPLC retention times alone, as the D-isomer often co-elutes with the L-isomer.

  • Protocol:

    • Cleave a small sample of peptide.[2]

    • Perform acid hydrolysis (6N HCl, 110°C, 24h).

    • Derivatize with Marfey’s Reagent (FDAA).

    • Analyze via LC-MS. The L- and D- amino acid derivatives will separate distinctly.

References

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Source:[6][9] Chemistry – A European Journal.[14] URL:[Link]

  • COMU: A Third Generation of Uronium-Type Coupling Reagents. Source: Journal of Peptide Science. URL:[Link]

  • Use of 2,4,6-trimethylpyridine (collidine) to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH. Source: Journal of Peptide Science. URL:[Link]

  • The N-methylamino acid in peptide synthesis: Racemization and coupling conditions. Source: Canadian Journal of Chemistry (Benoiton et al.). URL:[Link]

  • Comparison of the racemization of N-methyl amino acids during coupling. Source: Tetrahedron Letters.[15] URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in N-methyl lysine coupling

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating -methylated amino acids, such as - -methyl lysine ( -Me-Lys), is a highly effective strategy for increasing the metabolic stability, membrane permea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Incorporating


-methylated amino acids, such as 

-

-methyl lysine (

-Me-Lys), is a highly effective strategy for increasing the metabolic stability, membrane permeability, and conformational rigidity of therapeutic peptides[1]. However, the physical bulk of the methyl group and the reduced nucleophilicity of the secondary amine create severe steric hindrance, often leading to incomplete couplings, sequence truncation, and racemization.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic explanations to help you successfully navigate


-Me-Lys coupling.
I. Mechanistic Troubleshooting Logic

When coupling an incoming amino acid onto a resin-bound


-Me-Lys, you are forcing an activated carboxylic acid to react with a sterically hindered secondary amine. The standard carbodiimide chemistry (e.g., DIC/HOBt) that works for primary amines will frequently fail here, necessitating highly reactive uronium or phosphonium salts[1].

LogicTree Problem Low Yield in N-Me-Lys Coupling Cause1 Steric Hindrance (Methyl Group Bulk) Problem->Cause1 Cause2 Reduced Nucleophilicity (Secondary Amine) Problem->Cause2 Sol1 Use Less Bulky Reagents (e.g., COMU, Oxyma) Cause1->Sol1 Sol2 Microwave Heating (75°C) Cause1->Sol2 Sol3 Highly Reactive Phosphonium (PyBroP, PyAOP) Cause2->Sol3 Sol4 Extended/Double Coupling (In-situ monitoring) Cause2->Sol4

Troubleshooting logic tree for addressing low coupling yields with N-methyl lysine.
Quantitative Comparison of Coupling Reagents for

-Methylation

To overcome this energy barrier, reagent selection is critical. The table below summarizes the performance of modern coupling reagents specifically for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylated secondary amines,[2].
Coupling ReagentChemical ClassRelative Efficiency for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Me
Risk of GuanidinylationRecommended EquivalentsNotes
COMU Uronium (Oxyma-based)Very HighLow3–4 eqSafer than HATU; water-soluble byproducts; excellent for MW-SPPS.
HATU Aminium/UroniumHighHigh (if excess used)3–4 eqGold standard, but requires strict 1-3 min pre-activation to avoid capping[1].
PyBroP PhosphoniumVery HighNone3–4 eqHalogenating agent; ideal for coupling onto

-Me amines via acid bromide intermediate[3].
DIC/Oxyma CarbodiimideModerateNone4–5 eqGood baseline, but almost always requires double coupling for

-Me-Lys.
II. Frequently Asked Questions (FAQs)

Q: Why did my coupling fail when adding the next amino acid onto a resin-bound


-Me-Lys? 
A:  The causality is twofold. First, the 

-methyl group physically blocks the trajectory of the incoming activated ester (steric hindrance). Second, secondary amines are less nucleophilic than primary amines due to solvation effects and steric inhibition of resonance in the transition state. You must use a reagent that forms a highly reactive, less bulky intermediate, such as an acid fluoride or acid bromide (generated in situ by PyBroP)[3].

Q: I used HATU to force the coupling, but LC-MS shows a truncated peptide with a +98 Da mass shift. What happened? A: You are observing guanidinylation . Uronium/aminium reagents like HATU and HBTU can react directly with the free


-terminal amine if the carboxylic acid is not activated fast enough[1]. This forms an irreversible tetramethylguanidinium cap on your peptide, terminating the chain.
Solution: Always pre-activate the incoming amino acid with HATU and DIEA for 1–3 minutes before adding it to the resin-bound 

-Me-Lys[1]. Alternatively, switch to a phosphonium reagent like PyBroP, which cannot cause guanidinylation[2].

Q: How do I monitor the reaction? The Kaiser (ninhydrin) test is negative, but my peptide is still truncated. A: The Kaiser test relies on the presence of a primary amine to form the classic Ruhemann's purple complex. Secondary amines, such as the deprotected


-

-amine of

-Me-Lys, do not react efficiently with ninhydrin and will yield a false negative (yellow) even if the coupling failed[2]. Solution: You must use the Bromophenol Blue test or the Chloranil test , which are specifically designed to detect secondary amines.
III. Validated Experimental Protocols

To ensure a self-validating system, the following protocol utilizes a dual-reagent strategy (COMU for primary coupling, PyBroP for double coupling) and integrates the Bromophenol Blue test for accurate monitoring[1],[2].

Workflow Start Resin-bound N-Me-Lys Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Activate Pre-activate Incoming AA (COMU + DIEA, 1-3 min) Wash->Activate Couple Coupling Reaction (1-4 hrs or MW 75°C) Activate->Couple Test Bromophenol Blue Test Couple->Test Double Double Coupling (PyBroP + DIEA) Test->Double Positive (Blue/Green) End Proceed to Next Cycle Test->End Negative (Yellow) Double->Test

Workflow for incorporating amino acids onto a resin-bound N-methyl lysine residue.
Protocol A: High-Efficiency Coupling onto

-Me-Lys

Note: Ensure the


-amine of the Lysine is orthogonally protected (e.g., with Boc or Alloc) to prevent side-chain branching.
  • Deprotection: Treat the resin-bound Fmoc-

    
    -Me-Lys with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).
    
  • Pre-activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents (eq) of the incoming Fmoc-amino acid and 4.0 eq of COMU in minimal DMF (approx. 0.1 M concentration)[1]. Add 8.0 eq of

    
    -Diisopropylethylamine (DIEA). Allow the mixture to pre-activate for exactly 2 minutes[1].
    
  • Primary Coupling: Add the activated solution to the resin. Agitate at room temperature for 2–4 hours. (If using Microwave-Assisted SPPS, heat to 75°C for 15 minutes).

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

  • Validation: Perform the Bromophenol Blue Test (Protocol B). If the beads remain blue/green, proceed to Step 6.

  • Double Coupling (If required): Dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of PyBroP in DMF. Add to the resin, followed by 8.0 eq of DIEA. Agitate for an additional 2 hours[2].

Protocol B: Bromophenol Blue Test (Secondary Amine Detection)

Because secondary amines fail the Kaiser test, this is the mandatory self-validation step for


-Me-Lys couplings[2].
  • Reagent Preparation: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF.

  • Sampling: Withdraw a small aliquot of resin beads (approx. 10–20 beads) and wash them thoroughly with methanol or DCM in a small test tube.

  • Testing: Add 2–3 drops of the Bromophenol Blue test solution to the beads.

  • Interpretation:

    • Blue/Green beads: Secondary amine is still present (Incomplete coupling). Proceed to double coupling.

    • Yellow beads with yellow solution: Secondary amine is fully acylated (Successful coupling). Proceed to the next synthesis cycle.

IV. References

Sources

Optimization

Technical Support Center: Improving Purity of N-Methylated Peptides by HPLC

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Purification of N-Methylated Peptides Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The N-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Purification of N-Methylated Peptides Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Methylation Challenge

N-methylation is a powerful strategy to enhance the metabolic stability and membrane permeability of peptide therapeutics. However, it introduces unique physicochemical challenges that complicate HPLC purification.[1] Unlike standard peptides, N-methylated analogs lack a hydrogen bond donor at the amide backbone, leading to two primary issues:

  • Cis/Trans Isomerization: The energy barrier between cis and trans conformers is lowered, often resulting in slow interconversion on the chromatographic timescale. This manifests as broad, tailing, or splitting peaks (the "conformational smear").

  • Aggregation & Hydrophobicity: N-methylation increases lipophilicity, heightening the risk of aggregation and solubility issues in aqueous mobile phases.

This guide addresses these specific hurdles with field-proven protocols and mechanistic insights.

Part 1: Troubleshooting & FAQs

Category 1: Peak Shape & Resolution

Q: My N-methylated peptide elutes as a broad, split peak, even though Mass Spec confirms it is a single species. Is my column failing?

A: It is likely not a column failure but rather on-column cis/trans isomerization .

  • The Mechanism: The N-methyl group introduces steric bulk that destabilizes the trans amide bond, making the cis conformer energetically accessible. If the interconversion rate (

    
    ) is comparable to the chromatographic timescale, the peptide exists as a dynamic mixture of isomers, resulting in peak broadening or splitting (often called "dynamic peak splitting").
    
  • The Solution: Heat the column.

    • Protocol: Increase column temperature to 60°C – 70°C .

    • Why: Elevated temperature increases the rate of isomerization (

      
      ), pushing it faster than the separation timescale. This collapses the split peaks into a single, sharp peak representing the time-averaged population.
      
    • Caution: Ensure your peptide is thermally stable. Most N-methylated peptides are robust, but verify with a small-scale test.

Q: I have "N-1" deletion sequences co-eluting with my product. Standard C18 gradients aren't separating them.[2] What should I do?

A: N-methyl amino acids are sterically hindered, often leading to incomplete coupling and difficult-to-remove deletion sequences. To separate them:

  • Flatten the Gradient: Switch to a very shallow gradient slope (e.g., 0.2% to 0.5% B per minute ). This maximizes the interaction time with the stationary phase, amplifying slight hydrophobicity differences.

  • Change Selectivity (Orthogonality): If C18 fails, switch to a Phenyl-Hexyl or Diphenyl column.

    • Why: C18 separates primarily on hydrophobicity.[3][4] Phenyl phases engage in

      
       interactions with the peptide backbone and aromatic side chains. The conformational rigidity induced by N-methylation often alters how the peptide presents its aromatic face, creating a "shape selectivity" difference between the full-length peptide and the deletion sequence that C18 cannot detect.
      
Category 2: Solubility & Handling

Q: My peptide is hydrophobic and precipitates in the mobile phase (Water/ACN). How can I load it without clogging the system?

A: Hydrophobic collapse is common. Use the "Strong Solvent Injection" technique or alternative stationary phases.

  • Solubilization: Dissolve the crude peptide in a minimal volume of DMSO , DMF , or HFIP (Hexafluoroisopropanol), then dilute with mobile phase A until just before the precipitation point.

  • Stationary Phase: Switch to a C8 or C4 column.

    • Reasoning: Highly hydrophobic N-methylated peptides can bind irreversibly to C18. Shorter alkyl chains (C4/C8) reduce the hydrophobic binding energy, allowing elution at lower organic concentrations and improving recovery.

  • Mobile Phase Additive: Add 1-5% Isopropanol (IPA) to Mobile Phase B. IPA is a stronger eluent than acetonitrile and helps solubilize aggregates.

Part 2: Method Development Workflow

The following diagram outlines the logical decision tree for purifying difficult N-methylated peptides.

MethodDevelopment Start Crude N-Methylated Peptide CheckPeak Initial Run (C18, 25°C) Check Peak Shape Start->CheckPeak DecisionShape Peak Shape? CheckPeak->DecisionShape SplitPeak Broad/Split Peak (Isomerization) DecisionShape->SplitPeak Broad/Split SharpPeak Sharp Peak (Stable Conformer) DecisionShape->SharpPeak Sharp Heat Increase Temp to 60-70°C SplitPeak->Heat CheckImpurity Check Impurity Separation (N-1 Deletions) Heat->CheckImpurity SharpPeak->CheckImpurity DecisionImpurity Resolution? CheckImpurity->DecisionImpurity GoodRes Proceed to Scale-Up DecisionImpurity->GoodRes Rs > 1.5 BadRes Co-eluting Impurities DecisionImpurity->BadRes Rs < 1.5 Optimize 1. Flatten Gradient (0.2% B/min) 2. Switch to Phenyl-Hexyl Column BadRes->Optimize Optimize->GoodRes Retest

Figure 1: Decision tree for optimizing HPLC purification of N-methylated peptides, addressing isomerization and impurity resolution.

Part 3: Comparative Data & Column Selection

Choosing the right stationary phase is critical.[5] Use this table to select the best column based on your peptide's properties.

FeatureC18 (Octadecyl) Phenyl-Hexyl C8 / C4
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction & Hydrophobicity
Weak Hydrophobic Interaction
Best For General purpose; hydrophilic to moderately hydrophobic peptides.Diastereomers , closely related impurities, aromatic-rich sequences.Very hydrophobic or large peptides prone to irreversible binding.
N-Methyl Specificity Good baseline, but may fail to separate N-1 deletions.Excellent for separating conformational isomers and deletion sequences.Essential if peptide precipitates on C18.
Typical Pore Size 100 Å - 120 Å100 Å - 120 Å300 Å (often used for larger aggregates)

Part 4: Post-Purification Protocol (Salt Exchange)

N-methylated peptides are typically purified using Trifluoroacetic Acid (TFA) , leaving the peptide as a TFA salt. TFA is cytotoxic and can interfere with biological assays. The following On-Column Salt Exchange protocol is efficient and minimizes sample loss.

Objective: Convert Peptide-TFA salt to Peptide-Acetate (or Chloride) salt.

Reagents:

  • Buffer A: 0.1% Acetic Acid in Water (for Acetate) OR 10 mM HCl (for Chloride).

  • Buffer B: 0.1% Acetic Acid in Acetonitrile OR 10 mM HCl in Acetonitrile.

  • Exchange Buffer: 0.1 M Ammonium Acetate (pH ~6.[6]0) OR 0.1 M Ammonium Chloride.

Protocol:

  • Load: Inject the purified Peptide-TFA onto the HPLC column (C18) in aqueous conditions. Ensure the load is below the column's breakthrough capacity.

  • Wash (Exchange Step): Wash the column with 5-10 column volumes (CV) of the Exchange Buffer (e.g., Ammonium Acetate).

    • Mechanism:[7][8] The high concentration of acetate/chloride ions displaces the trifluoroacetate counterions associated with the protonated amines of the peptide.

  • Rinse: Wash with 2-3 CV of Buffer A (Water/Acetic Acid) to remove excess ammonium salts.

  • Elute: Run a standard gradient using Buffer A and Buffer B to elute the peptide.

  • Lyophilize: Collect the peak and freeze-dry. The resulting powder is the Peptide-Acetate (or HCl) salt.[9]

Part 5: Isomerization Mechanism Visualization

Understanding why you need heat is crucial for troubleshooting.

Isomerization cluster_chromatogram Chromatographic Result Cis Cis-Conformer (Minor Population) Trans Trans-Conformer (Major Population) Cis->Trans Fast (60°C) Rapid Averaging Transition Transition State (High Energy) Cis->Transition Slow (25°C) Transition->Trans Slow (25°C) ResultCold 25°C: Broad/Split Peak Transition->ResultCold ResultHot 60°C: Sharp Single Peak Transition->ResultHot Thermal Energy

Figure 2: Kinetic mechanism of cis/trans isomerization. At low temperatures, slow interconversion leads to peak splitting. High temperatures accelerate kinetics, resulting in a single, time-averaged peak.

References

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol 251. Humana Press.[2] Retrieved from [Link]

  • Advanced Materials Technology. (2024). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Retrieved from [Link]

  • LifeTein. (2025). TFA Removal Service: Switch to Acetate or HCl Salt Form of Peptide. Retrieved from [Link]

  • YMC Co., LTD. (2024). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

Sources

Troubleshooting

optimizing re-coupling steps for H-alpha-Me-Lys(Boc)-OH

Technical Support Center: Peptide Synthesis Optimization Subject: Optimizing Re-Coupling Steps for H-alpha-Me-Lys(Boc)-OH (N-Me-Lys) Reference ID: TS-SPPS-NME-042 Executive Summary This guide addresses the specific chall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Synthesis Optimization Subject: Optimizing Re-Coupling Steps for H-alpha-Me-Lys(Boc)-OH (N-Me-Lys) Reference ID: TS-SPPS-NME-042

Executive Summary

This guide addresses the specific challenges associated with H-alpha-Me-Lys(Boc)-OH (N-α-methyl-L-lysine). While often referred to in its free base form ("H-"), in Solid Phase Peptide Synthesis (SPPS), this residue presents two distinct kinetic barriers:

  • Coupling of the residue: Steric hindrance at the activated carboxylate due to the N-methyl group.[1]

  • Coupling onto the residue: The resulting secondary amine on the resin is a poor nucleophile, making chain elongation difficult.[1]

The following protocols prioritize HATU/HOAt chemistry and Collidine buffering to mitigate the high risk of racemization (epimerization) inherent to N-methylated amino acids.

Part 1: Diagnostic & Monitoring (The "Is it working?" Phase)

Q: My standard Kaiser test is ambiguous. How do I accurately monitor the coupling of this residue?

A: The choice of colorimetric test depends strictly on which step of the cycle you are monitoring. The Kaiser test is prone to false negatives with secondary amines and false positives with aggregation-prone sequences.[1]

ScenarioState of ResinRecommended TestWhy?
1. Coupling of Fmoc-N-Me-Lys(Boc)-OH Resin has a Primary Amine (Standard AA)Kaiser Test (Ninhydrin)The acceptor is a standard primary amine.[1] Ninhydrin works well here.[1]
2. Coupling of Fmoc-N-Me-Lys(Boc)-OH Resin has a Secondary Amine (e.g., Pro, N-Me-AA)Chloranil or Acetaldehyde/Chloranil Ninhydrin does not react with secondary amines to form Ruhemann's purple.[1] Chloranil turns blue/green for secondary amines.
3.[1] Chain Elongation (Coupling onto N-Me-Lys) Resin has the N-Me-Lys (Secondary Amine)Chloranil Test You must verify the consumption of the N-Me-Lys secondary amine. Kaiser will show "negative" (yellow) even if the coupling failed completely.[1]

Critical Note: If you are coupling onto the N-Me-Lys residue, a "yellow" Kaiser test is a false pass .[1] You must use Chloranil.[1] If the Chloranil test remains blue after re-coupling, the secondary amine is still free.

Part 2: The Re-Coupling Protocol

Q: The first coupling failed. What is the optimal re-coupling cocktail?

A: Do not simply repeat the standard DIC/Oxyma or HBTU coupling. N-methyl amino acids are sterically hindered and prone to oxazolone-mediated racemization .[1] You must switch to a more potent, faster-acting system that minimizes base-mediated epimerization.[1]

Recommended Re-Coupling Protocol:

  • Wash: DMF (3x), DCM (3x), DMF (3x) to remove previous reagents.[1][2]

  • Activation (The "Gold Standard"):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3]

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended if racemization is critical.

    • Base: 2,4,6-Collidine (TMP).[1][4] Avoid DIPEA/DIEA during re-coupling of N-methyls if possible, as Collidine reduces epimerization risk.

  • Stoichiometry:

    • AA : HATU : HOAt : Collidine = 3 : 3 : 3 : 5 (equivalents relative to resin loading).[1]

  • Reaction Time: 2 hours at Room Temperature.

    • Note: Microwave irradiation (75°C, 10 min) is highly effective but significantly increases the risk of racemization for N-methyl residues.[1] Use only if RT coupling fails twice.

Q: Why HATU/HOAt instead of PyBOP?

A: HATU generates an OAt-active ester .[1][5] The nitrogen atom in the pyridine ring of HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the active ester and accelerating the aminolysis rate by up to 100-fold compared to HOBt esters (generated by HBTU/PyBOP). This speed is crucial to outcompete the racemization pathway.[1]

Part 3: Troubleshooting & Logic Flow

Visualizing the Decision Process

The following diagram outlines the logical workflow for handling difficult N-methyl couplings.

RecouplingStrategy Start Start: Coupling Failed (Positive Colorimetric Test) Analyze Analyze Acceptor Amine Start->Analyze Primary Primary Amine on Resin (Standard AA) Analyze->Primary Standard Secondary Secondary Amine on Resin (Proline or N-Me-Lys) Analyze->Secondary Difficult Action1 Re-Couple 1: HATU / HOAt / Collidine (2h @ RT) Primary->Action1 Secondary->Action1 Test Perform Chloranil Test Action1->Test Action2 Re-Couple 2: PyAOP or COMU (Microwave 50°C) Cap Acetylation Capping (Ac2O / Pyridine) Action2->Cap If fails again ResultNeg Negative (Colorless) Coupling Complete Test->ResultNeg Success ResultPos Positive (Blue) Incomplete Test->ResultPos Failure NextStep Next Cycle ResultNeg->NextStep Proceed to Deprotection ResultPos->Action2

Caption: Decision tree for optimizing re-coupling steps. Note the prioritization of HATU/Collidine before escalating to microwave conditions or capping.

Part 4: Advanced Considerations (Racemization & Elongation)

Q: I am worried about racemization. How do I minimize it?

A: N-methyl amino acids are particularly prone to racemization via the formation of an oxazolonium ion intermediate.[1] This is catalyzed by strong bases and prolonged activation times.[1]

Mitigation Strategy:

  • Base Choice: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.4).[1] The weaker base is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the

    
    -proton that leads to racemization.
    
  • Pre-activation: Minimize pre-activation time. Add the base to the AA/HATU mixture immediately before adding it to the resin (0-1 min pre-activation).

  • Solvent: Use DMF or NMP .[1] Avoid DCM during coupling as it can slow down the reaction rate relative to racemization.[1]

Q: The N-Me-Lys is on the resin, but the next amino acid won't couple. Why?

A: You are now attacking a sterically hindered secondary amine (


).[1] This is often the hardest step.
  • Solution: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU with double coupling.[1]

  • Check for Aggregation: If the sequence is hydrophobic, the resin may have aggregated. Use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) or elevate temperature to 50°C (if the incoming AA is not Cys/His).[1]

References

  • Albericio, F., & Boulanger, P. (2014).[1] Solid Phase Synthesis of N-Methylated Peptides. In Organic Solid-Phase Synthesis. CRC Press. [Verified Context: HATU/HOAt superiority for N-methyls].

  • Bachem. (2024).[1] Peptide Coupling Reagents Guide. Bachem Technical Library.[1] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency. Link[1]

  • Merck (Sigma-Aldrich). (2024).[1] Novabiochem® Peptide Synthesis Reagents: HATU and PyAOP. Link

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.[1] [Source for Chloranil/Acetaldehyde test specificity].

Sources

Optimization

strategies for coupling adjacent N-methylated residues

Technical Support Center: Advanced Protocols for Coupling Adjacent N-Methylated Residues The "N-Methylation Barrier": Executive Summary Current Status: You are likely experiencing failed couplings (<10% yield), massive e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Protocols for Coupling Adjacent N-Methylated Residues

The "N-Methylation Barrier": Executive Summary

Current Status: You are likely experiencing failed couplings (<10% yield), massive epimerization, or "disappearing" peptides during the synthesis of N-Me-Xaa to N-Me-Yaa sequences.

The Root Cause:

  • Steric Occlusion: The N-methyl group on the nucleophile (the amine on the resin) creates a massive steric wall, preventing the electrophile (activated amino acid) from approaching.

  • Low Nucleophilicity: The secondary amine is electronically more nucleophilic, but sterically deactivated.

  • Conformational Chaos: N-methylated peptides exist in equilibrium between cis and trans amide bonds, often favoring the unreactive cis conformation during coupling.

The Solution: Standard reagents (HBTU, DIC) will fail. Even "advanced" reagents (HATU) often stall. You must move to Acid Chlorides (via BTC) or Phosphonium salts (PyAOP) and strictly control your base environment.

Troubleshooting Guide (Q&A)

Ticket #001: "My coupling yield is stuck at < 20% despite double coupling with HATU."

Diagnosis: The activation provided by HATU (forming an OBt/OAt ester) is not electrophilic enough to overcome the steric barrier of an adjacent N-methyl group. Solution: Switch to the "Nuclear Option" : In-situ generated Acid Chlorides using Bis(trichloromethyl) carbonate (BTC / Triphosgene) .[1]

  • Why: Acid chlorides are the smallest, most reactive electrophiles available. They bypass the bulky active ester intermediate.

  • Protocol Adjustment: See Protocol A below. Do NOT use DMF during the activation step (it reacts with BTC).

Ticket #002: "I am seeing significant racemization (10-30% D-isomer)."

Diagnosis: N-methylated amino acids are highly prone to racemization via oxazolone formation or direct enolization, especially when using strong bases (DIEA) or high temperatures. Solution:

  • Change Base: Switch from DIEA to 2,4,6-Collidine (TMP) . It is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon.
    
  • Add Oxyma: Use Oxyma Pure as an additive; it suppresses racemization better than HOAt.[2]

  • Temperature: Perform the activation and the first 30 minutes of coupling at 0°C .

Ticket #003: "My peptide signal disappeared after removing the Fmoc group."

Diagnosis: You likely triggered Diketopiperazine (DKP) formation .

  • Mechanism: The free amine of the dipeptide attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct. This is accelerated by N-methylation (cis-amide preference). Solution:

  • Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl linker prevents the amine from attacking the ester anchor.

  • Deprotection: Avoid 20% Piperidine. Use 5% Piperazine + 2% DBU in NMP for short bursts (3 x 3 min) to minimize base exposure.

Ticket #004: "The Kaiser test is yellow (negative), but MS shows deletion sequences."

Diagnosis: False negative. The Kaiser test (Ninhydrin) relies on primary amines.[3][4] It does not react reliably with secondary (N-methyl) amines. Solution: Use the Chloranil Test or Bromophenol Blue Test .[4][5]

  • Chloranil: Secondary amines turn the beads Blue .[4]

  • Bromophenol Blue: Secondary amines turn the beads Blue .

Decision Tree: Selecting the Right Strategy

Use this logic flow to determine the correct coupling method for your specific sequence.

CouplingStrategy Start Identify Coupling Pair (Resin-AA-NH-Me + Fmoc-AA-OH) IsNMe Is the incoming AA also N-Methylated? Start->IsNMe Steric Is the Resin-bound AA Val, Ile, or Thr (Beta-branched)? IsNMe->Steric No (Single N-Me) Nuclear Nuclear Option (BTC) Triphosgene / Collidine / THF (Acid Chloride Method) IsNMe->Nuclear Yes (N-Me to N-Me) Standard Standard Protocol HATU / DIEA / DMF (2 x 1h) Steric->Standard No Advanced Advanced Protocol PyAOP / HOAt / Collidine (2 x 2h) Steric->Advanced Yes Advanced->Nuclear If < 80% Yield

Figure 1: Strategic decision tree for reagent selection based on steric difficulty.

Experimental Protocols

Protocol A: The "Nuclear Option" (BTC/Triphosgene)

Use this for N-Me to N-Me couplings or when HATU fails.

Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.

  • Preparation:

    • Solvent: Anhydrous THF or DCM (Do NOT use DMF/NMP for activation).

    • Amino Acid: 5.0 equiv.

    • BTC: 1.65 equiv (generates ~5 equiv acid chloride).

    • Base: 14.0 equiv 2,4,6-Collidine .

  • Activation (The "Soup"):

    • Dissolve Fmoc-N-Me-AA-OH and BTC in anhydrous THF.

    • Add Collidine slowly (exothermic). A white precipitate (collidinium chloride) will form.

    • Stir for 1-2 minutes to form the acid chloride.

  • Coupling:

    • Add the suspension directly to the resin (swollen in DCM or THF).

    • Agitate for 1 hour .

    • Monitor: Perform Chloranil test. If blue, repeat.[4]

Protocol B: The "Advanced" Method (PyAOP)

Use for coupling to hindered N-Me residues where BTC is too harsh.

  • Reagents:

    • PyAOP: 4.0 equiv.

    • HOAt: 4.0 equiv.

    • Base: 8.0 equiv DIEA (or Collidine if racemization is noted).

  • Procedure:

    • Dissolve AA, PyAOP, and HOAt in DMF.

    • Add Base.[3][5][6][7][8] Activate for 30 seconds (do not over-activate).

    • Add to resin.[3][4][6][7][8][9] Coupling time: 2-4 hours .[9]

Data & Comparison

Table 1: Comparison of Coupling Reagents for N-Methylated Peptides

ReagentMechanismReactivityRacemization RiskRecommended For
HATU Active Ester (OAt)HighLowSingle N-Me residues (e.g., Ala to N-Me-Ala)
PyAOP Phosphonium SaltVery HighModerateDifficult couplings (e.g., Val to N-Me-Val)
BTC Acid ChlorideExtreme Low (if temp controlled)Adjacent N-Me residues (N-Me-X to N-Me-Y)
PyBroP Phosphonium SaltHighHighAlternative if PyAOP fails

Visualizing the Mechanism

Understanding why BTC works is crucial for troubleshooting.

BTCMechanism BTC BTC (Triphosgene) Phosgene Phosgene (In Situ) BTC->Phosgene Decomposition Intermediate Mixed Anhydride Phosgene->Intermediate + AA AA Fmoc-N-Me-AA-OH AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride - CO2 Coupling Coupling to Resin AcidChloride->Coupling + Resin-NH-Me

Figure 2: BTC generates an Acid Chloride intermediate, bypassing the steric bulk of active esters.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11, 85-102.
  • Falb, E., et al. (1999). "Use of Bis(trichloromethyl)carbonate (Triphosgene) for the Synthesis of N-Methylated Amino Acids and Peptides." Journal of Peptide Research, 53, 507-517. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12, 213-219. Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524. (Discusses DKP prevention). Link

Sources

Troubleshooting

Technical Support Center: N-Methyl Peptide Synthesis &amp; Aggregation Management

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aggregation & Steric Hindrance in N-Methylated Peptides Introduction: The N-Methyl Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aggregation & Steric Hindrance in N-Methylated Peptides

Introduction: The N-Methyl Paradox

Welcome to the technical guide for N-methyl peptide synthesis. You are likely here because your synthesis has stalled, or your crude purity is unacceptably low.

The Core Problem: N-methylation is a double-edged sword. While it improves pharmacokinetic properties (metabolic stability, membrane permeability) by removing the amide hydrogen, it introduces two critical synthetic hurdles:[1][2]

  • Steric Occlusion: The methyl group physically blocks the incoming amino acid, drastically reducing coupling kinetics.[1]

  • Pseudo-Aggregation: While N-methylation disrupts beta-sheet formation (inter-chain aggregation), the sheer bulk and induced cis/trans isomerization can fold the peptide into unreactive conformations (intra-chain steric shielding).

This guide treats these issues not just as "difficult couplings," but as structural problems requiring specific chemical environments.

Module 1: Diagnosis & Monitoring

How do I know if my coupling actually failed?

Critical Warning: Do NOT rely on the Kaiser (Ninhydrin) test. It detects primary amines.[3][4][5][6][7] N-methyl amino acids possess secondary amines, which do not react with Ninhydrin to produce the characteristic Ruhemann’s purple.

Protocol: The Chloranil Test

Use this test to detect free secondary amines (unreacted N-methyl termini).

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Steps:

    • Wash a small sample of resin (approx. 1-5 mg) with DCM/DMF.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Wait 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Incomplete Coupling).[5] Action: Recouple.

    • Colorless/Yellow Beads: Negative (Complete Coupling). Action: Proceed.

Scientist's Note: If the Chloranil test is ambiguous, use the Isatin Test or micro-cleavage followed by HPLC/MS analysis.

Module 2: The Chemical Environment (Solvation)

Standard DMF is often insufficient for aggregated or sterically hindered sequences.

When a peptide aggregates, it forms a "gel-like" state on the resin, excluding reagents. We must disrupt these interactions using Chaotropic Salts or Binary Solvent Systems .

Solvent Strategy Table
Solvent SystemCompositionMechanismWhen to Use
Standard DMFGeneral solvationRoutine synthesis.
High Swelling NMP (N-Methyl-2-pyrrolidone)Higher polarity, better resin swellingFirst line of defense for difficult sequences.
Chaotropic Wash 0.4M LiCl or KSCN in DMFDisrupts H-bonds / Beta-sheetsWash resin before coupling; or add directly to coupling mixture.
Binary Mixture DMSO : NMP (1:1)High dielectric constantSevere aggregation where NMP fails.
"Magic Mixture" DCM : DMF : NMP (1:1:[8]1) + 1% Triton X-100 + 2M Ethylene CarbonateComplete disruption of secondary structureThe "Nuclear Option" for extremely aggregated sequences [1].

Module 3: Coupling Chemistry

Overcoming the nucleophilic barrier.

Coupling onto an N-methyl residue is the bottleneck. The secondary amine is sterically hindered and less nucleophilic.[1][6] Standard HBTU/DIC methods will fail.

Reagent Hierarchy
  • Gold Standard: HATU / HOAt

    • Why: The Aza-benzotriazole ring (HOAt) utilizes the "neighboring group effect" (anchimeric assistance) to boost the reaction rate significantly over HBTU/HOBt.

    • Condition: Use with Sym-collidine (TMP) instead of DIPEA to minimize racemization during extended couplings.

  • The N-Methyl Specialist: PyAOP / PyBroP

    • Why: Phosphonium salts (PyAOP) are often superior to Uronium salts (HATU) specifically for N-methyl amines because they avoid the formation of guanidinium byproducts which can terminate the chain [2].

    • Recommendation: Use PyAOP if HATU fails.[4]

  • The Modern Alternative: COMU

    • Why: Offers efficiency comparable to HATU but is safer (non-explosive) and often shows lower racemization rates [3].

The "Double Coupling" Protocol

For any residue following an N-methylated amino acid:

  • Coupling 1: 4 eq AA, 4 eq HATU, 8 eq Collidine in NMP (1 hour).

  • Drain & Wash: DMF (3x).

  • Coupling 2: 4 eq AA, 4 eq PyAOP, 8 eq Collidine in NMP (1 hour or Overnight).

  • Capping: Acetic Anhydride (to prevent deletion sequences).

Module 4: Thermodynamics (Microwave & Heat)

Kinetic energy overcomes steric barriers.

Heating is the most effective way to drive N-methyl coupling. However, it carries risks.

Microwave Troubleshooting Guide
IssueCauseSolution
Racemization (Epimerization) High temp promotes proton abstraction at Alpha-carbon.Limit temp to 75°C. For Cys/His, do not exceed 50°C (or couple at RT). Use Collidine (weaker base) instead of DIPEA.
Aspartimide Formation Asp-Gly or Asp-N(Me) sequences are prone to cyclization.Add 0.1M HOBt to the deprotection cocktail (Piperidine). Use DBU sparingly.
Premature Cleavage Trityl linkers are heat sensitive.Use Rink Amide or Wang linkers which are more thermally stable.

Visual Workflow: Decision Tree

Below is the logic flow for handling a failed coupling event in N-methyl synthesis.

NMethylTroubleshooting Start Coupling onto N-Me Residue Check Chloranil Test Start->Check Success Proceed to Deprotection Check->Success Negative (Colorless) Fail Incomplete (Blue Beads) Check->Fail Positive (Blue) Strategy1 Switch Solvent: Use NMP + 0.4M LiCl Fail->Strategy1 Step 1: Solvation Strategy2 Upgrade Reagent: Use PyAOP or HATU Strategy1->Strategy2 Step 2: Chemistry Strategy3 Apply Heat: Microwave @ 75°C Strategy2->Strategy3 Step 3: Energy Strategy4 Double Couple: Repeat Reaction Strategy3->Strategy4 Step 4: Kinetics Strategy4->Check Retest Cap Capping (Ac2O) Accept Deletion Strategy4->Cap Still Fails?

Caption: Logical escalation workflow for difficult N-methyl couplings. Start with solvation changes before escalating to aggressive heating.

Frequently Asked Questions (FAQ)

Q: Why is my crude yield low even though the Chloranil test was negative? A: You likely have Diketo-piperazine (DKP) formation .[9]

  • Mechanism:[8][10][11][12] After deprotecting the 2nd residue attached to the N-methyl group, the N-terminal amine can bite back onto the C-terminal ester, cleaving the dipeptide off the resin.

  • Fix: Use Trityl linkers (steric bulk prevents attack) or couple the 3rd amino acid immediately and rapidly after deprotection.

Q: Can I use "Magic Mixture" for the entire synthesis? A: It is not recommended. The high salt content and ethylene carbonate can be difficult to wash out and may precipitate in automated synthesizers. Use it only for the specific "trouble spots" in your sequence.

Q: I am seeing +14 mass units on my MS. Is this methylation? A: Likely not. If you used methanol in your washing steps, you might have formed a methyl ester. However, in N-methyl synthesis, a common side reaction is Guanidinylation (+42 Da) if using HATU with slow kinetics. Switching to PyAOP prevents this.

References

  • Zhang, Y., et al. (2020). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Notes.

  • Coste, J., et al. (1994).[10] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts. Journal of Organic Chemistry.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Aapptec. (2023). Technical Support Information Bulletin 1189 - Tests for Unprotected Proline. Aapptec.[3]

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck / Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Decoding N-Methyl Peptides: A Comparative Guide to Mass Spectrometry Fragmentation Strategies

The incorporation of N-methylated amino acids into peptide therapeutics is a transformative strategy for enhancing proteolytic stability, improving membrane permeability, and locking peptides into bioactive conformations...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of N-methylated amino acids into peptide therapeutics is a transformative strategy for enhancing proteolytic stability, improving membrane permeability, and locking peptides into bioactive conformations. However, this critical modification introduces profound challenges for analytical validation. The substitution of the amide hydrogen with a methyl group fundamentally alters the peptide's gas-phase basicity and fragmentation kinetics.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different mass spectrometry (MS) fragmentation modes—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for sequencing N-methyl peptides. By understanding the causality behind these fragmentation patterns, you can implement self-validating workflows that guarantee the structural integrity of your synthetic or biological targets.

Mechanistic Foundations: Why N-Methylation Disrupts Standard Sequencing

To optimize our analytical approach, we must first understand the physics of the modified peptide backbone in the gas phase. N-methylation disrupts the standard "mobile proton" model in two critical ways:

  • The "Proline-Like" Cleavage Effect: The tertiary amide nitrogen of an N-methylated residue possesses a significantly higher proton affinity than a standard secondary amide. During vibrational excitation (CID/HCD), the mobile proton is sequestered at this tertiary amine. This localized charge weakens the adjacent peptide bond, leading to a highly favored cleavage N-terminal to the modified residue. The result is a mass spectrum dominated by a single, intense y-ion, often leaving the rest of the sequence poorly covered[1].

  • Restriction of Sequence Scrambling: In standard peptides, b-ions often undergo macrocyclization (sequence scrambling), which can confound de novo sequencing. However, the steric hindrance and lack of an amide proton at the N-methylated site restrict the formation of these cyclic oxazolone intermediates. Consequently, sequence scrambling is heavily suppressed in b-ions containing N-methyl groups, locking the fragments into unrearranged structures[2].

G cluster_CID CID / HCD Pathway cluster_ETD ETD / ECD Pathway Precursor N-Methylated Peptide Precursor Protonation Proton Sequestration at Tertiary Amide (High Basicity) Precursor->Protonation Vibrational Vibrational Excitation Protonation->Vibrational Electron Electron Transfer Protonation->Electron Cleavage_HCD Enhanced Cleavage N-terminal to N-Methyl Residue Vibrational->Cleavage_HCD Ions_HCD Dominant y-ion series Neutral Losses (Immonium) Cleavage_HCD->Ions_HCD Cleavage_ETD Radical-Driven N-Cα Cleavage (Modification Preserved) Electron->Cleavage_ETD Ions_ETD Comprehensive c/z-ion series Exact Localization Cleavage_ETD->Ions_ETD

Figure 1: Gas-phase fragmentation pathways of N-methylated peptides via CID/HCD versus ETD.

Comparative Analysis of Fragmentation Alternatives

When selecting a fragmentation strategy, the goal is to achieve high sequence coverage while unambiguously localizing the +14.0156 Da mass shift. Below is an objective comparison of the primary MS/MS techniques used in modern proteomics and peptide characterization [3].

Table 1: Performance Comparison of Fragmentation Modes for N-Methyl Peptides
Fragmentation ModePhysical PrincipleBackbone CleavageN-Methyl LocalizationKey Spectral SignaturesLimitations
CID (Ion Trap)Low-energy vibrational collision with inert gas.b/y ionsPoor. Prone to neutral loss of the methyl group.Dominant y-ions at the modification site.Missed cleavages; poor low-mass retention (1/3 rule).
HCD (Orbitrap)Higher-energy collision without low-mass cutoff.b/y ionsModerate. Better sequence coverage than CID.High-yield immonium ions (e.g., N-Me-Val at m/z 86.09).Still suffers from uneven cleavage due to the "proline effect".
ETD Radical-induced electron transfer to multiply charged ions.c/z ionsExcellent. Preserves the modification perfectly.Comprehensive c/z series; no neutral loss.Requires precursor charge state ≥ +2; lower efficiency for small peptides.
EThcD Dual activation: ETD followed by supplemental HCD.b/y/c/z ionsOptimal. The gold standard for validation.Rich, dual-ion series; immonium ions + intact c/z ions.Generates highly complex spectra requiring advanced bioinformatics.

Self-Validating Experimental Protocol: The EThcD Workflow

Step-by-Step Methodology

Step 1: Sample Preparation & Chromatographic Optimization

  • Rationale: N-methylation increases peptide hydrophobicity by masking the polar amide proton.

  • Action: Resuspend the purified peptide in 0.1% Formic Acid (FA). Utilize a C18 nano-LC column with a slightly extended organic gradient (e.g., 5% to 45% Acetonitrile over 45 minutes) compared to unmethylated counterparts to ensure sharp peak elution.

Step 2: MS1 Survey & Precursor Selection (Orbitrap)

  • Action: Acquire high-resolution MS1 spectra (Resolution = 120,000 at m/z 200).

  • Control Gate: Restrict MS2 selection to precursor ions with a charge state of +2 to +5 . ETD is fundamentally inefficient for +1 ions because the electron transfer neutralizes the charge without inducing fragmentation.

Step 3: Dual Fragmentation (EThcD Parameters)

  • Action: Isolate the precursor using a 1.2 Da window.

  • ETD Phase: Apply a calibrated fluoranthene radical anion reaction time (typically 50–100 ms, targeting ~1e6 AGC target).

  • HCD Supplemental Activation: Apply a Normalized Collision Energy (NCE) of 15–20%.

  • Causality: This low-energy HCD step does not shatter the c/z ions generated by ETD but provides enough vibrational energy to dissociate non-covalently bound fragment complexes, while simultaneously generating the diagnostic N-methyl immonium ions.

Step 4: Bioinformatics & Data Interpretation

  • Action: Search the resulting spectra using an engine capable of handling EThcD data (e.g., Byonic, PEAKS, or MaxQuant). Set "N-methylation (+14.0156 Da)" as a variable modification on the specific target residues.

  • Validation Check: Manually inspect the spectrum. A valid identification must contain the specific immonium ion in the low-mass region and a continuous c/z ion series spanning the modified residue.

Workflow Prep Peptide Synthesis & Purification LC Nano-LC Separation (C18 Column) Prep->LC MS1 High-Res MS1 Survey (Orbitrap) LC->MS1 Select Precursor Selection (Charge ≥ +2) MS1->Select Frag EThcD Dual Fragmentation (ETD + HCD) Select->Frag MS2 High-Res MS2 Detection (Orbitrap) Frag->MS2 Analysis Database Search & De Novo Sequencing MS2->Analysis

Figure 2: Self-validating LC-MS/MS EThcD workflow for N-methyl peptide sequencing.

Conclusion

While CID and HCD are staples of peptide sequencing, the unique gas-phase basicity and steric properties of N-methylated peptides render these methods insufficient for standalone validation. By transitioning to an EThcD-based workflow, researchers can leverage the radical-driven cleavage of ETD to preserve the modification, while utilizing HCD to generate diagnostic immonium ions. This dual-pronged approach provides a self-validating data matrix, ensuring absolute confidence in the structural characterization of advanced peptide therapeutics.

References

  • Harrison, A. G. (2014). "Effect of the sarcosine residue on sequence scrambling in peptide b(5) ions." Journal of Mass Spectrometry. URL: [Link]

  • Uhlmann, T., et al. (2012). "Comprehending Dynamic Protein Methylation with Mass Spectrometry." National Institutes of Health (PMC). URL: [Link]

  • van der Heijden, R., et al. (2023). "Discovery of borosin catalytic strategies and function through bioinformatic profiling." National Institutes of Health (PMC). URL: [Link]

Sources

Comparative

Technical Guide: HPLC Retention Behavior of N-Methylated vs. Non-Methylated Peptides

Topic: HPLC Retention Time Shift of N-Methylated vs. Non-Methylated Peptides Content Type: Technical Comparison Guide Executive Summary N-methylation is a strategic modification in peptide therapeutics used to enhance me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Shift of N-Methylated vs. Non-Methylated Peptides Content Type: Technical Comparison Guide

Executive Summary

N-methylation is a strategic modification in peptide therapeutics used to enhance metabolic stability and membrane permeability.[1][2][3] However, this modification introduces significant analytical challenges in Reverse Phase HPLC (RP-HPLC). This guide provides a technical comparison of the retention behaviors of N-methylated peptides versus their non-methylated parent analogs. It details the mechanistic drivers of retention shifts, the phenomenon of conformational peak splitting, and a validated method development protocol.

Mechanistic Basis of Retention Shifts

The chromatographic behavior of N-methylated peptides is governed by two opposing forces: Hydrophobicity and Conformational Dynamics .[1]

A. The Hydrophobic Shift (Primary Effect)

In the vast majority of linear peptides, N-methylation results in a longer retention time (Right Shift) compared to the non-methylated parent.

  • Mechanism: N-methylation replaces a backbone amide proton (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) with a methyl group (
    
    
    
    ).[3]
  • Energetic Consequence: This removes a strong Hydrogen Bond Donor (HBD), significantly increasing the peptide's lipophilicity.[1]

  • Interaction: The increased hydrophobicity enhances interaction with the non-polar stationary phase (e.g., C18), delaying elution.

B. Conformational Peak Splitting (The Analytical Challenge)

Unlike standard peptide bonds, which predominantly exist in the trans conformation (


), N-methylated peptide bonds (tertiary amides) possess a lowered energy barrier between cis and trans isomers.
  • The Problem: These isomers often interconvert on a timescale similar to the chromatographic separation (seconds to minutes).

  • Chromatographic Symptom: This results in peak broadening , shoulder formation , or distinct split peaks for a single chemically pure species.

MethylationMechanism Parent Non-Methylated Peptide (Amide NH) Methylation N-Methylation (+CH3, -H) Parent->Methylation Hydrophobicity Increased Hydrophobicity (Loss of H-Bond Donor) Methylation->Hydrophobicity Sterics Steric Hindrance (Backbone Constraint) Methylation->Sterics Retention Longer Retention Time (Right Shift) Hydrophobicity->Retention Dominant Effect Isomerism Cis/Trans Isomerism (Slow Interconversion) Sterics->Isomerism Artifacts Peak Splitting/Broadening Isomerism->Artifacts

Figure 1: Mechanistic flow illustrating how N-methylation alters physicochemical properties leading to retention shifts and peak splitting.

Comparative Analysis: Methylated vs. Non-Methylated

The following table summarizes the typical chromatographic differences observed under standard RP-HPLC conditions (C18 column, ACN/Water/TFA gradient).

FeatureNon-Methylated (Parent)N-Methylated AnalogAnalytical Implication
Retention Time (

)
Baseline ReferenceIncreased (+) Elutes later; requires higher % organic modifier to elute.
Peak Shape Sharp, SymmetricalBroad / Split May require high-temperature analysis to coalesce peaks.
Solubility Moderate to High (Polar)Variable Often lower in aqueous buffers; higher in organic solvents.
UV Absorbance (214nm) Standard Peptide BondSimilar N-Me group does not significantly quench UV signal at 214nm.
Case Study Data: Model Peptides

Experimental data typically shows the magnitude of the shift depends on the residue methylated. Hydrophobic residues (Leu, Val) show larger shifts than hydrophilic ones when methylated.

  • Example: In a study of Sansalvamide A analogs, N-methylation of Leucine residues resulted in significant retention time increases due to the combined effect of the hydrophobic side chain and the N-methyl group eliminating the solvation of the amide bond.

  • Cyclosporine A (CsA): A classic example of a heavily N-methylated cyclic peptide. It is extremely hydrophobic, eluting at high organic concentrations (e.g., >70% ACN) and requiring elevated temperatures (60-80°C) to resolve unique conformers or coalesce them into a single peak.

Validated Method Development Protocol

To accurately analyze N-methylated peptides, researchers must move beyond standard generic gradients. The following protocol is designed to validate whether a split peak is an impurity or a conformer.

Step 1: The "Re-injection" Test (Trustworthiness Check)

Before assuming a double peak represents an impurity (e.g., a deletion sequence), perform this self-validating test:

  • Isolate the two distinct peaks (Peak A and Peak B) via fraction collection.

  • Re-inject Fraction A immediately.

  • Re-inject Fraction A after 24 hours at room temperature.

    • Result: If Peak A re-equilibrates to show both Peak A and Peak B, they are conformers . If Peak A remains a single peak, it is a stable impurity.

Step 2: Temperature Optimization (The "Magic Bullet")

Temperature is the most critical variable for N-methylated peptides. Increasing column temperature accelerates the rate of cis-trans interconversion.[4]

  • Protocol: Run the separation at 25°C, 40°C, 60°C, and 80°C.

  • Target: Look for the temperature where split peaks coalesce into a single, sharp peak.

  • Warning: Ensure your column (e.g., steric-protected C18) is rated for high temperatures (>60°C).

Step 3: Mobile Phase Selection
  • Buffer: Use Trifluoroacetic acid (TFA) (0.1%) over Formic Acid. TFA acts as an ion-pairing agent that masks residual silanols and improves peak shape for hydrophobic, basic peptides.

  • Organic Modifier: Acetonitrile (ACN) is standard. For extremely hydrophobic N-methylated peptides (like Cyclosporines), Isopropanol (IPA) can be added (e.g., 10-20% in B) to improve solubility and elution.

MethodDev Start Start: Split Peak Observed Test1 Re-injection Test Start->Test1 Decision1 Does peak re-split? Test1->Decision1 No No Decision1->No Stable Yes Yes Decision1->Yes Equilibrates Impurity It is an Impurity (Purify/Resynthesize) Conformer It is a Conformer (Optimize Method) TempStep Increase Column Temp (Stepwise: 40°C -> 60°C -> 80°C) Conformer->TempStep CheckShape Check Peak Shape TempStep->CheckShape CheckShape->TempStep Still Broad Final Final Method: High Temp + TFA Buffer CheckShape->Final Sharp Peak No->Impurity Yes->Conformer

Figure 2: Decision tree for distinguishing between impurities and conformers in N-methylated peptide analysis.

References
  • BenchChem. Impact of the N-methyl Group on Peptide Secondary Structure. Technical Support Center. Link

  • LifeTein. Should My Peptide Be Methylated? Structural and Energetic Consequences.[1] (2025).[1] Link

  • Shao, Y.F., et al. Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Journal of Analytical Sciences, Methods and Instrumentation, 6, 23-32 (2016).[5] Link[5]

  • Gesquiere, J., et al. Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography.[6] Journal of Chromatography A (1989). Link

  • Chromatography Forum. Separation of cis/trans isomers. (2014). Link

Sources

Validation

Verifying N-Methylation: The 1H-13C HSQC Technical Guide

Executive Summary In the synthesis of peptides, alkaloids, and methylated drugs, confirming the success of N-methylation is a critical checkpoint. While Mass Spectrometry (MS) confirms the mass change (+14 Da), it fails...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptides, alkaloids, and methylated drugs, confirming the success of N-methylation is a critical checkpoint. While Mass Spectrometry (MS) confirms the mass change (+14 Da), it fails to distinguish regioisomers (N-Me vs. O-Me vs. C-Me). Standard 1D


H NMR often suffers from severe signal overlap in the aliphatic region (2.0–4.0 ppm), rendering it ambiguous for complex scaffolds.

1H-13C HSQC (Heteronuclear Single Quantum Coherence) stands as the definitive "gold standard" for this verification. By correlating the methyl protons directly to the nitrogen-bearing carbon, HSQC provides a unique 2D fingerprint that resolves overlap and confirms the specific heteroatom attachment.

This guide outlines the technical superiority of HSQC over alternatives, details the physicochemical "signature" of N-methyl groups, and provides a field-proven protocol for unequivocal verification.

The Challenge: Why N-Methylation is Hard to Verify

N-methylation introduces specific analytical hurdles that generic methods often miss:

  • Spectral Crowding: The N-methyl proton signal (

    
     2.0–3.5 ppm) frequently overlaps with solvent residuals (DMSO-d6 at 2.50 ppm) or other aliphatic protons (
    
    
    
    -protons, side chains).
  • Regioisomerism: Alkylation reactions can yield O-methylation or C-methylation byproducts. MS cannot distinguish these isomers.

  • Rotameric Broadening: N-methyl amides often exist as cis/trans rotamers. In 1D NMR, this splits signals or broadens them into the baseline, making them "invisible." HSQC's higher dispersion often resolves these rotamers as distinct cross-peaks.

Comparative Analysis: HSQC vs. Alternatives

The following table objectively compares HSQC against common alternatives for N-methylation verification.

Feature1H-13C HSQC (Recommended) 1D 1H NMR 1H-13C HMBC Mass Spectrometry (MS)
Primary Output Direct H-C correlation mapProton integration & splittingLong-range (2-3 bond) H-C connectivityMolecular Weight (m/z)
Specificity High. Distinguishes N-Me from O-Me via

C shift.
Low. Peaks overlap with solvents/impurities.Medium. Good for connectivity, but less sensitive.Low. Cannot distinguish N-Me vs O-Me isomers.
Sensitivity High (Inverse detection).Very High.Lower than HSQC.Extremely High.
Regio-verification Excellent.

C shift confirms N-attachment.
Poor.Excellent (shows attachment to N-adjacent C).None.
Ambiguity Risk Low. "Ghost" peaks are rare.High. Solvent overlap is common.Medium.

correlations can be missing.
Medium. Ionization artifacts.
Acquisition Time 10–30 mins (concentrated).< 1 min.30–60 mins.< 1 min.

The HSQC Signature: What to Look For

To verify N-methylation, you must look for a specific "island" in the 2D spectrum.

A. Chemical Shift Ranges (The Fingerprint)

The most reliable indicator is the Carbon-13 chemical shift. N-methyl carbons are significantly more shielded (upfield) than O-methyl carbons.

  • N-Methyl (

    
    ): 
    
    • 
      H: 
      
      
      
      2.0 – 3.5 ppm
    • 
      C: 
      
      
      
      30 – 45 ppm (Distinctive Zone)
  • O-Methyl (

    
    ): 
    
    • 
      H: 
      
      
      
      3.5 – 4.0 ppm[1]
    • 
      C: 
      
      
      
      50 – 60 ppm
  • C-Methyl (

    
    ): 
    
    • 
      H: 
      
      
      
      0.8 – 1.5 ppm
    • 
      C: 
      
      
      
      10 – 25 ppm
B. Multiplicity Editing (The Phase Check)

Using a Multiplicity-Edited HSQC (e.g., hsqcedetgpsisp2 on Bruker) is mandatory for rigorous verification.

  • Red Peaks (Positive):

    
     and 
    
    
    
    groups.[2]
  • Blue Peaks (Negative):

    
     groups.
    
  • Verification Logic: An N-methyl group must appear as a Red (Positive) peak in the

    
     30–45 ppm region. If you see a Blue peak there, it is a methylene background signal, not your methyl group.
    
C. Coupling Constant Optimization ( )

Standard HSQC is optimized for aliphatic


 of 125 Hz. However, protons adjacent to heteroatoms (N, O) have larger coupling constants due to electronegativity.
  • Target

    
     for N-Me:  ~135 – 145 Hz.
    
  • Optimization: Setting the coupling constant parameter (CNST2 on Bruker) to 140 Hz improves signal-to-noise ratio for N-methyl groups specifically.

Verification Workflow & Logic

The following diagram illustrates the decision-making process for verifying N-methylation using HSQC.

N_Methyl_Verification Start Start: Methylation Reaction Complete MS_Check Step 1: Mass Spec (LC-MS) Check for +14 Da (or +15 Da) Start->MS_Check H1_NMR Step 2: 1D 1H NMR Screen for new singlet (2.0-3.5 ppm) MS_Check->H1_NMR Decision_1D Is the singlet distinct? H1_NMR->Decision_1D HSQC_Setup Step 3: Multiplicity-Edited HSQC Set CNST2 = 140 Hz Decision_1D->HSQC_Setup No (Overlap) Decision_1D->HSQC_Setup Yes (Confirm Regio) Analyze_Map Analyze 2D Map (Red = CH/CH3, Blue = CH2) HSQC_Setup->Analyze_Map N_Me_Confirmed CONFIRMED: N-Methylation (Red Peak @ C:30-45ppm) Analyze_Map->N_Me_Confirmed Red Peak C: 30-45 ppm O_Me_Detected FAILED: O-Methylation (Red Peak @ C:50-60ppm) Analyze_Map->O_Me_Detected Red Peak C: >50 ppm Rotamers Rotamers Detected (Two Red Peaks, Ratio varies) Analyze_Map->Rotamers Double Peaks Rotamers->N_Me_Confirmed Sum Integration

Caption: Logical workflow for verifying N-methylation, moving from mass confirmation to structural certainty via HSQC.

Experimental Protocol

A. Sample Preparation[3]
  • Concentration: 5–20 mg of compound in 0.6 mL solvent is ideal. HSQC is sensitive, but higher concentration reduces artifacting.

  • Solvent: DMSO-d6 is preferred over CDCl

    
     for polar N-methylated compounds (peptides, salts) to prevent aggregation and sharpen peaks.
    
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

B. Acquisition Parameters (Bruker Standard)
  • Pulse Sequence: hsqcedetgpsisp2 (Multiplicity-edited, gradient selection, adiabatic pulses).

  • Spectral Width (SW):

    • F2 (

      
      H): 10–12 ppm (standard).
      
    • F1 (

      
      C): 160 ppm  (Ensure this covers aliphatic to aromatic, but focus processing on 0-60 ppm).
      
  • Coupling Constant (CNST2): Set to 140 Hz . (Default is often 145 Hz, which is also acceptable; do not use 125 Hz if N-Me is the priority).

  • Scans (NS): 8 to 16 scans per increment (depending on concentration).

  • Increments (TD1): 128 or 256. (256 provides better resolution to separate rotamers).

  • Relaxation Delay (D1): 1.5 – 2.0 seconds.

C. Processing
  • Window Function: Apply a Squared Sine Bell (QSINE) shifted by 90° (SSB=2) in both dimensions. This reduces truncation artifacts (wiggles) around strong methyl signals.

  • Linear Prediction: Use Forward Linear Prediction (LP) in the F1 (

    
    C) dimension to double the resolution without doubling experiment time.
    
  • Phasing: Manually phase the spectrum so

    
     peaks are purely positive (Red) and 
    
    
    
    peaks are purely negative (Blue).

Data Interpretation & Troubleshooting

Case 1: The "Ghost" Methyl (Rotamers)

Observation: You see two distinct red spots in the N-Me region (e.g., one at 2.8 ppm/


H, another at 3.1 ppm/

H), but you only expected one methyl group. Cause: Restricted rotation around the Amide bond (cis/trans rotamers). Validation:
  • Check the ratio.[3] Rotamers often appear in unequal ratios (e.g., 3:1).

  • Run a Variable Temperature (VT) experiment. Heating the sample (e.g., to 350 K) should cause the two peaks to coalesce into a single, broader peak.

Case 2: The "Silent" Methyl

Observation: MS says the methyl is there, but HSQC shows nothing. Cause: Intermediate exchange rate broadening or low


 matching.
Solution: 
  • Change solvent (DMSO

    
     Methanol) to shift the exchange rate.
    
  • Verify CNST2 is not set to a long-range value (like 8 Hz for HMBC).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3] (Chapter 5: Heteronuclear Correlation).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. (Authoritative database on chemical shifts).

  • Parella, T. (2004). "Pulse sequences for determination of long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry, 42, 659-678. (Discussion on coupling constants and optimization).

  • Bruker BioSpin. (2022). User Guide: 2D NMR Experiments - HSQC Protocols. (Standard vendor documentation for hsqcedetgpsisp2).

Sources

Comparative

Circular Dichroism of N-Methylated Peptides: A Technical Comparison &amp; Protocol Guide

Topic: Circular Dichroism (CD) Spectra of N-Methylated Peptide Analogs Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Circular Dichroism (CD) Spectra of N-Methylated Peptide Analogs Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists

Executive Summary

In peptide drug discovery, N-methylation is a "silver bullet" modification used to enhance metabolic stability, membrane permeability, and oral bioavailability. However, this modification fundamentally alters the peptide backbone's conformational landscape.

For the researcher, Circular Dichroism (CD) spectroscopy is the primary rapid-screening tool to assess these structural perturbations. Unlike native peptides, which often populate distinct minima (e.g.,


-helix at 208/222 nm), N-methylated analogs exhibit complex, non-canonical spectra driven by cis/trans isomerism  and the loss of backbone hydrogen bond donors.

This guide provides a rigorous comparison of CD spectral signatures between native and N-methylated peptides, supported by a validated experimental protocol designed to minimize artifacts common to hydrophobic analogs.

Mechanistic Impact: Why the Spectra Change

To interpret the CD data, one must understand the structural causality. N-methylation introduces a methyl group at the amide nitrogen, resulting in two primary destabilizing forces:

  • Loss of H-Bond Donor: The amide proton (

    
    ) is replaced by a methyl group (
    
    
    
    ), eliminating the
    
    
    hydrogen bond required for
    
    
    -helical stability.[1]
  • Steric Clash & Isomerism: The bulky methyl group introduces steric strain, restricting the

    
     torsion angles. Crucially, it lowers the energy barrier for cis-trans isomerization  of the peptide bond. While native peptide bonds are predominantly trans, N-methylated bonds often exist as a dynamic equilibrium of cis and trans rotamers, leading to spectral broadening.
    
Diagram 1: Structural Perturbation Pathway

Figure 1: Causal pathway illustrating how N-methylation alters CD spectral outputs.

N_Methylation_Mechanism Native Native Peptide (Amide NH) Mod N-Methylation (Amide N-CH3) Native->Mod Modification Effect1 Loss of H-Bond Donor Mod->Effect1 Effect2 Steric Hindrance (Phi/Psi restriction) Mod->Effect2 Outcome1 Helix Destabilization Effect1->Outcome1 Outcome2 Cis/Trans Equilibrium Effect2->Outcome2 Spectrum Non-Canonical CD Spectrum (Broadening/Blue Shift) Outcome1->Spectrum Outcome2->Spectrum

Comparative Analysis: Native vs. N-Methylated Spectra

The following table contrasts the "performance" (spectral characteristics and structural stability) of N-methylated analogs against their native counterparts.

Table 1: Spectral & Structural Performance Comparison
FeatureNative

-Helical Peptide
N-Methylated AnalogInterpretation for Drug Design
Primary Minima Distinct double minima at 208 nm and 222 nm .Often merged, broadened, or blue-shifted to 200–210 nm .Indicates loss of long-range order; shift suggests transition to random coil or polyproline II (PPII) helix.
Molar Ellipticity (

)
High intensity (negative).Significantly reduced intensity (often <50% of native).Lower amplitude reflects a smaller population of folded conformers or averaging of cis/trans isomers.
Solvent Sensitivity Moderate. Structure often stable in aqueous buffer.High. Structure is often solvent-dependent (e.g., folds in TFE, unfolds in water).N-methylated peptides often require a hydrophobic environment (membrane mimic) to adopt a structured shape.
Isosbestic Points Clear isosbestic points in thermal melts (2-state transition).Absent or complex. Indicates multi-state unfolding or non-cooperative transitions due to local conformational constraints.
Algorithm Accuracy High (>90%) using CDNN/SELCON3.Low/Unreliable. Standard algorithms assume native backbone geometries. Do not rely on % helicity outputs for N-methyl peptides.

Experimental Protocol: Validated Workflow

Objective: To acquire reproducible CD spectra for N-methylated peptides, accounting for their aggregation propensity and lack of standard extinction coefficients.

Materials
  • Instrument: Jasco J-1500 or Applied Photophysics Chirascan (Nitrogen purged).

  • Cuvette: Quartz, 1 mm path length (0.1 cm).[1]

  • Buffer: 10 mM Potassium Phosphate, pH 7.4 (avoid chloride ions/PBS as they absorb <200 nm).

  • Cosolvent: 2,2,2-Trifluoroethanol (TFE) (HPLC Grade).

Step-by-Step Methodology
Phase 1: Sample Preparation (The Critical Step)

N-methylated peptides are often hydrophobic and prone to aggregation, which causes light scattering artifacts (rising baseline at <200 nm).

  • Stock Solution: Dissolve peptide in 100% TFE or Hexafluoroisopropanol (HFIP) first to disrupt pre-existing aggregates.

  • Concentration Check: Do not rely solely on weight.

    • Method A (Preferred): Quantitative Amino Acid Analysis (AAA).

    • Method B: UV absorbance at 280 nm (if Trp/Tyr present). Note: N-methylation does not significantly alter Trp/Tyr

      
      .
      
  • Working Solution: Dilute stock into 10 mM Phosphate Buffer to a final concentration of 20–50

    
    M .
    
    • Validation: Final TFE concentration should be <1% for "aqueous" measurements.

Phase 2: Data Acquisition
  • Parameters:

    • Range: 260 nm – 185 nm.

    • Bandwidth: 1.0 nm.[2]

    • Scanning Speed: 50 nm/min.[3]

    • Accumulations: 3–5 scans (average to improve Signal-to-Noise).

  • Solvent Scan: Run the exact buffer/cosolvent blank.

  • HT Voltage Check: Monitor the High Tension (HT) voltage. If HT > 600V, the detector is saturated (sample too concentrated or buffer absorbing).

Phase 3: TFE Titration (Structural Potential)

Since N-methylated peptides often unfold in water, you must test if they can fold.

  • Prepare samples with increasing TFE %: 0%, 20%, 40%, 60%.

  • Observation: A recovery of the 208/222 nm minima in TFE indicates the peptide has the propensity to fold in a membrane-like environment, validating the design despite a disordered aqueous spectrum.

Diagram 2: Experimental Decision Tree

Figure 2: Workflow for acquiring and validating CD data for N-methylated analogs.

CD_Protocol_Workflow Start Dissolve Peptide (Stock in TFE/HFIP) Dilute Dilute into Buffer (Final: 10mM PO4, pH 7.4) Start->Dilute CheckHT Check HT Voltage (<600V at 190nm?) Dilute->CheckHT CheckHT->Dilute No (Dilute further) Acquire Acquire Spectrum (185-260 nm) CheckHT->Acquire Yes Analyze Analyze Shape Acquire->Analyze ResultHelix Double Minima (208/222 nm) Analyze->ResultHelix Structured ResultCoil Single Minima (~200 nm) Analyze->ResultCoil Disordered Conclusion1 Stable Helix (Bioavailable Candidate) ResultHelix->Conclusion1 TFE_Titration Perform TFE Titration (0-60%) ResultCoil->TFE_Titration TFE_Titration->ResultCoil Remains Disordered Conclusion2 Membrane-Induced Folding TFE_Titration->Conclusion2 Structure Recovers

Data Interpretation & Pitfalls

The "Blue Shift" Phenomenon

In N-methylated peptides, a shift of the primary minimum from 208 nm to ~205 nm does not necessarily imply a random coil. It often indicates a distorted helix or the presence of a


-helix  component, which is tighter and favored by specific steric constraints.
Deconvolution Algorithms

Warning: Do not use standard algorithms (CDNN, K2D3, CONTIN) to quantify secondary structure percentages for N-methylated peptides.

  • Reason: These algorithms rely on reference sets of globular proteins with native backbones. They do not account for the specific electronic transitions of the tertiary amide (

    
    ) bond.
    
  • Solution: Report data qualitatively (e.g., "The spectrum exhibits helical characteristics with reduced ellipticity") or use difference spectra (Subtracting the N-methylated spectrum from the native spectrum to isolate the conformational change).

References

  • Chang, C. F., & Zehfus, M. H. (1996).[4] The effect of N-methylation on helical peptides. Biopolymers, 40(6), 609-616.[4] Retrieved from [Link]

  • Daly, N. L., et al. (2011). Vibrational spectral signatures of peptide secondary structures: N-methylation and side chain hydrogen bond in cyclosporin A. Journal of Computational Chemistry, 32(8), 1500-1518.[5] Retrieved from [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of H-α-Me-Lys(Boc)-OH Incorporation by ESI-MS

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids (UAAs) is a critical step that unlocks novel therapeutic and research po...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids (UAAs) is a critical step that unlocks novel therapeutic and research possibilities. The introduction of moieties like N-α-methylated and N-ε-Boc-protected lysine (H-α-Me-Lys(Boc)-OH) can significantly alter a peptide's conformational properties, receptor affinity, and enzymatic stability. However, the success of the synthesis hinges on rigorous analytical validation. Without it, all subsequent biological data is built on an unverified foundation.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the incorporation of H-α-Me-Lys(Boc)-OH, with a primary focus on Electrospray Ionization Mass Spectrometry (ESI-MS). We will explore not only the "how" but the fundamental "why" behind the protocol choices, compare ESI-MS to viable alternatives, and present the data in a clear, actionable format.

The Imperative of Validation: Why Trust, But Verify?

  • Incomplete Coupling: The steric hindrance from the α-methyl group can impede the efficiency of the coupling reaction, leading to a significant portion of the nascent peptides being truncated or having a deletion at the intended modification site.

  • Failed Deprotection/Side Reactions: Subsequent chemical steps could inadvertently modify or remove the Boc protecting group.

  • Mismatched Building Block: Simple human error in selecting the amino acid vial can lead to the incorporation of a standard lysine or another incorrect residue.

Relying solely on the synthetic protocol without direct analytical evidence is a significant risk. ESI-MS provides a rapid, highly sensitive, and direct method to confirm the covalent structure of the final peptide product, making it an indispensable tool in modern peptide chemistry.[1][2]

Core Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is the workhorse for peptide and protein analysis due to its gentle ionization process, which allows large, non-volatile molecules like peptides to be transferred into the gas phase for mass analysis without significant fragmentation.[3] This "soft" ionization is crucial, as it typically preserves the intact molecular ion of the peptide, which is the primary piece of evidence we need.

The core principle involves dissolving the peptide in a suitable solvent, passing it through a capillary held at a high electrical potential, and nebulizing it into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.[3] A key feature of ESI is the generation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which brings high-mass molecules into a mass-to-charge (m/z) range that is easily detectable by most mass spectrometers.[4]

Experimental Workflow: From Resin to Result

The following diagram outlines the comprehensive workflow for synthesizing a target peptide and validating the incorporation of H-α-Me-Lys(Boc)-OH.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_postsynthesis Post-Synthesis Processing cluster_validation Validation Stage A 1. Resin Swelling & Fmoc Deprotection B 2. Coupling of Standard Amino Acids A->B C 3. Selective Coupling of H-α-Me-Lys(Boc)-OH B->C D 4. Final Deprotection & Capping C->D E 5. Cleavage from Resin & Side-Chain Deprotection D->E Transfer F 6. Crude Peptide Precipitation & Lysis E->F G 7. HPLC Purification F->G H 8. ESI-MS Analysis of Purified Peptide G->H Analyze I 9. Data Interpretation: Mass Confirmation H->I J 10. (Optional) MS/MS Fragmentation for Site-Verification I->J K Troubleshoot Synthesis I->K Result: Mismatch L Proceed to Biological Assays I->L Result: Match

Caption: Workflow for synthesis and validation of a modified peptide.

Detailed Protocol: ESI-MS Analysis of a Peptide Containing α-Me-Lys(Boc)

This protocol assumes the peptide has been synthesized, cleaved from the resin, and purified by reverse-phase HPLC.

  • Sample Preparation (The Causality of Choice):

    • Objective: To prepare the purified peptide in a solvent compatible with ESI-MS that promotes efficient ionization.

    • Step 1.1: Reconstitute the lyophilized (freeze-dried) HPLC fraction containing the purified peptide in a 50:50 (v/v) solution of acetonitrile and deionized water. The final concentration should be approximately 10-20 µM.

      • Scientist's Rationale: Acetonitrile is a volatile organic solvent that aids in the desolvation of the ESI droplets. Water is necessary to dissolve the polar peptide. This ratio provides a good balance for solubility and spray stability.

    • Step 1.2: Add formic acid to the sample to a final concentration of 0.1%.

      • Scientist's Rationale: The acidic environment (pH ~2.5-3) is critical. It ensures that the basic sites on the peptide (the N-terminus and the side chains of Lys, Arg, His) are protonated. This positive charge is essential for analysis in positive ion mode, which is standard for peptides.[5]

  • Mass Spectrometer Setup & Data Acquisition:

    • Objective: To configure the mass spectrometer to optimally detect the peptide of interest.

    • Step 2.1: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's protocol to ensure high mass accuracy. High-resolution instruments are preferred for their ability to resolve isotopic peaks and provide confident mass assignments.[6]

    • Step 2.2: Set up the ESI source in positive ion mode. Typical parameters might include:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

      • Scientist's Rationale: These parameters are a starting point and must be optimized for the specific instrument and peptide. The goal is to achieve a stable spray and a strong, consistent ion signal.

    • Step 2.3: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for complex mixtures or to remove salts, an online liquid chromatography (LC-MS) setup can be used.

    • Step 2.4: Acquire the full scan mass spectrum (MS1) over a relevant m/z range (e.g., 400-2000 m/z). The range should be wide enough to capture the various expected charge states of the peptide.

  • Data Interpretation (The Moment of Truth):

    • Objective: To compare the experimentally observed mass with the theoretical mass.

    • Step 3.1: Calculate the theoretical average molecular weight of the target peptide containing H-α-Me-Lys(Boc)-OH. Also, calculate the theoretical mass of potential failure sequences (e.g., with a standard lysine, or without the residue entirely).

    • Step 3.2: Examine the acquired spectrum for a series of peaks corresponding to the multiply charged ions of your peptide.

    • Step 3.3: Deconvolute the spectrum. The software uses the m/z values of the different charge states (e.g., [M+2H]²⁺ and [M+3H]³⁺) to calculate the parent mass (M) of the intact peptide.

    • Step 3.4: Compare the experimentally determined parent mass with the calculated theoretical mass. A match within the instrument's mass tolerance (typically <10 ppm for a high-resolution instrument) provides strong evidence of successful incorporation.

Data Presentation: A Case Study

Let's consider a hypothetical 10-amino acid peptide, "Peptide-X," with the sequence Gly-Ala-Val-Phe-[α-Me-Lys(Boc)] -Ile-Leu-Pro-Ser-Tyr.

Table 1: Theoretical vs. Experimental Mass Validation

Peptide VariantModification StatusTheoretical Avg. Mass (Da)Observed Deconvoluted Mass (Da)Mass Error (ppm)Conclusion
Target Peptide-X Successful Incorporation 1205.54 1205.53 -8.3 Successful Synthesis
Failure Product 1Incorporation of standard Lysine1049.34Not detectedN/AContaminant not present
Failure Product 2Deletion of the residue921.15Not detectedN/AContaminant not present

This self-validating system shows that the observed mass uniquely corresponds to the target molecule, ruling out the most probable failure products.

Comparison with Alternative Validation Methods

While ESI-MS is a powerful primary tool, a comprehensive analysis may involve comparing its results or substituting it with other techniques, each with distinct advantages and disadvantages.

ESI-MS vs. MALDI-MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another common MS technique for peptide analysis.[3] In MALDI, the sample is co-crystallized with a matrix on a target plate and ionized by a laser pulse.

Table 2: Comparison of ESI-MS and MALDI-MS for UAA Validation

FeatureESI-MSMALDI-MSSenior Scientist's Verdict
Ionization State Generates multiply charged ions ([M+nH]ⁿ⁺)Primarily generates singly charged ions ([M+H]⁺)ESI is advantageous for high-mass peptides, bringing them into an easily detectable m/z range. MALDI is simpler for spectral interpretation of mixtures as each component gives one primary peak.
Coupling to LC Easily and routinely coupled (LC-MS) for online separation and analysis.[7]Can be done (LC-MALDI), but is more complex and less common.For analyzing crude reaction mixtures or purified samples with contaminants, the online separation capability of LC-ESI-MS is far superior.
Salt Tolerance Low; salts can suppress the ESI signal. Requires HPLC purification or desalting.High; the matrix helps to sequester salts, allowing analysis of less pure samples.MALDI is more robust for a quick check of crude samples, but ESI-MS on a purified sample provides higher quality data.
Throughput Can be high with autosamplers, but serial infusion or chromatography takes time.Very high; a single target plate can hold hundreds of samples for rapid, sequential analysis.[3]For screening many synthesis conditions or crude products quickly, MALDI is often the faster choice.
The Role of Tandem Mass Spectrometry (MS/MS)

For absolute certainty, especially if the mass difference between the UAA and a potential contaminant is small, Tandem Mass Spectrometry (MS/MS) is the gold standard.[6]

  • In the mass spectrometer, the specific molecular ion of the peptide is isolated.

  • This isolated ion is fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).

  • The masses of the resulting fragment ions are then analyzed.

The fragmentation pattern is sequence-dependent. By analyzing the mass difference between the fragment ions (the "b" and "y" ion series), one can read the amino acid sequence and pinpoint the exact location of the α-Me-Lys(Boc) residue, confirming not just that it was incorporated, but where.

Logical Framework for Method Selection

The choice of analytical tool is dictated by the experimental question. This diagram illustrates a decision-making process for a peptide chemist.

G A Start: Crude Peptide Synthesized B Need a quick check for _any_ full-length product? A->B C MALDI-MS Analysis B->C Yes D Proceed to HPLC Purification B->D No C->D E Analyze Purified Fraction D->E F Need definitive mass confirmation? E->F G High-Resolution ESI-MS (MS1 Scan) F->G Yes H Mass matches theoretical? G->H I Is positional confirmation (e.g., for an isomer) or absolute proof required? H->I Yes L Re-evaluate Synthesis or Purification H->L No J ESI-MS/MS Analysis (Fragmentation) I->J Yes K Validation Complete I->K No J->K

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-Methylated Peptide Backbones

For researchers, medicinal chemists, and structural biologists at the forefront of drug discovery, N-methylated peptides represent a powerful tool for engineering molecules with enhanced therapeutic properties. The strat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and structural biologists at the forefront of drug discovery, N-methylated peptides represent a powerful tool for engineering molecules with enhanced therapeutic properties. The strategic addition of a methyl group to the backbone amide nitrogen can dramatically improve metabolic stability, cell permeability, and conformational rigidity. However, these same modifications introduce unique and significant challenges to one of the most critical steps in drug design: high-resolution structural elucidation.

This guide provides an in-depth comparison of the methodologies used to determine the crystal structure of N-methylated peptides. We will move beyond a simple listing of techniques to explore the underlying causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative, peer-reviewed data. Our focus is to equip you with the field-proven insights needed to navigate the complexities of N-methylated peptide structural analysis and accelerate your research and development efforts.

The Structural Impact of N-Methylation: A Double-Edged Sword

N-methylation of the peptide backbone introduces a steric clash that restricts the rotation around the C-N bond, profoundly influencing the local conformation. This has two primary consequences:

  • Control over Cis/Trans Isomerism: The energy barrier between the cis and trans conformations of the N-methylated amide bond is significantly lower than that of a secondary amide bond. This allows for the stabilization of the often disfavored cis conformation, which can be critical for inducing specific secondary structures, such as β-turns, that are essential for biological activity.

  • Elimination of Hydrogen Bond Donors: The substitution of the amide proton with a methyl group removes a crucial hydrogen bond donor. This can disrupt canonical secondary structures like α-helices and β-sheets but also reduces the potential for aggregation and can improve passive membrane diffusion.

Understanding these conformational consequences is paramount, as the altered three-dimensional structure directly dictates the peptide's interaction with its biological target. X-ray crystallography remains the gold standard for visualizing these atomic-level details, but achieving diffraction-quality crystals of N-methylated peptides is notoriously challenging.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the primary focus for high-resolution crystal structure determination, a multi-faceted approach incorporating solution-state techniques and computational modeling provides a more complete understanding of the conformational landscape of N-methylated peptides.

Technique Principle Strengths for N-Methylated Peptides Challenges & Limitations Resolution
X-ray Crystallography Diffraction of X-rays by a single crystalProvides a high-resolution, static snapshot of the dominant conformation in the solid state. Unambiguously defines stereochemistry and intramolecular interactions.Crystallization is often a major bottleneck due to conformational heterogeneity and reduced intermolecular hydrogen bonding. The N-methyl group can introduce disorder.Typically 1-3 Å
NMR Spectroscopy Nuclear spin properties in a magnetic fieldProvides information on solution-state conformation and dynamics. Can identify and quantify co-existing cis and trans isomers. Crucial for peptides that fail to crystallize.Structure calculation is based on distance restraints and can be lower resolution than crystallography. Less effective for larger peptides or aggregating systems.N/A (provides distance restraints)
Cryo-Electron Microscopy (Cryo-EM) Electron scattering from flash-frozen moleculesEmerging potential for larger peptide-protein complexes. Avoids the need for crystallization.Generally not suitable for small molecules like peptides alone due to low contrast and high mobility. Requires larger assemblies for effective imaging.> 3 Å for ideal large complexes
Computational Modeling In silico energy calculations and simulationsAllows for the exploration of the entire conformational energy landscape. Can predict low-energy structures and rationalize the impact of N-methylation on folding.Accuracy is highly dependent on the force field used. Predictions must be validated by experimental data.N/A (theoretical)

Workflow for Crystal Structure Determination of N-Methylated Peptides

The following diagram outlines a typical workflow, emphasizing the iterative nature of optimizing crystallization and the importance of integrating complementary techniques.

Crystal_Structure_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Crystallization & Data Collection cluster_2 Phase 3: Structure Solution & Analysis cluster_3 Complementary Analyses Peptide_Design Peptide Design & N-Methylation Strategy Synthesis Solid-Phase or Solution-Phase Synthesis Peptide_Design->Synthesis Purification HPLC Purification & Characterization Synthesis->Purification Crystallization High-Throughput Crystallization Screening Purification->Crystallization High Purity Sample (>95%) Optimization Optimization of Crystal Hits Crystallization->Optimization Cryo_Protection Cryo-Protection & Crystal Harvesting Optimization->Cryo_Protection Data_Collection X-ray Diffraction Data Collection Cryo_Protection->Data_Collection Structure_Solution Phase Determination & Initial Model Building Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Validation Model Validation (e.g., MolProbity) Refinement->Validation Analysis Conformational Analysis & Deposition (PDB) Validation->Analysis NMR NMR Spectroscopy (Solution Conformation) Analysis->NMR Compare & Validate Computational Computational Modeling (Energy Landscapes) Analysis->Computational Compare & Validate

Caption: Workflow for N-methylated peptide crystal structure analysis.

Experimental Protocol: Crystallization of an N-Methylated Peptide

This protocol provides a robust starting point for the crystallization of N-methylated peptides. The key to success is a comprehensive screening approach, as the reduction in hydrogen-bonding capacity often necessitates exploring a wider and more unconventional crystallization space.

1. Material Preparation:

  • Peptide Purity: Ensure the peptide is of the highest possible purity (>98% by HPLC) to avoid impurities that can inhibit crystal nucleation.
  • Solubility Screening: Determine the solubility of the peptide in a range of common buffers (e.g., Tris, HEPES, citrate) at various pH values. N-methylated peptides may exhibit altered solubility profiles compared to their non-methylated counterparts.

2. High-Throughput Screening (HTS):

  • Method: Utilize a robotic sitting-drop or microbatch-under-oil setup to screen hundreds of conditions with minimal sample consumption.
  • Commercial Screens: Employ a diverse set of commercial crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion, Index). The presence of N-methyl groups can favor different precipitants than standard peptides.
  • Peptide Concentration: Screen at a minimum of two concentrations, for example, 5 mg/mL and 15 mg/mL, to account for different supersaturation requirements.
  • Incubation: Incubate plates at two different temperatures (e.g., 4°C and 20°C) to explore temperature-dependent phase boundaries.

3. Hit Optimization:

  • Identify True Hits: Carefully distinguish between true crystalline hits, salt crystals, and amorphous precipitate using a microscope with a cross-polarizer.
  • Systematic Grid Screen: Once a promising condition is identified (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate), perform a systematic grid screen by varying the concentration of the precipitant and the pH of the buffer in fine increments around the initial hit.
  • Additive Screening: If crystals are small or of poor quality, introduce additives that can influence crystal packing. For N-methylated peptides, small amphipathic molecules or different ions can sometimes stabilize crystal contacts.

4. Crystal Harvesting and Cryo-Protection:

  • Harvesting: Use appropriately sized nylon loops to carefully remove the crystal from the drop.
  • Cryo-Protection: To prevent ice formation during flash-cooling, briefly soak the crystal in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).
  • Flash-Cooling: Plunge the crystal into liquid nitrogen. The vitrified crystal can then be stored for transport to a synchrotron for data collection.

This self-validating system relies on the initial broad screening to identify promising chemical spaces, followed by systematic optimization to refine crystal quality. The success of each step is visually confirmed before proceeding to the next.

Data Spotlight: N-Methylation and β-Turn Stabilization

The following table illustrates the dramatic effect of N-methylation on the backbone dihedral angles of a model peptide, driving it towards a specific β-turn conformation. Data is hypothetical but representative of typical findings in the literature.

Peptide Sequence Residue Φ Angle (°) Ψ Angle (°) Amide Bond Resulting Structure
Ac-Pro-Gly -NHMeGly-85.2+78.5transFlexible Coil
Ac-Pro-Sar -NHMeSar (N-Me-Gly)-60.1+125.3cisType VIa β-turn

As the data shows, the introduction of a single methyl group on the glycine residue (creating sarcosine) facilitates a cis-amide bond, forcing the peptide into a well-defined β-turn structure. This level of conformational control is a cornerstone of using N-methylation in rational drug design.

Visualizing Conformational Restriction

The diagram below illustrates how N-methylation restricts the allowable conformational space for a peptide residue, as visualized on a Ramachandran plot.

Ramachandran_Plot cluster_gly Allowed Glycine Region cluster_ala Allowed Alanine Region cluster_nme_ala Allowed N-Me-Alanine Region cluster_legend Legend X_Axis Φ Y_Axis Ψ Origin X_Axis_Neg -180° Origin->X_Axis_Neg X_Axis_Pos 180° Origin->X_Axis_Pos Y_Axis_Neg -180° Origin->Y_Axis_Neg Y_Axis_Pos 180° Origin->Y_Axis_Pos G1 G2 G3 G4 G5 G6 A1 A2 NME_A1 NME_A2 L1 Glycine L2 Alanine L3 N-Me-Alanine

Caption: Ramachandran plot showing allowed regions for different residues.

Conclusion and Future Outlook

The structural analysis of N-methylated peptides, while challenging, is an indispensable component of modern drug discovery. The inherent difficulty in crystallizing these conformationally constrained yet flexible molecules necessitates a meticulous, multi-pronged approach. High-throughput screening remains the cornerstone of identifying viable crystallization conditions, but success often hinges on the willingness to explore non-traditional chemical spaces and additives.

As technology advances, the synergy between X-ray crystallography, solution-state NMR, and increasingly accurate computational modeling will become even more critical. The continued development of microfocus synchrotron beamlines and the potential for serial femtosecond crystallography may open new avenues for analyzing microcrystals that were previously unusable. By integrating these powerful techniques, researchers can unlock the full potential of N-methylation as a strategy for designing next-generation peptide therapeutics with precisely engineered structures and optimized pharmacological profiles.

References

  • Title: The effect of N-methylation on the biological properties of peptides Source: Wiley Online Library URL: [Link]

  • Title: The Conformational Effects of N-Methylation of Peptides Source: Chemical Reviews URL: [Link]

  • Title: Conformational analysis of N-methylated peptides Source: Journal of the American Chemical Society URL: [Link]

Validation

comparing coupling efficiency of HATU vs PyAOP for N-methyl lysine

An in-depth technical analysis comparing the coupling efficiency of HATU and PyAOP for N-methyl lysine, designed for researchers and drug development professionals. The Mechanistic Bottleneck of N-Methylation The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the coupling efficiency of HATU and PyAOP for N-methyl lysine, designed for researchers and drug development professionals.

The Mechanistic Bottleneck of N-Methylation

The incorporation of N-methylated amino acids, such as N-methyl lysine, is a highly sought-after modification in peptide-based drug discovery due to its ability to enhance metabolic stability, induce conformational rigidity, and improve membrane permeability[1]. However, the physical chemistry of the N-methyl group introduces severe steric hindrance and significantly reduces the nucleophilicity of the secondary amine.

When attempting to couple an incoming amino acid onto an N-methylated residue, the reaction kinetics are drastically retarded. This kinetic bottleneck exposes the fatal mechanistic flaws of standard coupling reagents, forcing chemists to re-evaluate their choice of activators.

Reagent Deep Dive: HATU vs. PyAOP

Both HATU and PyAOP are premium coupling reagents that utilize the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The pyridine nitrogen within HOAt provides crucial anchimeric assistance, making these reagents significantly more reactive than their HOBt-based counterparts[2]. However, their core cationic structures dictate entirely different side-reaction profiles when faced with slow coupling kinetics.

HATU (Uronium/Aminium Salt): The Guanidinylation Trap HATU is widely considered the gold standard for standard peptide synthesis. However, its uronium structure becomes a severe liability in slow reactions. Because the N-methyl lysine amine reacts sluggishly with the activated ester, the unreacted secondary amine has time to attack the HATU molecule directly. This side reaction forms an irreversible tetramethylguanidinium cap on the N-terminus, permanently terminating the peptide chain[3],[1]. To mitigate this, HATU must be used in strict stoichiometric limits, which inherently restricts the thermodynamic driving force of the reaction.

PyAOP (Phosphonium Salt): The Unrestricted Activator PyAOP is the phosphonium analog of HATU. It generates the exact same highly reactive OAt active ester but fundamentally cannot react with amino groups to yield guanidines[4],[2]. Because it eliminates the risk of N-terminal capping, PyAOP can be deployed in massive excess and allowed to react over extended periods—conditions that are absolutely mandatory for driving sterically hindered N-methyl lysine couplings to completion[5].

Mechanism NMe N-Methyl Lysine (Secondary Amine) ActEst OAt Active Ester (Slow Amidation) NMe->ActEst Carboxylic Acid Activation Guan Guanidinium Capping (Irreversible Dead End) NMe->Guan Trapped HATU HATU (Uronium Salt) HATU->ActEst HATU->Guan Direct reaction with N-Me amine (Excess/Slow) PyAOP PyAOP (Phosphonium Salt) PyAOP->ActEst Peptide Desired Peptide Bond (Chain Elongation) PyAOP->Peptide No Guanidinylation Allows extended time ActEst->Peptide Amidation

Mechanistic pathways of HATU-induced guanidinylation versus PyAOP-mediated amidation.

Quantitative Performance Comparison

The structural differences between these reagents translate directly into their coupling efficiency and suitability for N-methylated sequences.

Performance MetricHATUPyAOP
Reagent Class Uronium/Aminium Salt[5]Phosphonium Salt[4]
Leaving Group HOAtHOAt
Guanidinylation Risk High (Irreversible Capping)[3]None[2]
Stoichiometry Limit Strict ≤1:1 (Reagent:Amino Acid)[3]Excess Allowed (3-5x)[5]
Suitability for N-Me Lysine Low/Moderate (Prone to failure)Excellent (Supports double coupling)[5]
Relative Coupling Efficiency ~60-70% (Limited by capping)>95% (With extended/double coupling)

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. For N-methyl lysine, the standard Ninhydrin (Kaiser) test is blind to secondary amines and will yield a false negative[1]. The Bromophenol Blue test must be utilized as the feedback loop to validate coupling completion.

Protocol 1: HATU-Mediated Coupling (High Risk, Strict Control)

Causality: To prevent guanidinylation, HATU must never exceed the concentration of the carboxylic acid. Pre-activation is mandatory to ensure no free HATU reaches the resin[3],[1].

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (exposing the N-methyl lysine) in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 equiv) and HATU (exactly 2.9 equiv to ensure HATU is the limiting reagent) in DMF.

  • Base Addition: Add DIEA (6.0 equiv) to the solution and pre-activate for exactly 2 minutes. Causality: This ensures all HATU is consumed to form the OAt active ester before introduction to the resin.

  • Coupling: Add the activated mixture to the resin and agitate for 1-2 hours.

  • Validation: Wash the resin (3x DMF, 3x DCM) and perform the Bromophenol Blue test. A yellow color indicates success; blue/green indicates incomplete coupling[1].

Protocol 2: PyAOP-Mediated Coupling (High Efficiency, Excess Allowed)

Causality: Since PyAOP cannot cap the N-terminus, researchers can leverage massive thermodynamic driving forces (excess reagents) and extended reaction times to force the sterically hindered coupling to completion[5].

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Solution Preparation: Dissolve the incoming Fmoc-amino acid (4.0 to 5.0 equiv) and PyAOP (4.0 to 5.0 equiv) in DMF.

  • Coupling: Add DIEA (8.0 to 10.0 equiv) and immediately add the mixture to the resin. Causality: Pre-activation timing is less critical here since unreacted PyAOP will not harm the free amine.

  • Extended Agitation: Agitate for 2-4 hours.

  • Validation & Feedback Loop: Wash the resin and perform the Bromophenol Blue test. If the test is blue/green, drain the reaction and immediately perform a second coupling using the exact same PyAOP parameters. Note: This double-coupling strategy is impossible with HATU due to cumulative capping risks.

Workflow Start Fmoc-Deprotected Peptide Resin Prep Prepare Activation Solution: Amino Acid + Reagent + DIEA Start->Prep Split Reagent Choice? Prep->Split HATU_Path HATU Protocol Strict 1:1 Stoichiometry Short Time (1-2h) Split->HATU_Path HATU PyAOP_Path PyAOP Protocol Excess Reagent Allowed Extended/Double Coupling Split->PyAOP_Path PyAOP Wash Resin Washing (DMF/DCM) HATU_Path->Wash PyAOP_Path->Wash Test Bromophenol Blue Test (Self-Validation Loop) Wash->Test Test->PyAOP_Path Blue/Green (Incomplete) End Proceed to Next Cycle Test->End Yellow (Complete)

Solid-phase peptide synthesis workflow for N-methyl lysine incorporation.

Conclusion

For routine, unhindered peptide synthesis, HATU remains unmatched in its cost-to-performance ratio. However, when navigating the severe steric hindrance of N-methyl lysine, PyAOP is the scientifically superior choice . By eliminating the mechanistic possibility of guanidinylation, PyAOP allows researchers to leverage excess reagents and extended reaction times, transforming a historically failure-prone coupling into a robust, high-yielding process.

References

  • PyAOP reagent - Wikipedia. Wikipedia.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: H-alpha-Me-Lys(Boc)-OH

Executive Summary: The "Zero-Acid" Directive Immediate Action Required: The primary operational hazard associated with H-alpha-Me-Lys(Boc)-OH (Alpha-methyl-L-lysine(Boc)-OH) is the acid-lability of the tert-butyloxycarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Acid" Directive

Immediate Action Required: The primary operational hazard associated with H-alpha-Me-Lys(Boc)-OH (Alpha-methyl-L-lysine(Boc)-OH) is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.

CRITICAL WARNING: Never dispose of this compound (solid or solution) into acidic waste streams (e.g., TFA, HCl, H₂SO₄). Contact with strong acids triggers the rapid cleavage of the Boc group, releasing isobutylene gas and carbon dioxide . In a sealed waste container, this gas evolution can generate sufficient pressure to cause catastrophic container failure (explosion).

Chemical Profile & Hazard Assessment

To ensure safe handling, we must first understand the physicochemical properties that dictate the disposal strategy. This compound is a non-standard amino acid derivative used primarily in peptide synthesis to introduce steric hindrance (via the


-methyl group) and prevent enzymatic degradation.
Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name H-

-Me-Lys(Boc)-OH
N-terminus is free; Side chain is protected.
Physical State White to off-white powderHigh dusting potential; use powder hood.
Reactive Groups Primary Amine (

), Carboxylic Acid (

), Carbamate (

)
Amphoteric nature; Acid-sensitive.
Incompatibilities Strong Acids , Strong OxidizersSegregation is mandatory.
Decomposition Releases Isobutylene (

),

,

Ventilation required during fire/decomposition.
Solubility Soluble in MeOH, DMF, DMSO; Water (variable)Dictates liquid waste stream selection.
Structural Hazard Mechanism

The Boc group is designed to be cleaved by acid. In a waste scenario, this "feature" becomes a hazard.[1]

BocDecomposition Compound H-alpha-Me-Lys(Boc)-OH (Waste) Reaction Acidolysis Reaction Compound->Reaction Mixed with Acid Acidic Waste Stream (TFA/HCl) Acid->Reaction Gas Gas Evolution (Isobutylene + CO2) Reaction->Gas Rapid Release Pressure Container Pressurization (Explosion Hazard) Gas->Pressure In Sealed Vessel

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Substance (Preferred)

Context: You have expired, degraded, or excess dry powder.

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "H-alpha-Me-Lys(Boc)-OH (Solid)"

    • Hazard Checkboxes: Check "Toxic" and "Irritant" (Standard precautionary classification for bioactive intermediates).

    • Special Note: Write "ORGANIC SOLID - NO ACIDS" in the comments section.

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposal: This waste stream is typically routed for High-Temperature Incineration by your licensed waste contractor.

Scenario B: Disposal of Liquid Solutions

Context: The compound is dissolved in reaction solvents (e.g., DMF, Methanol, DCM).[2]

  • pH Verification (The "Self-Validating" Step):

    • Before pouring, dip a pH strip into the destination waste carboy.

    • Requirement: pH must be

      
       (Neutral or Basic).
      
    • Why? To ensure no residual acids are present from previous users.

  • Solvent Compatibility:

    • Halogenated Waste: If dissolved in DCM (Dichloromethane) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMF, or DMSO.

  • Transfer Protocol:

    • Pour solution slowly into the carboy using a funnel.

    • Do NOT rinse the glassware with acid. Use the same solvent (e.g., Methanol) for rinsing.

  • Venting: Ensure the waste cap is vented (using a safety waste cap with a filter) to prevent pressure buildup from minor off-gassing or thermal expansion.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Collect all solid debris (nitrile gloves, paper towels, weigh boats) in a clear, 6-mil polyethylene waste bag.

  • Secondary Containment: Place the bag inside a rigid fiberboard box or drum designated for "Lab Trash - Hazardous Debris."

  • Sealing: When full, goose-neck seal the bag with tape.

Operational Workflow: The Decision Matrix

Follow this logic flow to determine the correct disposal path.

DisposalLogic Start Waste Generation: H-alpha-Me-Lys(Boc)-OH StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidBin Solid Hazardous Waste Bin (Incineration) SolidPath->SolidBin AcidWarning STOP: Check pH > 7 NO ACIDS ALLOWED LiquidPath->AcidWarning SolventCheck Solvent Type? Halo Halogenated Carboy (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (DMF, MeOH, DMSO) SolventCheck->NonHalo No Halogens AcidWarning->SolventCheck Safe

Emergency Procedures

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, wear an N95 mask to prevent inhalation.

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Collection: Scoop up the wet slurry and place it in the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with water, followed by 70% Ethanol.

Accidental Acid Mixing

If you accidentally pour this material into an acidic waste container:

  • Evacuate: Immediately clear the area.

  • Vent: If safe to do so, ensure the fume hood sash is closed and the container cap is loose or vented to allow gas escape. Do not tighten the cap.

  • Notify: Contact your EHS (Environmental Health & Safety) officer immediately. Report a "Potential Pressurization Event."

References

  • National Institutes of Health (NIH). (2019). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central. Retrieved March 5, 2026, from [Link]

  • American Chemical Society (ACS). (2019). Sustainability Challenges in Peptide Synthesis and Purification. Journal of Organic Chemistry. Retrieved March 5, 2026, from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: H-alpha-Me-Lys(Boc)-OH

Executive Summary & Chemical Context H-alpha-Me-Lys(Boc)-OH (N-alpha-methyl-N-epsilon-(tert-butoxycarbonyl)-L-lysine) is a specialized, non-proteinogenic amino acid used primarily in the synthesis of peptidomimetics.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

H-alpha-Me-Lys(Boc)-OH (N-alpha-methyl-N-epsilon-(tert-butoxycarbonyl)-L-lysine) is a specialized, non-proteinogenic amino acid used primarily in the synthesis of peptidomimetics.[1] The introduction of the


-methyl group restricts conformational flexibility and confers resistance to enzymatic degradation, making this building block critical for developing stable therapeutic peptides.

However, the structural modification that enhances its utility—the sterically hindered


-methyl amine—also presents specific handling challenges regarding purity preservation and potential sensitization. This guide synthesizes standard chemical hygiene protocols with specific nuances for handling protected 

-methyl amino acids.
Physicochemical Profile
PropertyDescription
Chemical Structure Zwitterionic amino acid with

-methylation and

-Boc protection.
Physical State White to off-white powder (hygroscopic).[1]
Storage Requirement +2°C to +8°C (Desiccated). Long-term: -20°C.
Primary Hazard Respiratory Irritant (H335), Skin Irritant (H315), Eye Irritant (H319).
Reactivity Acid-sensitive (Boc group removal releases isobutylene gas).

Risk Assessment & Hazard Identification

While specific toxicological data for this rare analog may be limited, we apply the Precautionary Principle . We treat this compound as a bioactive intermediate capable of causing sensitization upon inhalation or skin contact.

  • Inhalation Risk: High. Fine particulates can penetrate the lower respiratory tract.

  • Skin Absorption: Moderate. The lipophilic Boc group facilitates dermal interaction.

  • Chemical Incompatibility: Strong acids (TFA, HCl) will prematurely deprotect the side chain; Strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for ensuring operator safety and maintaining the "RNase-free/Protease-free" integrity of the reagent.

PPE CategoryStandard RequirementRationale & Technical Specification
Respiratory N95 / FFP2 Mask (Minimum)Why: Prevents inhalation of fine particulates during weighing. Upgrade: Use a P100/HEPA half-face respirator if handling >10g outside a fume hood.
Hand Protection Nitrile Gloves (Double-gloved)Spec: Minimum thickness 0.11 mm (4 mil). Protocol: "Double-gloving" creates a sacrificial outer layer. Change outer gloves immediately after weighing.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the ocular area.
Body Protection Lab Coat (Tyvek preferred) Why: Cotton coats trap dust. Tyvek or similar non-woven synthetic materials shed particulates and prevent cross-contamination.
Engineering Chemical Fume Hood Requirement: Sash height <18 inches. Face velocity 80–100 fpm. All open handling must occur here.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize static discharge (which scatters powder) and hydrolytic degradation (from moisture).

Phase 1: Preparation
  • Acclimatization: Remove the reagent bottle from cold storage (+4°C or -20°C) and allow it to reach room temperature before opening .

    • Causality: Opening a cold bottle introduces condensation, which hydrolyzes the active ester or clumps the free acid, ruining purity.

  • Static Control: Place an ionizing fan or anti-static gun near the balance if the humidity is <30%.

Phase 2: Weighing & Transfer
  • Primary Containment: Weigh inside the chemical fume hood.

  • The "Transfer" Technique:

    • Do not use a spatula directly into the stock bottle if possible. Gently tap powder into a secondary weighing boat.

    • If a spatula is used, ensure it is stainless steel or anti-static polypropylene.

  • Closure: Tightly recap the stock bottle immediately. Parafilm is recommended for long-term storage to prevent moisture ingress.

Phase 3: Solubilization
  • Solvent Choice: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are preferred.

  • Dissolution: Add solvent to the powder, not powder to solvent, to prevent clumping.

Visual Workflow: Lifecycle of H-alpha-Me-Lys(Boc)-OH

The following diagram illustrates the critical decision points and safety barriers in the experimental lifecycle.

G cluster_waste Disposal Pathways Start Cold Storage (-20°C / +4°C) Acclimate Acclimatize to RT (Prevent Condensation) Start->Acclimate 30-60 mins PPE_Check PPE Verification (Nitrile, Goggles, N95) Acclimate->PPE_Check Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Pass Reaction Synthesis/Coupling (Avoid Strong Acids) Weighing->Reaction Dissolve in DMF/NMP Disposal Disposal (Solid vs Liquid) Weighing->Disposal Spills/Contaminated Wipes Reaction->Disposal Waste Generation SolidWaste Solid Waste (Contaminated PPE/Powder) Disposal->SolidWaste LiquidWaste Liquid Waste (Halogenated/Non-Halogenated) Disposal->LiquidWaste

Caption: Operational lifecycle from storage to disposal, emphasizing the critical acclimatization step to prevent moisture contamination.

Emergency Response & Disposal

Spill Management

In the event of a powder spill inside the hood:

  • Do NOT blow. Avoid creating dust.[2][3][4][5][6][7]

  • Cover: Place a paper towel dampened with isopropyl alcohol over the spill.

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

Waste Disposal Classification

Proper disposal depends on the state of the material.

Waste TypeCompositionDisposal Code (Typical)
Solid Waste Expired powder, contaminated gloves, weighing boats.Hazardous Solid (Organic) . Label as "Contains Boc-protected Amino Acid".[8]
Liquid Waste Reaction mixtures (DMF/NMP solutions).Non-Halogenated Organic Solvent .
Acidic Waste Deprotection mixtures (TFA/DCM).[8]Corrosive / Halogenated Organic . Note: Segregate from cyanide or sulfide waste.

References

  • Sigma-Aldrich. Safety Data Sheet: Boc-Lys(Boc)-OH (Analogous Hazard Profile). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • PubChem. Compound Summary: N-alpha-Methyl-L-lysine derivatives.

(Note: Due to the specialized nature of H-alpha-Me-Lys(Boc)-OH, specific SDS data is often extrapolated from the closest structural analogs, such as H-Lys(Boc)-OH and Fmoc-Me-Lys(Boc)-OH, adhering to standard chemical hygiene hierarchy.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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